Cyanine3 carboxylic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C30H37ClN2O2 |
|---|---|
Peso molecular |
493.1 g/mol |
Nombre IUPAC |
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid chloride |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |
Clave InChI |
ITDHYDSGULGMLR-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cyanine3 Carboxylic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine3 (Cy3) carboxylic acid, a key fluorescent probe in modern biological research and drug development. We will delve into its chemical architecture, photophysical properties, and detailed protocols for its application in labeling and imaging.
Chemical Structure and Core Properties
Cyanine3 carboxylic acid is a synthetic fluorescent dye belonging to the cyanine (B1664457) family. Its structure is characterized by two indole (B1671886) rings linked by a polymethine chain. The carboxylic acid group provides a reactive handle for conjugation to biomolecules. It exists in both non-sulfonated and sulfonated forms, with the latter exhibiting improved water solubility.
The fundamental structure of non-sulfonated this compound is depicted below:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The key characteristics of this compound and its sulfonated counterpart are summarized in the tables below for easy comparison. These properties are crucial for designing and interpreting fluorescence-based experiments.
Table 1: Physicochemical Properties of this compound Variants
| Property | Non-sulfonated this compound | Sulfo-Cyanine3 Carboxylic Acid |
| Molecular Formula | C₃₀H₃₇ClN₂O₂[1] | C₃₀H₃₅N₂KO₈S₂[2] |
| Molecular Weight | 493.08 g/mol [1][3] | 654.84 g/mol [2] |
| Appearance | Red powder[1] | Dark red crystals[2] |
| Solubility | Soluble in organic solvents (DMF, DMSO); poorly soluble in water (1.8 g/L)[1][4] | Well soluble in water, DMF, DMSO[2] |
| Storage Conditions | -20°C in the dark, desiccated[1][4] | -20°C in the dark, desiccated[2] |
Table 2: Spectroscopic Properties of this compound Variants
| Property | Non-sulfonated this compound | Sulfo-Cyanine3 Carboxylic Acid |
| Excitation Maximum (λ_abs) | 555 nm[1][4] | 555 nm[5][6] |
| Emission Maximum (λ_em) | 570 nm[1][4] | 569 nm[5][6] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹[1][4] | 150,000 cm⁻¹M⁻¹[5] |
| Fluorescence Quantum Yield (Φ) | 0.31[1][4] | 0.15[5] |
| Fluorescence Lifetime (τ) | Typically in the hundreds of picoseconds, dependent on local environment[7] | Not readily available, but expected to be similar to the non-sulfonated form. |
Experimental Protocols
This compound is a versatile tool, but its effective use hinges on proper handling and conjugation. Below are detailed protocols for common applications.
Activation of this compound with EDC and Sulfo-NHS
To conjugate this compound to primary amines on biomolecules (e.g., proteins, antibodies), it must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS).[8][9][10]
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction vessel protected from light
Procedure:
-
Prepare Dye Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare EDC/Sulfo-NHS Solution: Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer. A common starting point is a 2- to 10-fold molar excess of EDC and Sulfo-NHS over the this compound.
-
Activation Reaction: In a light-protected tube, mix the this compound solution with the EDC/Sulfo-NHS solution.
-
Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[9] The resulting solution contains the activated Cy3-NHS ester.
-
Proceed to Conjugation: The activated Cy3-NHS ester is not typically isolated and should be used immediately for conjugation to the target biomolecule.
Labeling of Proteins with Activated Cyanine3-NHS Ester
This protocol outlines the general procedure for labeling a protein with the freshly prepared Cyanine3-NHS ester.[3][11][12]
Materials:
-
Activated Cyanine3-NHS ester solution (from section 2.1)
-
Protein solution (2-10 mg/mL in an amine-free buffer, e.g., PBS)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the optimal pH for labeling (pH 8.3-9.0). If necessary, perform a buffer exchange.
-
Adjust pH: Add Reaction Buffer to the protein solution to adjust the pH to 8.3-9.0.
-
Conjugation Reaction: Add the activated Cyanine3-NHS ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point of a 5- to 20-fold molar excess of dye is common.[3]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring, protected from light.[3]
-
Quenching: Stop the reaction by adding the quenching solution to react with any unreacted NHS ester. Incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for Cy3).
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships involving Cyanine3.
Caption: Workflow for activating this compound and labeling a protein.
Caption: A typical workflow for indirect immunofluorescence using a Cy3-labeled secondary antibody.
Caption: Conceptual diagram of Fluorescence Resonance Energy Transfer (FRET) using a Cy3-Cy5 pair.
Applications in Research and Drug Development
Cyanine3 and its derivatives are indispensable in a multitude of applications due to their bright fluorescence and photostability.
-
Fluorescence Microscopy: Cy3 is a workhorse fluorophore for immunofluorescence (IF), allowing for the visualization of specific proteins and cellular structures.[13][14][15]
-
Fluorescence Resonance Energy Transfer (FRET): As a donor in the commonly used Cy3-Cy5 FRET pair, it enables the study of molecular interactions, such as protein-protein interactions and conformational changes, in real-time.[1][2][4][5]
-
Flow Cytometry: Labeled antibodies with Cy3 can be used to identify and sort cell populations based on the expression of specific surface or intracellular markers.
-
High-Throughput Screening (HTS): The robust fluorescence of Cy3 is well-suited for developing assays for drug discovery, enabling the rapid screening of large compound libraries.
-
Nucleic Acid Labeling: Cy3 can be conjugated to oligonucleotides for applications in fluorescence in situ hybridization (FISH) and microarray analysis.
Conclusion
This compound remains a cornerstone fluorescent dye for biological research and drug development. Its well-characterized spectroscopic properties, coupled with straightforward conjugation chemistries, provide a reliable and versatile tool for a wide array of applications. The choice between the non-sulfonated and sulfonated forms allows for optimization based on the specific requirements of the experimental system, particularly concerning aqueous solubility. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. targetmol.com [targetmol.com]
- 8. biotium.com [biotium.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. ibidi.com [ibidi.com]
- 14. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. learn.cellsignal.com [learn.cellsignal.com]
Overview of Cyanine3 Carboxylic Acid and its Variants
An In-Depth Technical Guide to the Solubility of Cyanine3 Carboxylic Acid
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of fluorescent probes is paramount for experimental success. Cyanine3 (Cy3) carboxylic acid is a key fluorescent dye used for labeling biomolecules. Its solubility characteristics are critical for the preparation of stock solutions, labeling reactions, and purification protocols. This guide provides a detailed overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and water, including protocols for solution preparation and a typical experimental workflow.
This compound is a non-activated form of the Cy3 dye.[1][2] The terminal carboxylic acid group allows for its covalent attachment to other molecules, typically after an activation step. It is crucial to distinguish between two common forms of this dye, as their solubilities are markedly different:
-
This compound (Non-sulfonated): This standard form possesses good solubility in organic solvents but is poorly soluble in aqueous solutions.[1][2]
-
Sulfo-Cyanine3 Carboxylic Acid: This variant contains one or more sulfonate groups, which significantly increases its hydrophilicity and renders it highly soluble in water.[3][][5][6]
Quantitative Solubility Data
The solubility of a compound is a fundamental property that dictates its handling and application. The data below has been compiled from various technical data sheets.
Table 1: Solubility of Non-Sulfonated this compound
| Solvent | Solubility (Quantitative) | Solubility (Qualitative) |
| Water | 1.8 g/L (≈4.0 mM)[1][2] | Poorly soluble[1][2] |
| DMSO | Not specified | Soluble[1][2][7] |
| DMF | Not specified | Soluble[1][2][7] |
| Dichloromethane | Not specified | Soluble[1][7] |
Table 2: Solubility of Sulfo-Cyanine3 Carboxylic Acid
| Solvent | Solubility (Quantitative) | Solubility (Qualitative) |
| Water | 360 g/L (≈0.55 M)[3][] | Well soluble[3][] |
| DMSO | 360 g/L (≈0.55 M)[3][] | Well soluble[3][][8][9] |
| DMF | Not specified | Well soluble[3][] |
| Non-Polar Solvents | Not specified | Practically insoluble[3][] |
Experimental Protocols
Accurate solution preparation is the first step in a successful labeling experiment. The following protocols provide guidance for preparing stock solutions and a general method for assessing solubility.
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted for working solutions.
Materials:
-
This compound (or sulfo-variant) powder
-
Anhydrous, high-quality DMSO
-
High-purity deionized water (for sulfo-variant, if desired)
-
Vortex mixer and/or sonicator
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Pre-equilibration: Allow the vial of dye powder to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: If not pre-aliquoted, carefully weigh the desired amount of dye powder in a suitable tube. Perform this step quickly to minimize exposure to light and moisture.
-
Solvent Addition:
-
For Non-sulfonated Cy3: Add the required volume of anhydrous DMSO to the dye powder to achieve the target concentration (e.g., 10-20 mM).
-
For Sulfo-Cy3: Add the required volume of either DMSO or high-purity water.[10] A table is often provided by the manufacturer to calculate the volume of DMSO needed to achieve a specific concentration.[10]
-
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If dissolution is incomplete, brief sonication in a water bath can be applied to aid the process.
-
Aliquoting and Storage: Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light and moisture.[1][3][7]
Protocol 2: General Method for Experimental Solubility Determination
For applications requiring precise knowledge of solubility in a custom buffer system, the following saturation method can be employed.
Materials:
-
This compound powder
-
Target solvent (e.g., specific buffer, DMSO)
-
Spectrophotometer
-
Agitator/shaker
-
Centrifuge capable of pelleting fine solids
Procedure:
-
Supersaturation: Add an excess amount of the dye powder to a known volume of the target solvent in a sealed tube. The amount should be sufficient to ensure undissolved solid remains.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure the solution reaches equilibrium saturation.
-
Separation: Centrifuge the suspension at high speed to pellet all undissolved solid material.
-
Sampling: Carefully withdraw a precise aliquot from the supernatant, taking care not to disturb the pellet.
-
Dilution & Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the spectrophotometer. Measure the absorbance at the dye's λmax (approx. 555 nm).
-
Calculation: Use the Beer-Lambert law (A = εcl) and the known molar extinction coefficient (ε ≈ 150,000 M⁻¹cm⁻¹) to calculate the concentration of the saturated solution.
Visualized Workflows and Relationships
Diagrams can clarify complex relationships and experimental processes. The following visualizations, created using the DOT language, adhere to strict color and contrast guidelines for maximum clarity.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to Cyanine3 Carboxylic Acid: Absorption and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Cyanine3 (Cy3) carboxylic acid, a key fluorescent molecule in various research and development applications. This document details its absorption and emission characteristics, provides experimental protocols for its use, and illustrates relevant workflows.
Core Spectroscopic and Physical Properties
Cyanine3 (Cy3) carboxylic acid is a non-activated, orange-fluorescent dye.[1] It is characterized by its brightness and photostability, making it a versatile tool in fluorescence-based assays.[2][3] The dye is soluble in organic solvents like DMF and DMSO and has limited solubility in water.[4][5] For applications requiring high aqueous solubility, a sulfonated version, sulfo-Cyanine3 carboxylic acid, is available.[][7]
The key application of Cy3 carboxylic acid is as a non-reactive control or for calibration in fluorescence experiments.[1][8] Furthermore, its carboxylic acid group can be activated, for example, to an N-hydroxysuccinimide (NHS) ester, allowing for the covalent labeling of primary amines on biomolecules such as proteins and peptides.[1][3]
The following tables summarize the key spectroscopic and physical properties of both the standard (non-sulfonated) and sulfonated versions of Cy3 carboxylic acid.
Table 1: Spectroscopic Properties of Cyanine3 Carboxylic Acid
| Property | Value | Reference |
| Excitation Maximum (λabs) | 555 nm | [4][8] |
| Emission Maximum (λem) | 570 nm | [4][8] |
| Extinction Coefficient (ε) | 150,000 M-1cm-1 | [1][4] |
| Fluorescence Quantum Yield (Φ) | 0.31 | [4][8] |
| Recommended Excitation Laser | 532 nm or 555 nm | [1] |
| Common Filter Set | TRITC (tetramethylrhodamine) | [1] |
Table 2: Spectroscopic Properties of Sulfo-Cyanine3 Carboxylic Acid
| Property | Value | Reference |
| Excitation Maximum (λabs) | 548 nm | [7] |
| Emission Maximum (λem) | 563 nm | [7] |
| Extinction Coefficient (ε) | 162,000 M-1cm-1 | [] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [7] |
Experimental Protocols
Protocol for Measuring Absorption and Emission Spectra
This protocol outlines the general procedure for determining the absorption and emission spectra of Cy3 carboxylic acid.
A. Materials and Equipment:
-
This compound
-
Spectroscopy-grade solvent (e.g., methanol, DMSO, or PBS)[9][10]
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer (fluorometer)
-
Quartz cuvettes (1 cm path length)
B. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Cy3 carboxylic acid (e.g., 1-10 mM) in a suitable organic solvent like DMSO.[11]
-
Working Solution Preparation:
-
For absorption measurements , dilute the stock solution in the desired final solvent to a concentration that yields an absorbance maximum between 0.1 and 1.0 AU. A typical starting concentration is 1-10 µM.[10]
-
For emission measurements , further dilute the stock solution to a concentration that results in an absorbance maximum below 0.05 AU to avoid inner filter effects.
-
-
Absorption Spectrum Measurement:
-
Blank the spectrophotometer using the same solvent as the working solution.
-
Place the cuvette with the Cy3 carboxylic acid working solution in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 400 nm to 700 nm) to record the absorption spectrum.[12]
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the determined λabs (e.g., 555 nm).
-
Set the emission detector to scan a range of wavelengths starting just above the excitation wavelength (e.g., 560 nm to 750 nm).[12]
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
-
Excitation Spectrum Measurement (Optional):
-
Set the emission wavelength of the fluorometer to the determined λem (e.g., 570 nm).
-
Set the excitation monochromator to scan a range of wavelengths below the emission maximum (e.g., 400 nm to 565 nm).
-
Record the fluorescence excitation spectrum. The shape of this spectrum should be similar to the absorption spectrum.
-
Protocol for Activation and Labeling of Biomolecules
This protocol describes the conversion of Cy3 carboxylic acid to an NHS ester and its subsequent use for labeling primary amines on a generic protein.
A. Materials and Equipment:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
A carbodiimide (B86325) coupling agent (e.g., EDC or DCC)
-
Anhydrous DMF or DMSO[13]
-
Protein to be labeled in an amine-free buffer (e.g., PBS or bicarbonate buffer, pH 8.3-8.5)[14]
-
Gel filtration column (e.g., Sephadex G-25) for purification[13]
B. Procedure:
-
Activation of Cy3 Carboxylic Acid (NHS Ester Formation):
-
This step is typically performed by suppliers but can be done in the lab. In an anhydrous solvent, react Cy3 carboxylic acid with NHS in the presence of a carbodiimide. This reaction is sensitive to water.
-
Alternatively, purchase commercially available Cy3 NHS ester.[11]
-
-
Protein and Dye Preparation:
-
Labeling Reaction:
-
Slowly add a calculated molar excess of the Cy3 NHS ester solution to the protein solution while gently stirring.[15] A common starting point is a 10-fold molar excess of dye to protein.[11]
-
Incubate the reaction mixture for at least 1 hour at room temperature or overnight on ice, protected from light.[16]
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λabs of the dye (e.g., 555 nm).
-
Visualizations
Experimental Workflow: From Dye to Labeled Biomolecule
The following diagram illustrates the general workflow for utilizing Cy3 carboxylic acid in a biomolecule labeling experiment.
Caption: Workflow for biomolecule labeling with Cy3.
Signaling Pathway: Conceptual Use in Immunofluorescence
This diagram shows a conceptual signaling pathway for detecting a target protein using a Cy3-labeled antibody in an immunofluorescence experiment.
Caption: Immunofluorescence detection using a Cy3 conjugate.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. goldbio.com [goldbio.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.nat.fau.eu [chemistry.nat.fau.eu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. lumiprobe.com [lumiprobe.com]
- 15. genecopoeia.com [genecopoeia.com]
- 16. interchim.fr [interchim.fr]
A Technical Guide to Aqueous Labeling with Sulfo-Cyanine3 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfo-Cyanine3 (Sulfo-Cy3) carboxylic acid for the fluorescent labeling of biomolecules in aqueous environments. Sulfo-Cy3 is a bright, water-soluble, and photostable orange-red fluorescent dye, making it an excellent choice for labeling proteins, antibodies, and nucleic acids in various biological applications.[1][2] This document details the dye's properties, a robust protocol for covalent conjugation, and the underlying chemical principles.
Core Properties of Sulfo-Cyanine3
Sulfo-Cyanine3 is valued for its superior brightness, high water solubility, and photostability, which ensure reliable performance in fluorescence microscopy, flow cytometry, and other bioanalytical assays.[1][2] The presence of sulfonate groups enhances its hydrophilicity, allowing for efficient labeling in aqueous buffers without the need for organic solvents.[1][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Sulfo-Cyanine3, providing a basis for experimental design and analysis.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~554-555 nm | Optimal wavelength for exciting the fluorophore.[1][4][5] |
| Emission Maximum (λem) | ~568-570 nm | Wavelength of maximum fluorescence emission.[1][3] |
| Molecular Weight | 638.73 g/mol | For the free carboxylic acid form.[4] |
| Stokes Shift | ~14-15 nm | The difference between excitation and emission maxima.[1][6] |
| Recommended pH Range | 3-10 | The dye is stable and fluorescent across a broad pH range, but labeling reactions have specific pH optima.[4][5] |
| Solubility | High in water and DMSO | Sulfonate groups ensure excellent water solubility.[2][7] |
Principle of Aqueous Labeling
Labeling with Sulfo-Cyanine3 carboxylic acid is a two-step process. The carboxylic acid group on the dye is not directly reactive with the primary amines (e.g., lysine (B10760008) residues) on a target biomolecule. Therefore, it must first be "activated" to create a more reactive species. This is most commonly achieved using a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[5][8][9]
-
Activation: EDC reacts with the carboxyl group of the Sulfo-Cy3 dye to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water.[5][9][10]
-
Stabilization: Sulfo-NHS is added to react with the O-acylisourea intermediate, replacing it with a more stable, amine-reactive Sulfo-NHS ester. This ester has a longer half-life in aqueous solution, improving the efficiency of the subsequent labeling reaction.[5][8][9]
-
Conjugation: The amine-reactive Sulfo-NHS ester of the dye then readily reacts with primary amines on the target biomolecule (e.g., protein) to form a stable, covalent amide bond.
This two-step process allows for controlled and efficient conjugation in an aqueous environment, minimizing unwanted side reactions.[5]
Caption: Chemical pathway for EDC/Sulfo-NHS mediated labeling.
Experimental Protocol: Aqueous Labeling of Proteins
This protocol details a general two-step method for labeling an amine-containing protein with Sulfo-Cy3 carboxylic acid. Optimization may be required for specific proteins and applications.
Materials and Reagents
-
Sulfo-Cyanine3 carboxylic acid
-
Protein of interest (in an amine-free buffer like PBS or MES)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure
Part 1: Preparation of Reagents
-
Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[10][11] If the protein is in a buffer containing primary amines like Tris or glycine, it must be dialyzed against PBS.[5]
-
Dye Stock Solution: Prepare a 10 mM stock solution of Sulfo-Cy3 carboxylic acid in anhydrous DMSO.
-
EDC and Sulfo-NHS Solutions: Immediately before use, prepare stock solutions of EDC (e.g., 20 mM) and Sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO or Activation Buffer. EDC is susceptible to hydrolysis and should be used without delay.[7]
Part 2: Activation of Sulfo-Cy3 Carboxylic Acid
-
In a microcentrifuge tube, combine the Sulfo-Cy3 carboxylic acid with EDC and Sulfo-NHS. A common starting point is a 2:5:1 molar ratio of Dye:Sulfo-NHS:EDC, though this may require optimization.
-
The reaction is typically performed in Activation Buffer (pH 6.0) to maximize the stability of the Sulfo-NHS ester.[1][10]
-
Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.[2][6][7]
Part 3: Conjugation to the Target Protein
-
Add the activated Sulfo-Cy3-Sulfo-NHS ester solution directly to the protein solution. The pH of the protein solution should be between 7.2 and 8.5 for efficient conjugation to primary amines.[10] If necessary, adjust the pH using the Conjugation Buffer.
-
The molar ratio of activated dye to protein is a critical parameter. A starting point of a 10:1 to 20:1 molar excess of dye to protein is recommended.[8] This ratio should be optimized to achieve the desired degree of labeling (DOL) while preserving protein function.
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[2][9][10]
Part 4: Quenching and Purification
-
Quench Reaction: Stop the reaction by adding a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM. This will react with any remaining activated dye.[10] Incubate for 15-30 minutes.
-
Purify Conjugate: Separate the labeled protein from unreacted dye and reaction byproducts. Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is the most common and effective method.[10]
-
Equilibrate the column with PBS, pH 7.4.
-
Load the quenched reaction mixture onto the column.
-
Elute with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
-
Analyze and Store: Collect the fractions containing the purified conjugate. Measure the absorbance at 280 nm (for protein) and ~554 nm (for Sulfo-Cy3) to determine the protein concentration and the degree of labeling. Store the conjugate at 4°C or -20°C, protected from light.
Caption: Experimental workflow for aqueous labeling.
References
- 1. biotium.com [biotium.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Water-soluble carbodiimide for the fluorescent measurement of the carboxyl group produced by enzyme reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. biotium.com [biotium.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Environmental sensitivity of Cyanine3 fluorescence
An In-depth Technical Guide to the Environmental Sensitivity of Cyanine3 Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a fluorescent dye belonging to the cyanine (B1664457) family, widely recognized for its bright orange-red fluorescence and extensive use in biological imaging and molecular biology.[1][2] Its utility extends from labeling proteins and nucleic acids to advanced applications like Förster Resonance Energy Transfer (FRET) and Fluorescence In Situ Hybridization (FISH).[3][4] A key characteristic that defines Cy3's power and complexity is the sensitivity of its fluorescent output to its immediate molecular environment.[5][6]
This technical guide provides a comprehensive examination of the environmental factors that modulate Cy3 fluorescence. Understanding these sensitivities is critical for the accurate interpretation of experimental data and for harnessing Cy3's properties to develop sophisticated biosensors and assays for research and drug development. We will delve into the core photophysical mechanisms, present quantitative data on fluorescence changes, provide detailed experimental methodologies, and illustrate key pathways and workflows.
Core Photophysical Mechanism: The Dominance of Photoisomerization
The fluorescence of Cy3 is primarily governed by a competition between two processes that occur after the molecule absorbs a photon and enters an excited state: fluorescence emission and trans-cis photoisomerization.[6][7]
-
Absorption and Excitation: The stable ground state of Cy3 is the trans-isomer. Upon absorbing light, it transitions to an excited singlet state (S₁).
-
Fluorescence Emission: From the excited state, the molecule can relax back to the trans ground state by emitting a photon. This is the source of its fluorescence.
-
Photoisomerization (Non-radiative Decay): Alternatively, the excited molecule can undergo a conformational change, rotating around a double bond in its polymethine chain to form the cis-isomer.[6][8] This isomerization process is a non-radiative pathway, meaning it does not produce light. The cis isomer is thermally unstable and barely fluorescent.[9]
This photoisomerization is a highly efficient deactivation pathway for Cy3 in environments where the molecule is free to change its shape, such as in low-viscosity solutions.[5][7] Consequently, any factor that hinders this rotation can dramatically increase the probability of fluorescence, leading to a brighter signal. This principle is the foundation of Cy3's environmental sensitivity.[7][10] Cy3 is more susceptible to these environmental effects than longer-chain cyanine dyes like Cy5, because the activation energy for isomerization is lower in Cy3.[5][9]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cy3 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The nature of the different environmental sensitivity of symmetrical and unsymmetrical cyanine dyes: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to In Vitro Labeling with Cyanine3 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine3 (Cy3) carboxylic acid, a versatile fluorescent dye for in vitro labeling studies. It details the dye's properties, experimental protocols for its activation and conjugation to biomolecules, and methods for characterization and purification of the resulting conjugates. This document is intended to serve as a practical resource for researchers in molecular biology, cell biology, and drug development who utilize fluorescence-based detection methods.
Introduction to Cyanine3 Carboxylic Acid
Cyanine3 is a bright, orange-fluorescent dye belonging to the cyanine (B1664457) family.[1] Its carboxylic acid derivative is a non-activated form of the dye, which offers flexibility for various conjugation strategies.[2] While the pre-activated N-hydroxysuccinimide (NHS) ester of Cy3 is commonly used for labeling primary amines, the carboxylic acid form allows for a two-step conjugation process that can be advantageous in specific experimental contexts, such as minimizing protein-protein crosslinking.[3] This is achieved by activating the carboxylic acid group using a carbodiimide (B86325), most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an NHS ester to enhance efficiency.[4][5]
The sulfonated version, sulfo-Cyanine3 carboxylic acid, offers increased water solubility, making it suitable for labeling sensitive proteins in purely aqueous environments without the need for organic co-solvents.[6]
Core Properties and Spectral Characteristics
Understanding the physicochemical and spectral properties of Cyanine3 is crucial for designing and troubleshooting labeling experiments. The key quantitative data for both the standard and sulfonated forms of this compound are summarized below.
Table 1: Physicochemical Properties of this compound Derivatives
| Property | This compound | Sulfo-Cyanine3 Carboxylic Acid | Reference(s) |
| Molecular Formula | C₃₀H₃₇ClN₂O₂ | C₃₀H₃₆N₂O₈S₂ | [7][8] |
| Molecular Weight | 493.08 g/mol | 638.73 g/mol | [6][7] |
| Appearance | Red powder | Dark red solid | [6][7] |
| Solubility | Soluble in organic solvents (DMF, DMSO); poorly soluble in water (4.0 mM) | Well soluble in water, DMF, DMSO | [2][6][7] |
| Storage | Store at -20°C in the dark, desiccated. | Store at < -15°C in the dark. | [2][9] |
Table 2: Spectral Properties of Cyanine3
| Property | Value | Reference(s) |
| Excitation Maximum (λ_max) | 555 nm | [7] |
| Emission Maximum (λ_em) | 570 nm | [7] |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | 0.31 | [7] |
| Correction Factor (CF₂₈₀) | 0.09 | [7] |
Experimental Protocols
The primary application of this compound in labeling involves its activation to an amine-reactive species. The following sections provide detailed protocols for this process and subsequent conjugation to proteins and amino-modified oligonucleotides.
Two-Step EDC/Sulfo-NHS Activation and Amine Coupling
This two-step protocol is the most common method for labeling with carboxylic acid dyes. It involves the activation of the carboxyl group, followed by conjugation to the amine-containing biomolecule. This method minimizes the risk of polymerizing the target biomolecule, which can be a concern with one-step EDC protocols.[3]
Materials:
-
This compound or Sulfo-Cyanine3 carboxylic acid
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3][10]
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (or PBS)[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine
-
Amine-containing biomolecule (e.g., protein, amino-modified oligonucleotide) in Coupling Buffer
-
Anhydrous DMSO or DMF (for non-sulfonated Cy3)
-
Desalting column (e.g., Sephadex G-25) or centrifugal ultrafiltration device for purification[11]
Protocol for Protein Labeling:
-
Prepare Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.[4]
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[12]
-
Dissolve non-sulfonated this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution. Sulfo-Cyanine3 can be dissolved directly in Activation Buffer.
-
-
Activate this compound (Step 1):
-
In a microcentrifuge tube, combine this compound stock solution with Activation Buffer.
-
Add a 10-50 fold molar excess of Sulfo-NHS, followed by a 10-50 fold molar excess of EDC relative to the amount of dye. Optimization of these ratios may be required.[13]
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light.[3]
-
-
Couple to Protein (Step 2):
-
Immediately add the activated Cy3-NHS ester solution to your protein solution (typically 1-10 mg/mL in Coupling Buffer). The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.[14]
-
The pH of the reaction mixture should be between 7.2 and 8.5 for efficient coupling to primary amines.[10]
-
Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[4][10]
-
-
Quench Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 15-30 minutes.
-
-
Purify Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[11] The labeled protein will elute first.
-
Alternatively, use centrifugal ultrafiltration devices with an appropriate molecular weight cutoff to perform buffer exchange and remove small molecules.
-
Protocol for Labeling Amino-Modified Oligonucleotides
The EDC/NHS chemistry can also be used to label oligonucleotides that have been synthesized with a primary amine modification.
Protocol:
-
Prepare Reagents: Prepare this compound, EDC, and Sulfo-NHS solutions as described in section 3.1.
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5.
-
Activate Dye: Perform the activation of this compound with EDC and Sulfo-NHS in MES buffer as described in section 3.1, step 2.
-
Conjugation: Add the activated dye solution to the oligonucleotide solution. A 2-5 fold molar excess of the activated dye over the oligonucleotide is a typical starting point.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled oligonucleotide from unreacted dye using methods such as reverse-phase HPLC or ion-exchange chromatography.[15][16] Ethanol precipitation can also be used to remove a significant portion of the unreacted dye.
Characterization of Labeled Conjugates
After purification, it is essential to characterize the conjugate to determine its concentration and the extent of labeling.
Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or F/P ratio, is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[17]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3, 555 nm (A₅₅₅).
-
Calculate the concentration of the protein, correcting for the absorbance of Cy3 at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF₂₈₀)] / ε_protein
-
CF₂₈₀ for Cy3 is 0.09.[7]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL: DOL = A₅₅₅ / (ε_Cy3 × Protein Concentration (M))
-
ε_Cy3 is 150,000 M⁻¹cm⁻¹.[7]
-
An optimal DOL for most applications is between 2 and 7. Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein.[17][18]
Application in Solid-Phase Peptide Synthesis
This compound can be directly coupled to the N-terminus of a peptide during solid-phase peptide synthesis (SPPS). This requires in-situ activation with a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[19][20] This method integrates the labeling step directly into the synthesis workflow, avoiding post-synthesis modification and purification steps. The stability of non-sulfonated cyanine dyes to the trifluoroacetic acid (TFA) used for cleavage from the resin has been demonstrated.[21]
Troubleshooting
Successful labeling requires careful optimization of reaction conditions. Below are common issues and potential solutions.
Table 3: Troubleshooting Guide for Cyanine3 Labeling
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low Labeling Efficiency | Inactive EDC/Sulfo-NHS (hydrolyzed). | Use fresh, high-quality reagents. Allow vials to warm to room temperature before opening to prevent condensation. | [12] |
| Incorrect buffer pH. | Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.5. | [10] | |
| Presence of competing primary amines (e.g., Tris, glycine) in the biomolecule buffer. | Buffer exchange the biomolecule into an amine-free buffer (e.g., PBS, MES, HEPES) before labeling. | [11] | |
| Insufficient molar excess of dye or coupling reagents. | Increase the molar ratio of dye:biomolecule and/or EDC:dye. Perform a titration to find the optimal ratio. | [14][22] | |
| Protein Precipitation | High concentration of EDC. | Reduce the amount of EDC used in the reaction. | [10][12] |
| Over-labeling leading to aggregation. | Decrease the molar ratio of dye to protein. | [18] | |
| Protein instability in the reaction buffer. | Ensure the protein is soluble and stable at the chosen pH and reagent concentrations. | [12] | |
| High Background Signal | Incomplete removal of unreacted dye. | Improve purification by using a longer desalting column, repeating the purification step, or using a different method like HPLC or dialysis. | [11][17] |
| Non-covalent binding of dye to protein. | Ensure complete removal of unbound dye during purification. Perform size exclusion chromatography. | [17] |
Conclusion
This compound is a powerful tool for the fluorescent labeling of biomolecules in vitro. Its utility stems from the flexibility of the two-step carbodiimide activation chemistry, which allows for controlled conjugation to primary amines on proteins, peptides, and nucleic acids. By understanding the dye's properties and carefully optimizing reaction protocols, researchers can generate highly specific and brightly fluorescent conjugates for a wide array of applications in research and diagnostics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 7. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]
- 8. This compound | C30H37ClN2O2 | CID 91757851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 15. mz-at.de [mz-at.de]
- 16. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. help.lumiprobe.com [help.lumiprobe.com]
- 22. researchgate.net [researchgate.net]
The Intricate Dance of Light and Matter: A Technical Guide to the Photophysics of Cyanine3 Dye
For Researchers, Scientists, and Drug Development Professionals
Cyanine3 (Cy3), a synthetic polymethine dye, stands as a cornerstone in modern biological and biomedical research. Its vibrant orange-red fluorescence, coupled with its sensitivity to the local environment, makes it an invaluable tool for elucidating complex biological processes. This in-depth technical guide delves into the core photophysical principles governing the behavior of Cy3, providing a comprehensive resource for its effective application in research and drug development.
Core Photophysical Properties of Cyanine3
The interaction of Cyanine3 with light is a dynamic process governed by a series of competing photophysical pathways. Upon absorption of a photon, the Cy3 molecule is elevated to an excited electronic state. Its subsequent return to the ground state can occur through several mechanisms, each with a characteristic rate. The efficiency and lifetime of its fluorescence are exquisitely sensitive to its immediate surroundings, a property that is both a powerful feature and a critical consideration for experimental design.
The key photophysical parameters of Cy3 are summarized below. These values can vary significantly depending on the solvent, temperature, and conjugation to biomolecules.
| Photophysical Parameter | Value | Conditions |
| Absorption Maximum (λ_abs_ max) | ~550 - 555 nm | Aqueous buffer |
| Emission Maximum (λ_em_ max) | ~567 - 570 nm | Aqueous buffer |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | Aqueous buffer |
| Fluorescence Quantum Yield (Φ_f_) | 0.04 - 0.31 | Varies significantly with environment (e.g., free dye in water vs. DNA-bound) |
| Fluorescence Lifetime (τ_f) | 0.1 - 2.8 ns | Dependent on local viscosity and photoisomerization efficiency[1] |
| Intersystem Crossing Quantum Yield (Φ_ISC_) | ~0.003 | In argon-saturated methanol (B129727) |
The Jablonski Diagram: Visualizing the Photophysical Pathways of Cy3
The Jablonski diagram provides a schematic representation of the electronic and vibrational energy levels of a molecule and the transitions between them. For Cy3, the diagram illustrates the key de-excitation pathways following light absorption, including fluorescence, internal conversion, intersystem crossing, and the crucial process of trans-cis photoisomerization.
Caption: Jablonski diagram illustrating the primary photophysical pathways of Cyanine3 dye.
A key non-radiative decay pathway for Cy3 is photoisomerization, the light-induced conversion from the fluorescent trans isomer to a non-fluorescent cis isomer. This process is highly dependent on the viscosity of the local environment. In environments that restrict this rotation, such as when bound to DNA or proteins, the rate of photoisomerization decreases, leading to a significant increase in fluorescence quantum yield and lifetime. This environmental sensitivity is a cornerstone of many Cy3-based assays.
Factors Influencing Cyanine3 Photophysics
The photophysical properties of Cy3 are not static but are dynamically influenced by its molecular environment. Understanding these factors is crucial for the correct interpretation of experimental data.
| Factor | Effect on Cy3 Photophysics |
| Solvent Viscosity | Increased viscosity restricts trans-cis photoisomerization, leading to a higher fluorescence quantum yield and a longer fluorescence lifetime. |
| Solvent Polarity | Increasing solvent polarity can lead to a red-shift in the emission spectrum (solvatochromism) and can also influence the rates of non-radiative decay pathways. |
| Temperature | Higher temperatures generally increase the rate of non-radiative decay processes, including photoisomerization, resulting in decreased fluorescence intensity and lifetime. |
| Conjugation to Biomolecules | Binding to macromolecules like DNA or proteins can significantly restrict the rotational freedom of the Cy3 molecule, leading to a substantial increase in fluorescence quantum yield and lifetime. The specific site of attachment and the local conformation of the biomolecule can have a profound impact. |
| Presence of Quenchers | Proximity to molecules that can accept energy non-radiatively (quenchers) will decrease fluorescence intensity and lifetime. This principle is exploited in Förster Resonance Energy Transfer (FRET) applications. |
Experimental Protocols for Characterizing Cyanine3 Photophysics
Accurate characterization of the photophysical properties of Cy3 is essential for quantitative applications. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of Cy3.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Cy3 dye in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mM.
-
Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration that yields an absorbance maximum between 0.5 and 1.0 AU. This typically corresponds to a concentration in the low micromolar range.
-
Prepare a blank sample containing only the experimental buffer.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range from 300 nm to 700 nm.
-
Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Record the baseline with the blank solution.
-
Replace the blank in the sample path with the Cy3 solution and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs_ max).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs_ max, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and relative fluorescence quantum yield of Cy3.
Methodology:
-
Sample Preparation:
-
Prepare a series of dilutions of the Cy3 stock solution in the experimental buffer, ensuring the absorbance at the excitation wavelength is below 0.1 AU to avoid inner filter effects.
-
Prepare a solution of a reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f_ = 0.95) with a similar absorbance at the same excitation wavelength.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Set the excitation wavelength to a value in the main absorption band of Cy3 (e.g., 530 nm).
-
Record the emission spectrum over a range that covers the entire emission profile (e.g., 540 nm to 700 nm).
-
Record the emission spectrum of the reference standard under identical instrument settings.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λ_em_ max).
-
The relative fluorescence quantum yield (Φ_f_) can be calculated using the following equation: Φ_f_ (sample) = Φ_f_ (reference) * (I_sample / I_reference) * (A_reference / A_sample) * (n_sample² / n_reference²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime of Cy3.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of Cy3 in the desired buffer, with an absorbance of approximately 0.1 at the excitation wavelength.
-
-
Instrumentation and Measurement:
-
Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode at ~532 nm), a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Collect the fluorescence decay data from the Cy3 sample until a sufficient number of photons have been accumulated in the peak channel (typically >10,000).
-
-
Data Analysis:
-
The fluorescence decay data is fitted to a multi-exponential decay model using deconvolution software that accounts for the IRF.
-
The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
The resulting fluorescence lifetime(s) (τ_f_) and their fractional contributions are determined.
-
Application Spotlight: Visualizing Signaling Pathways with Cy3-FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities in real-time. Cy3 is frequently employed as a FRET donor or acceptor in combination with other fluorophores like Cy5. A prime example of its application is in monitoring the activation of caspases, key proteases in the apoptotic signaling cascade.
Caspase-3 Activation Pathway
The following diagram illustrates a FRET-based biosensor for caspase-3 activity. In the intact sensor, Cy3 (donor) and Cy5 (acceptor) are in close proximity, resulting in high FRET. Upon activation of the apoptotic pathway, caspase-3 cleaves a specific linker sequence, separating the two fluorophores and leading to a decrease in FRET.
References
Methodological & Application
Application Notes: Covalent Labeling of Proteins with Cyanine3 Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the covalent labeling of proteins using Cyanine3 (Cy3) carboxylic acid. The method involves a two-step coupling process facilitated by 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This chemistry activates the carboxylic acid group on the Cy3 dye, converting it into a stable, amine-reactive Sulfo-NHS ester, which then efficiently couples to primary amines (e.g., lysine (B10760008) residues) on the target protein. This protocol covers reagent preparation, the labeling reaction, purification of the conjugate, and methods for calculating the degree of labeling (DOL). A troubleshooting guide is also included to address common issues.
Principle of Reaction
Labeling with Cy3 carboxylic acid is a robust method for fluorescently tagging proteins. Unlike pre-activated NHS-ester dyes, this approach requires the in situ activation of the dye's carboxyl group. The process is typically performed in two stages within a single pot:
-
Activation: EDC first reacts with the Cy3 carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[1] The addition of Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[1][2] This activation step is most efficient at a slightly acidic pH (4.5-7.2).[3]
-
Conjugation: The resulting Cy3-Sulfo-NHS ester specifically reacts with primary amine groups on the protein to form a stable amide bond.[2] This second step is most efficient at a physiological to slightly alkaline pH (7.0-8.5).[3][]
This two-step procedure minimizes the risk of protein-protein polymerization that can occur when using EDC alone on biomolecules that contain both carboxyl and amine groups.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful labeling of proteins with Cy3 carboxylic acid using EDC/Sulfo-NHS chemistry. Optimization may be required for specific proteins.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[5] |
| Reaction Buffers | Activation: MES Buffer (pH 5.0-6.0)Conjugation: PBS or Bicarbonate Buffer (pH 7.2-8.5) | Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete in the reaction. |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Start with a 10:1 to 15:1 molar excess of dye to protein. This needs to be optimized. |
| Molar Ratio (EDC:Dye) | 10:1 to 50:1 | A significant molar excess is required to drive the activation. |
| Molar Ratio (Sulfo-NHS:EDC) | ~0.5:1 to 1:1 | Sulfo-NHS stabilizes the active intermediate. A common starting point is a 2:1 molar ratio of Sulfo-NHS to dye. |
| Reaction Time | Activation: 15-30 minutesConjugation: 1-2 hours at RT, or overnight at 4°C | Longer incubation for conjugation may increase efficiency but also risk of protein degradation. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is common for shorter incubations. |
| Optimal Degree of Labeling (DOL) | 2 - 4 | Over-labeling can lead to fluorescence quenching and protein precipitation.[6] |
| Cy3 Spectal Properties | Ex-max: ~550 nmEm-max: ~570 nm | These values are used for calculating the DOL.[7][8][9] |
Experimental Workflow
Caption: Workflow for protein labeling with Cy3 carboxylic acid.
Detailed Experimental Protocol
This protocol is a general guideline for labeling 1 mg of a protein (~50 kDa) with Cy3 carboxylic acid.
I. Materials and Reagents
-
Protein of Interest: 1 mg at 2-10 mg/mL in an appropriate buffer.
-
Cyanine3 Carboxylic Acid (Cy3-COOH)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0.
-
Conjugation Buffer: 100 mM Phosphate Buffer (or Sodium Bicarbonate), pH 7.5.
-
Quenching Solution (Optional): 1.5 M Hydroxylamine (B1172632), pH 8.5.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Spectrophotometer
II. Reagent Preparation
-
Protein Solution: Dialyze the protein extensively against the Conjugation Buffer to remove any contaminating primary amines. Adjust the final concentration to 2-10 mg/mL.
-
Cy3-COOH Stock Solution: Prepare a 10 mg/mL solution of Cy3-COOH in anhydrous DMF or DMSO.
-
EDC and Sulfo-NHS Solutions: Prepare EDC and Sulfo-NHS solutions in Activation Buffer immediately before use, as EDC is moisture-sensitive and hydrolyzes in water.[2]
III. Labeling Protocol
-
Activation of Cy3 Carboxylic Acid:
-
In a microcentrifuge tube, combine 5 µL of 10 mg/mL Cy3-COOH with 100 µL of Activation Buffer.
-
Add the required amounts of freshly prepared EDC and Sulfo-NHS. For a ~15-fold molar excess of dye over a 50 kDa protein, this corresponds to roughly a 150-fold molar excess of EDC and a 30-fold molar excess of Sulfo-NHS relative to the protein.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.[2]
-
-
Conjugation to Protein:
-
Add the entire activation mixture to your prepared protein solution.
-
Adjust the pH of the reaction mixture to 7.5 by adding a small amount of Conjugation Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C on a rotator, protected from light.[7]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add hydroxylamine to a final concentration of 10-50 mM.[3]
-
Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS-ester groups.
-
IV. Purification of the Labeled Protein
-
Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).
-
Sample Loading: Carefully load the entire reaction mixture onto the column.[6]
-
Elution: Elute the protein with the storage buffer. The Cy3-labeled protein conjugate will be colored and will typically elute first as a distinct band.[6] The smaller, unreacted dye molecules will elute later in a separate colored band.
-
Fraction Collection: Collect the fractions corresponding to the first colored band, which contains your purified protein conjugate.
Characterization of the Labeled Protein
The concentration of the labeled protein and the Degree of Labeling (DOL) can be determined using a spectrophotometer.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy3, ~550 nm (A₅₅₀).
-
Calculate the protein concentration, correcting for the absorbance of Cy3 at 280 nm. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 550 nm (CF ≈ 0.08 for Cy3).
-
Corrected A₂₈₀ = A₂₈₀,measured - (A₅₅₀,measured × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length) (Where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
-
Calculate the Degree of Labeling (DOL), which represents the average number of dye molecules per protein molecule.
-
Dye Concentration (M) = A₅₅₀ / (ε_Cy3 × path length) (Where ε_Cy3 is the molar extinction coefficient of Cy3, ~150,000 M⁻¹cm⁻¹)
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (Low DOL) | 1. Protein concentration is too low.2. Presence of primary amines (e.g., Tris) in the buffer.3. Inactive EDC due to hydrolysis. | 1. Concentrate the protein to >2 mg/mL.[6]2. Dialyze the protein against an amine-free buffer (PBS, MES, HEPES).3. Prepare fresh EDC solution immediately before use. |
| Protein Precipitation During Labeling | 1. Over-labeling of the protein.2. High concentration of organic solvent (DMSO/DMF). | 1. Reduce the molar excess of the dye in the reaction.[6]2. Ensure the final volume of organic solvent is <10% of the total reaction volume.[6] |
| Low Fluorescence of Labeled Protein | Quenching due to over-labeling. | Decrease the dye-to-protein ratio during the labeling reaction. A DOL between 2 and 4 is often ideal.[6] |
| Loss of Protein Function | Labeling has occurred at a critical functional site (e.g., active site, binding interface). | 1. Reduce the dye-to-protein ratio.2. Consider labeling a different functional group (e.g., thiols on cysteine residues if available). |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Protein A, Cy3 labeled [nanocs.net]
Application Notes and Protocols for Cyanine3 (Cy3) Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a bright, orange-red fluorescent dye commonly utilized in biological research for the labeling of biomolecules, including antibodies.[1][2][3] Its robust photostability and high quantum yield make it an excellent choice for various applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.[2][4][5] This document provides a detailed, step-by-step protocol for the covalent conjugation of Cy3 dye to antibodies, targeting primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester derivative of the dye.[6][7] The resulting Cy3-conjugated antibodies can be used to specifically detect and visualize target antigens in a wide range of immunoassays.[1][3][5]
Data Presentation
Quantitative parameters are crucial for successful and reproducible antibody conjugation. The following table summarizes key data points for the Cy3 conjugation protocol.
| Parameter | Recommended Value/Range | Notes |
| Antibody Purity | >95% | High purity is essential to avoid labeling of contaminating proteins.[8] |
| Antibody Concentration | 1 - 10 mg/mL | Optimal results are generally achieved at concentrations of 2 mg/mL or higher.[7][9] |
| Conjugation Buffer | 10 - 50 mM Amine-Free Buffer (e.g., PBS, HEPES, MES) | Must be free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions.[7][10] |
| Conjugation Buffer pH | 8.0 - 9.0 | A slightly alkaline pH is required for the reaction between the NHS ester and primary amines.[11][12] |
| Cy3 NHS Ester Stock Solution | 10 mg/mL in anhydrous DMSO | Prepare fresh before use as the dye's activity can decrease with extended storage.[7][13] |
| Molar Ratio of Dye to Antibody | 5:1 to 20:1 (starting point of 10:1 is common) | This ratio may need to be optimized for each specific antibody.[6][11] |
| Reaction Time | 1 - 2 hours | Can be performed at room temperature or 4°C (overnight).[13][14] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for shorter incubation, 4°C for overnight incubation.[13][15] |
| Purification Method | Gel Filtration (e.g., Sephadex G-25), Spin Columns, or Dialysis | To remove unconjugated Cy3 dye.[7][12][13] |
| Degree of Labeling (DOL) | 2 - 10 | Represents the average number of dye molecules per antibody molecule.[11][16] |
| Storage of Conjugate | 4°C for short-term, -20°C for long-term | Store in the dark, may add a cryoprotectant like 50% glycerol (B35011) for -20°C storage.[17] |
Experimental Workflow Diagram
Caption: Experimental workflow for Cyanine3 (Cy3) conjugation to antibodies.
Experimental Protocols
Materials Required
-
Purified antibody (1-10 mg/mL in an amine-free buffer)
-
Cyanine3 (Cy3) NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 0.1 M Phosphate Buffered Saline (PBS) or 0.1 M sodium bicarbonate buffer, pH 8.0-9.0)
-
Purification resin (e.g., Sephadex G-25) or a spin column
-
Collection tubes
-
Spectrophotometer
Antibody Preparation
-
Antibody Purity and Buffer: The antibody should be purified and at a concentration of at least 1 mg/mL for optimal results.[9] The antibody must be in an amine-free buffer, such as PBS or HEPES.[7][10] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for conjugation and must be removed by dialysis or buffer exchange.[11][14]
-
pH Adjustment: The pH of the antibody solution should be adjusted to 8.0-9.0 using the conjugation buffer.[11][12] This alkaline environment is necessary for the reaction between the Cy3-NHS ester and the primary amines on the antibody.
Cy3 NHS Ester Preparation
-
Reconstitution: Just before use, dissolve the Cy3 NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.[7][13] Vortex briefly to ensure the dye is fully dissolved.
-
Storage of Stock Solution: The reconstituted dye solution should be used promptly. It can be stored at -20°C for a few weeks, protected from light and moisture, but fresh preparations are recommended for optimal reactivity.[12]
Conjugation Reaction
-
Calculate Molar Ratio: Determine the volumes of antibody and Cy3 solution needed to achieve the desired dye-to-antibody molar ratio. A common starting point is a 10:1 molar ratio.[6]
-
Reaction Incubation: Add the calculated amount of the Cy3 NHS ester solution to the pH-adjusted antibody solution while gently vortexing.[13] Incubate the reaction for 1-2 hours at room temperature, protected from light.[13] Alternatively, the reaction can be carried out overnight at 4°C.
Purification of the Conjugated Antibody
It is crucial to remove any unconjugated Cy3 dye from the labeled antibody.
-
Prepare Purification Column: If using a gel filtration column (e.g., Sephadex G-25), equilibrate the column with PBS according to the manufacturer's instructions.[7][12]
-
Load Sample: Carefully load the conjugation reaction mixture onto the top of the prepared column.[7][12]
-
Elute and Collect: Elute the column with PBS. The first colored fraction to elute will be the Cy3-conjugated antibody. The smaller, unconjugated dye molecules will elute later. Collect the fractions containing the labeled antibody.[7][12]
-
Spin Columns: For smaller scale conjugations, spin columns can be used for rapid purification following the manufacturer's protocol.[13]
Characterization of the Conjugated Antibody
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~550 nm (the absorbance maximum for Cy3).[12][18]
-
Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule. It can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the Cy3 maximum wavelength (~550 nm)
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of Cy3 at its maximum wavelength (~150,000 M⁻¹cm⁻¹)[2]
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye; for Cy3 this is approximately 0.08)
-
Storage of Cy3-Conjugated Antibody
Store the purified Cy3-conjugated antibody at 4°C for short-term use (up to a few months), protected from light. For long-term storage, it is recommended to add a cryoprotectant such as 50% glycerol and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[17]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | - Antibody concentration is too low.- Presence of primary amines in the buffer.- pH of the reaction is too low.- Inactive Cy3 NHS ester. | - Concentrate the antibody to >1 mg/mL.[9]- Perform buffer exchange into an amine-free buffer.[8]- Ensure the reaction pH is between 8.0 and 9.0.[11]- Use freshly prepared Cy3 NHS ester solution.[12] |
| Antibody Precipitation | - High concentration of organic solvent (DMSO).- Antibody is not stable at the reaction pH. | - Add the Cy3 NHS ester solution dropwise while mixing.- Perform a trial run with a small amount of antibody to test stability. |
| High Background Staining | - Incomplete removal of unconjugated dye. | - Repeat the purification step or use a different purification method (e.g., extensive dialysis).[19][20] |
| Loss of Antibody Activity | - Over-labeling of the antibody.- Harsh conjugation conditions. | - Reduce the dye-to-antibody molar ratio in the conjugation reaction.[]- Shorten the incubation time or perform the reaction at a lower temperature. |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. biofargo.com [biofargo.com]
- 5. sinobiological.com [sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. Antibody Conjugation Troubleshooting [bio-techne.com]
- 10. abcam.com [abcam.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. colibri-cytometry.com [colibri-cytometry.com]
- 15. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 17. abcam.com [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Activating Cyanine3 Carboxylic Acid with EDC/NHS Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the activation of Cyanine3 (Cy3) carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This process creates a stable amine-reactive Cy3-NHS ester, which can then be efficiently conjugated to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.
Introduction
Cyanine3 is a bright, orange-fluorescent dye widely used in various biological applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] Covalent labeling of biomolecules with Cy3 allows for sensitive and specific detection. The most common method for labeling primary amines on biomolecules is through the use of an NHS ester-functionalized dye. While pre-activated Cy3-NHS esters are commercially available, in situ activation of Cy3 carboxylic acid using EDC and NHS offers greater flexibility and can be a more cost-effective approach.
The EDC/NHS chemistry proceeds via a two-step reaction. First, EDC activates the carboxyl group of Cy3 carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[3][4] NHS is then added to react with this intermediate, creating a more stable amine-reactive NHS ester.[3][4] This semi-stable Cy3-NHS ester can then be directly used to label the primary amines of the target biomolecule, forming a stable amide bond.
Chemical Reaction Pathway
The activation of a carboxylic acid and subsequent conjugation to a primary amine using EDC/NHS chemistry can be visualized as a two-stage process.
Quantitative Data Summary
Successful activation and conjugation are dependent on several key parameters. The following tables summarize the recommended conditions.
Table 1: Reaction Conditions for Cy3 Carboxylic Acid Activation
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 6.0 | MES buffer is recommended.[5][6] Phosphate buffers may reduce EDC efficiency.[4] |
| Temperature | Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to minimize hydrolysis of the NHS ester.[5] |
| Incubation Time | 15 - 60 minutes | Longer incubation times may be required at lower temperatures.[6] |
Table 2: Molar Ratios for Activation and Conjugation
| Reactants | Recommended Molar Ratio | Notes |
| EDC : Cy3-COOH | 1.2:1 to 10:1 | A slight to moderate excess of EDC is typically used.[7][8] |
| NHS : Cy3-COOH | 1.2:1 to 5:1 | A molar ratio of at least 1.2:1 of NHS to carboxyl groups is common.[7][8] |
| Cy3-NHS Ester : Biomolecule | 5:1 to 20:1 | The optimal ratio depends on the number of available primary amines on the biomolecule and the desired degree of labeling.[9] |
Experimental Protocols
The following protocols provide a general framework for the activation of Cy3 carboxylic acid and its conjugation to a protein, such as an antibody. Optimization may be required for specific applications.
Materials and Reagents
-
Cyanine3 carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 7.2-8.5 (must be amine-free)[1][5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., Sephadex G-25)
-
Protein to be labeled (e.g., IgG) in an amine-free buffer
Experimental Workflow
Detailed Protocol: Two-Step Conjugation
This two-step protocol is recommended to prevent polymerization of the protein, which contains both amine and carboxyl groups.[10]
Step 1: Activation of this compound
-
Prepare Cy3 Carboxylic Acid Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare EDC and NHS Solutions: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer. EDC is moisture-sensitive and should be handled accordingly.[4]
-
Activation Reaction: In a microcentrifuge tube, combine the Cy3 carboxylic acid solution with the EDC and NHS solutions. The final concentrations and molar ratios should be as indicated in Tables 1 and 2.
-
Incubation: Incubate the reaction mixture for 15-60 minutes at room temperature, protected from light.[11]
Step 2: Conjugation to Protein
-
Prepare Protein: Ensure the protein solution is in the appropriate Conjugation Buffer (amine-free) at a concentration of at least 2 mg/mL.[12] If necessary, perform a buffer exchange.
-
Conjugation Reaction: Add the freshly prepared Cy3-NHS ester solution from Step 1 to the protein solution. The molar excess of the dye will depend on the desired degree of labeling.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[5]
Step 3: Quenching and Purification
-
Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Cy3-NHS ester.[10] Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted dye and byproducts from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[13]
Characterization of the Conjugate
Calculation of the Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and reproducibility of the conjugate.[9] It can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy3 (~550 nm, A550).
-
Calculate Protein Concentration: Protein Concentration (M) = [A280 - (A550 × CF)] / ε_protein Where:
-
CF is the correction factor for the absorbance of Cy3 at 280 nm (typically around 0.08 for Cy3).[1]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration: Dye Concentration (M) = A550 / ε_dye Where:
-
ε_dye is the molar extinction coefficient of Cy3 at 550 nm (approximately 150,000 M⁻¹cm⁻¹).[1]
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC/NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[5] |
| Incorrect pH of reaction buffers. | Verify the pH of the Activation Buffer (4.5-6.0) and Conjugation Buffer (7.2-8.5).[5] | |
| Presence of amine-containing buffers. | Perform buffer exchange of the protein into an amine-free buffer prior to conjugation.[1] | |
| Protein Precipitation | High concentration of organic solvent from the dye stock. | Keep the volume of DMF or DMSO added to the aqueous protein solution to a minimum (<10% of the total volume). |
| High concentration of EDC. | Reduce the molar excess of EDC used in the activation step.[5] | |
| Over-labeling (High DOL) | High molar ratio of dye to protein. | Decrease the amount of activated Cy3 added to the protein solution. |
| Long incubation time. | Reduce the incubation time for the conjugation reaction. |
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. interchim.fr [interchim.fr]
- 12. jenabioscience.com [jenabioscience.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with Cyanine3 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of amine-modified oligonucleotides with Cyanine3 (Cy3) carboxylic acid. The protocols cover the activation of the carboxylic acid, the coupling reaction to the oligonucleotide, and subsequent purification and characterization of the conjugate.
Introduction
Cyanine3 (Cy3) is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family, widely used for labeling biomolecules.[1][2] Its excitation and emission maxima are approximately 550 nm and 570 nm, respectively, making it compatible with standard fluorescence microscopy and detection systems.[1] Labeling oligonucleotides with Cy3 enables their use as probes in various molecular biology applications, including fluorescence in situ hybridization (FISH), microarrays, fluorescence resonance energy transfer (FRET), and real-time PCR.[1][3][4]
This protocol focuses on a two-step labeling strategy. First, the carboxylic acid group of Cy3 is activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This activated dye then readily reacts with a primary amine group that has been incorporated into the oligonucleotide, forming a stable amide bond. This post-synthesis labeling approach is versatile and allows for the precise placement of the dye at the 5', 3', or an internal position of the oligonucleotide.[3]
Data Presentation
Table 1: Spectral Properties of Cyanine3
| Property | Value |
| Maximum Excitation Wavelength (λex) | ~550 nm |
| Maximum Emission Wavelength (λem) | ~570 nm |
| Molar Extinction Coefficient (at λex) | ~150,000 cm⁻¹M⁻¹ |
| Recommended Filter Set | TRITC (tetramethylrhodamine) |
Table 2: Recommended Purification Methods for Cy3-Labeled Oligonucleotides
| Purification Method | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[5] | High purity, effectively separates labeled from unlabeled oligos and free dye.[5][6] | Requires specialized equipment, can be time-consuming. |
| Ethanol (B145695) Precipitation | Precipitates nucleic acids while smaller molecules (like free dye) remain in solution. | Simple and quick for removing the bulk of unreacted dye. | May not completely remove unlabeled oligonucleotides, potential for sample loss.[7] |
| Size-Exclusion Chromatography (e.g., Gel Filtration) | Separates molecules based on size. | Good for removing unincorporated dye. | May not efficiently separate labeled from unlabeled oligonucleotides of the same length.[7] |
| pH-Controlled Extraction | At low pH, the neutral form of the free dye is extracted into an organic phase (e.g., butanol), while the hydrophilic labeled oligonucleotide remains in the aqueous phase.[7][8] | Rapid, cost-effective, and applicable to various dyes.[7][9] | May require optimization of pH and solvent conditions. |
Experimental Protocols
Activation of Cyanine3 Carboxylic Acid to Cy3-NHS Ester
This step is necessary if you are starting with Cy3 carboxylic acid. If you have commercially available Cy3-NHS ester, you may proceed to section 3.2.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas (optional, for inert atmosphere)
Protocol:
-
In a clean, dry microcentrifuge tube, dissolve Cy3 carboxylic acid in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Add 1.2 equivalents of NHS to the solution.
-
Add 1.5 equivalents of EDC (or DCC) to the solution.
-
Mix the reaction thoroughly by vortexing.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light. An inert atmosphere can be beneficial to prevent moisture contamination.
-
The resulting Cy3-NHS ester solution can be used directly in the labeling reaction. It is recommended to prepare this solution fresh for each labeling experiment as NHS esters are susceptible to hydrolysis.[10]
Labeling of Amine-Modified Oligonucleotides
Materials:
-
Amine-modified oligonucleotide (desalted or purified)
-
Cy3-NHS ester (freshly prepared as in 3.1 or commercial)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0.[11]
-
Anhydrous DMF or DMSO
-
Nuclease-free water
Protocol:
-
Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mM. Ensure the buffer is free of any primary amines (e.g., Tris buffer is not suitable).[12]
-
Prepare a 10-20 mg/mL stock solution of Cy3-NHS ester in anhydrous DMF or DMSO.[11][12]
-
Add a 10- to 20-fold molar excess of the Cy3-NHS ester solution to the oligonucleotide solution. The optimal ratio may need to be determined empirically.
-
Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, or overnight for convenience, in the dark.[11]
-
After the incubation, the reaction is ready for purification.
Purification of Cy3-Labeled Oligonucleotides
It is crucial to remove the unreacted free dye and any unlabeled oligonucleotides to ensure a high signal-to-noise ratio in downstream applications.[7] Double HPLC purification is highly recommended for post-synthetically labeled oligonucleotides.[6]
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Dilute the labeling reaction mixture with nuclease-free water.
-
Inject the diluted sample onto a C18 reverse-phase HPLC column.
-
Elute the components using a linear gradient of acetonitrile (B52724) in a suitable aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).
-
The Cy3-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye.
-
Collect the fractions corresponding to the dual-absorbance peak of the labeled oligonucleotide.
-
Desalt the collected fractions using a suitable method (e.g., ethanol precipitation or a desalting column).
Protocol 2: Ethanol Precipitation
-
To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate, pH 5.2.
-
Add 3 volumes of ice-cold absolute ethanol.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant which contains the bulk of the unreacted dye.
-
Wash the pellet with 70% ethanol, being careful not to disturb the pellet.
-
Centrifuge again for 15 minutes.
-
Remove the supernatant and air-dry the pellet briefly. Do not over-dry.
-
Resuspend the pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Repeat the precipitation process 2-3 times for better purity.
Characterization and Quantification
Materials:
-
Purified Cy3-labeled oligonucleotide
-
UV-Vis spectrophotometer (e.g., NanoDrop)
-
Nuclease-free water or appropriate buffer
Protocol:
-
Measure the absorbance of the purified Cy3-labeled oligonucleotide solution at 260 nm (A₂₆₀) and ~550 nm (A₅₅₀).
-
Calculate the concentration of the oligonucleotide:
-
First, calculate the contribution of the Cy3 dye to the absorbance at 260 nm. The correction factor (CF₂₆₀) for Cy3 is approximately 0.08.
-
Corrected A₂₆₀ = A₂₆₀ - (A₅₅₀ x CF₂₆₀)
-
Concentration of Oligo (µM) = (Corrected A₂₆₀ / ε₂₆₀) x 1,000,000
-
ε₂₆₀ is the molar extinction coefficient of the unlabeled oligonucleotide at 260 nm (can be estimated based on the base composition).
-
-
-
Calculate the concentration of the Cy3 dye:
-
Concentration of Cy3 (µM) = (A₅₅₀ / ε₅₅₀) x 1,000,000
-
ε₅₅₀ for Cy3 is ~150,000 M⁻¹cm⁻¹.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = (Concentration of Cy3) / (Concentration of Oligo)
-
A DOL of ~1 is ideal for a single-labeled oligonucleotide.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling amine-modified oligonucleotides with Cy3.
Caption: Amine-reactive labeling chemistry of Cy3-NHS ester with an oligonucleotide.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. goldbio.com [goldbio.com]
- 3. Oligo Fluorescent Labeling - Bio-Synthesis, Inc. - [biosyn.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. labcluster.com [labcluster.com]
- 6. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 7. tandfonline.com [tandfonline.com]
- 8. General and facile purification of dye-labeled oligonucleotides by pH-controlled extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. stallardediting.com [stallardediting.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Cyanine3 Carboxylic Acid in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyanine3 Carboxylic Acid and FRET
Cyanine3 (Cy3) is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family, characterized by its orange-red fluorescence.[1] Its carboxylic acid derivative, while non-reactive itself, is a precursor for creating reactive forms like NHS esters for labeling biomolecules or can be used as a control standard.[2][3] Cy3 is widely used in Förster Resonance Energy Transfer (FRET)-based assays due to its favorable photophysical properties.[1][4]
FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[5][6] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful "spectroscopic ruler" to measure molecular distances and conformational changes in biomolecules.[5][7] In a typical FRET assay using Cy3, it can serve as either a donor or an acceptor, depending on the paired fluorophore. A common FRET partner for Cy3 is Cyanine5 (Cy5), where Cy3 acts as the donor and Cy5 as the acceptor.[5][8][9]
This document provides detailed application notes and protocols for utilizing this compound derivatives in FRET-based assays, with a focus on labeling proteins and nucleic acids, performing FRET experiments, and analyzing the data.
Core Properties of Cyanine3
Proper experimental design for FRET assays requires a thorough understanding of the fluorophore's properties.
| Property | Value | Notes |
| Excitation Maximum | ~550-555 nm[3][4][10][11] | Can be efficiently excited by 532 nm or 555 nm laser lines.[12] |
| Emission Maximum | ~570 nm[3][4][10][13] | Emits in the greenish-yellow region of the spectrum.[4] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[3][12] | Indicates a high probability of light absorption. |
| Quantum Yield | 0.04 - 0.31[3][14][15] | The quantum yield can be influenced by the local environment and conjugation to biomolecules.[8][16] |
| Förster Distance (R₀) with Cy5 | ~5.0 - 6.0 nm[5][7] | This is the distance at which FRET efficiency is 50%. |
| Solubility | Good in organic solvents (DMSO, DMF), limited in aqueous solutions.[3] | Sulfonated versions (sulfo-Cy3) offer improved water solubility.[11] |
| pH Sensitivity | Stable over a broad pH range (pH 4-10).[12] |
Experimental Protocols
Labeling Biomolecules with Cy3-NHS Ester
This compound can be activated to an N-hydroxysuccinimide (NHS) ester to react with primary amines (-NH₂) on proteins (e.g., lysine (B10760008) residues) and amine-modified nucleic acids.[10][17]
Materials:
-
Protein or amine-modified nucleic acid of interest (2-10 mg/mL)
-
Amine-free buffer (e.g., PBS, HEPES) at pH 8.3-8.5[18]
-
Cy3-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[19][20]
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)[19][21]
-
Elution buffer (e.g., PBS, pH 7.4)[21]
Protocol:
-
Buffer Exchange: Ensure your biomolecule is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.[19][20] If necessary, perform buffer exchange via dialysis or a desalting column.
-
Prepare Cy3-NHS Ester Stock Solution: Shortly before use, dissolve the Cy3-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[19]
-
Labeling Reaction:
-
Add the Cy3-NHS ester solution to your biomolecule solution at a specific molar ratio (e.g., 10:1 dye-to-protein).[22] The optimal ratio may need to be determined empirically.
-
Ensure the final concentration of the organic solvent (DMF/DMSO) is less than 10% of the total reaction volume to avoid protein precipitation.[21]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[19]
-
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
FRET Measurement using Sensitized Emission
This is a common method to measure FRET efficiency by exciting the donor (Cy3) and observing the emission from the acceptor (Cy5).
Materials:
-
Cy3-labeled molecule (Donor)
-
Cy5-labeled molecule (Acceptor)
-
Fluorometer or fluorescence microscope with appropriate filter sets for Cy3 and Cy5.
Protocol:
-
Prepare Samples:
-
Donor-only sample: Contains only the Cy3-labeled molecule.
-
Acceptor-only sample: Contains only the Cy5-labeled molecule.
-
FRET sample: Contains both the Cy3 and Cy5-labeled molecules.
-
-
Acquire Spectra/Images:
-
Excite the donor-only sample at the Cy3 excitation wavelength (~550 nm) and measure the emission spectrum, noting the peak intensity at the Cy3 emission wavelength (~570 nm).
-
Excite the acceptor-only sample at the Cy3 excitation wavelength to measure any direct excitation of the acceptor.
-
Excite the FRET sample at the Cy3 excitation wavelength and measure the emission spectrum, recording the intensities at both the Cy3 and Cy5 emission wavelengths.
-
-
Data Analysis:
-
Correct for spectral crosstalk (donor emission leaking into the acceptor channel and direct acceptor excitation).
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_DA / I_D) where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Data Presentation
Quantitative Data for Cy3 and Common FRET Pairs
| Parameter | Cy3 | Cy5 | Cy3-Cy5 FRET Pair |
| Excitation Max (nm) | ~555[3][11] | ~650[13] | - |
| Emission Max (nm) | ~570[3][13] | ~670[13] | - |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000[3][12] | ~250,000 | - |
| Quantum Yield | ~0.31[3][14] | ~0.27[13] | - |
| Förster Distance (R₀) (nm) | - | - | ~5.4[23][24] |
Visualizations
Experimental Workflow for Protein Labeling and Purification
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]
- 4. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Cyanine - Wikipedia [en.wikipedia.org]
- 14. ibiantech.com [ibiantech.com]
- 15. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. interchim.fr [interchim.fr]
- 19. jenabioscience.com [jenabioscience.com]
- 20. assaygenie.com [assaygenie.com]
- 21. benchchem.com [benchchem.com]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Single-Molecule Three-Color FRET with Both Negligible Spectral Overlap and Long Observation Time - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Cyanine3 Labeling of Synthetic Peptides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine3 (Cy3) is a bright, orange-fluorescent dye commonly used for labeling biological molecules, including peptides.[1][2] Its high extinction coefficient, good photostability, and fluorescence intensity make it an excellent choice for a variety of applications such as fluorescence microscopy, flow cytometry, and in-vivo imaging.[1][2] This document provides a detailed protocol for the covalent labeling of synthetic peptides with Cyanine3. The most common method for labeling peptides is through the reaction of an amine-reactive Cy3 NHS ester with primary amines present on the peptide (N-terminus or lysine (B10760008) side chains).[3][4][5] Alternatively, thiol-reactive Cy3 maleimide (B117702) can be used to target cysteine residues.[6][7] This protocol will focus on the more common amine-reactive labeling strategy.
Key Experimental Steps
A typical workflow for labeling synthetic peptides with Cy3 NHS ester involves dissolving the peptide and dye, reacting them in a suitable buffer, and then purifying the labeled peptide from excess dye and reaction byproducts.
References
Site-Specific Protein Labeling with Cyanine3 Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise, covalent attachment of fluorescent dyes to proteins is a cornerstone of modern biological research and drug development. Site-specific labeling, in particular, offers unparalleled control over the position of the fluorophore, ensuring homogeneity of the labeled product and preserving the protein's native structure and function. Cyanine3 (Cy3), a bright and photostable orange-fluorescent dye, is an excellent choice for a wide range of applications, from cellular imaging to in vitro biophysical assays.[1]
This document provides detailed protocols for the site-specific labeling of proteins using Cyanine3 carboxylic acid. It covers the activation of the dye, site-specific conjugation to cysteine residues, purification of the conjugate, and methods for characterization.
Core Concepts and Chemistries
Site-specific labeling with Cy3 carboxylic acid is typically a two-stage process. First, the carboxylic acid group on the Cy3 dye is activated to a more reactive species. Second, this activated dye is reacted with a specific functional group on the protein. For site-specificity, the most common target is the thiol group of a cysteine residue.[2]
-
Activation of this compound: The carboxyl group of Cy3 is not inherently reactive towards amino acids. It must first be converted into a more reactive ester. A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysulfosuccinimde (sulfo-NHS).[3][4] EDC activates the carboxyl group, which then reacts with sulfo-NHS to form a semi-stable sulfo-NHS ester. This ester is highly reactive towards primary amines but can also be adapted for other chemistries. For specific targeting of cysteine residues, the activated Cy3-NHS ester is often used to create a maleimide-functionalized Cy3, or a thiol-reactive Cy3 maleimide (B117702) is used directly.
-
Site-Specific Labeling via Cysteine Residues: Cysteine is a relatively rare amino acid, making it an ideal target for site-specific modification.[2] By genetically engineering a unique cysteine residue at a desired location on the protein surface, one can ensure that the dye is attached at that specific site. The most common chemistry for cysteine labeling involves the reaction of a maleimide-functionalized dye with the sulfhydryl group of the cysteine residue. This reaction is highly specific and efficient under mild pH conditions (pH 6.5-7.5).
Quantitative Data Summary
Effective protein labeling requires careful optimization of reaction conditions. The following tables provide a summary of key quantitative parameters for planning and executing site-specific labeling experiments with Cyanine3.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[5] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This is the ratio in the initial reaction mixture. The final DOL will be lower.[6] |
| Reaction pH | 7.0 - 7.5 | Optimal for maleimide-thiol conjugation. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 1-2 hours or 4°C overnight. |
Table 1: Recommended Reaction Conditions for Cysteine-Specific Labeling.
| Parameter | Typical Value | Application |
| Degree of Labeling (DOL) | 1.0 - 2.0 | Förster Resonance Energy Transfer (FRET) |
| Degree of Labeling (DOL) | 2.0 - 5.0 | Fluorescence Microscopy / Immunofluorescence |
| Protein Recovery (SEC) | > 90% | For sample concentrations > 1 mg/mL.[7] |
| Labeling Efficiency | 70 - 90% | For cysteine-specific labeling. |
Table 2: Target Degree of Labeling (DOL) and Typical Yields.
Experimental Protocols and Workflows
The following section provides detailed, step-by-step protocols for the site-specific labeling of a protein with Cyanine3, targeting a unique cysteine residue.
Diagram: Overall Experimental Workflow```dot
Caption: EGFR signaling initiated by Cy3-labeled EGF binding.
Upon binding of Cy3-EGF to the extracellular domain of EGFR, the receptor dimerizes and becomes activated through autophosphorylation of its intracellular kinase domains. This activation initiates downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which ultimately lead to changes in gene expression that promote cell proliferation and survival. [8]Using Cy3-EGF allows researchers to track the location and dynamics of EGFR in real-time using fluorescence microscopy.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Inefficient reduction of cysteines- Hydrolysis of maleimide dye- Low protein concentration- Interfering substances in buffer (e.g., Tris) | - Ensure complete reduction with fresh TCEP.- Prepare dye stock solution immediately before use.- Concentrate protein to >2 mg/mL.- Perform buffer exchange into an amine-free buffer. |
| Protein Precipitation/Aggregation | - Over-labeling of the protein- Hydrophobicity of the dye | - Decrease the dye:protein molar ratio in the reaction.- Perform labeling at 4°C.- Use a more water-soluble version of the dye if available. |
| High Background in Imaging | - Incomplete removal of free dye | - Repeat the size-exclusion chromatography step.- Use a column with a larger bed volume for better separation. |
| Loss of Protein Activity | - Labeling at a functionally important site- Denaturation during labeling | - If possible, move the cysteine to a different, non-critical location.- Perform labeling at 4°C and for a shorter duration. |
Table 3: Troubleshooting Guide for Site-Specific Protein Labeling.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
Application Notes: Cyanine3 Carboxylic Acid in Immunofluorescence (IF) Straining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family, widely utilized in various biological applications, including immunofluorescence (IF), flow cytometry, and Western blotting.[1] Its brilliant orange-red fluorescence provides a strong signal for the precise detection and localization of proteins and other biomolecules within cells and tissues.[1] This document provides detailed application notes and protocols for the use of Cyanine3 carboxylic acid in immunofluorescence staining, with a focus on antibody conjugation and subsequent imaging.
This compound is a derivative of the Cy3 dye that possesses a terminal carboxyl group. This functional group allows for covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, through a carbodiimide-mediated reaction (EDC/NHS chemistry). This method provides a stable amide bond, ensuring a robustly labeled antibody for downstream applications.[2]
Properties of Cyanine3
Cyanine3 exhibits several advantageous properties that make it an excellent choice for immunofluorescence applications.[3] It has a high molar extinction coefficient, contributing to its brightness, and a good quantum yield.[4][5] Furthermore, its fluorescence is relatively insensitive to pH changes over a broad range, offering versatility in different experimental conditions.[3]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of Cyanine3 are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [4] |
| Emission Maximum (λem) | ~570 nm | [1][4] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31 | [5] |
| Recommended Laser Line | 532 nm or 555 nm | [2] |
| Compatible Filter Set | TRITC (tetramethylrhodamine) | [2] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody using EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a primary antibody. The process involves the activation of the carboxylic acid group on the dye with EDC and NHS to form a semi-stable NHS ester, which then readily reacts with primary amines on the antibody.
Materials:
-
Primary antibody (free of amine-containing buffers like Tris)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Conjugation Buffer at a concentration of 1-2 mg/mL. Ensure the buffer does not contain primary amines. If necessary, exchange the buffer using a desalting column.
-
-
This compound Preparation:
-
Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound stock solution with Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the dye.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated Cyanine3-NHS ester solution to the antibody solution. A molar ratio of 5-15 moles of dye per mole of antibody is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the Cy3-conjugated antibody from unreacted dye and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS with 0.02% sodium azide).
-
Collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 555 nm (for Cy3).
-
Store the purified Cy3-conjugated antibody at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.
-
Caption: Workflow for conjugating this compound to a primary antibody.
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol outlines a general procedure for immunofluorescent staining of a target protein in fixed and permeabilized adherent cells using a Cy3-conjugated primary or secondary antibody.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% normal serum from the secondary antibody host species in PBS)
-
Cy3-conjugated primary antibody or unlabeled primary antibody and a Cy3-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Wash the cells grown on coverslips three times with PBS.
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Direct Staining: Dilute the Cy3-conjugated primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Indirect Staining: Dilute the unlabeled primary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C. Wash the cells three times with PBS. Then, dilute the Cy3-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for Cy3 (and DAPI if used).
-
Caption: General workflow for indirect immunofluorescence staining of adherent cells.
Troubleshooting
High background and weak or no signal are common issues in immunofluorescence. The following table provides potential causes and solutions for problems encountered when using Cy3-conjugated antibodies.
| Problem | Possible Cause | Suggested Solution | Reference(s) |
| High Background | Antibody concentration too high. | Titrate the primary and/or secondary antibody to find the optimal concentration. | |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host). | ||
| Inadequate washing. | Increase the number and/or duration of wash steps. | ||
| Non-specific binding of secondary antibody. | Run a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody. | ||
| Weak or No Signal | Low antibody concentration. | Increase the concentration of the primary and/or secondary antibody. | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody. | ||
| Photobleaching of the fluorophore. | Minimize exposure of the sample to light. Use an antifade mounting medium. | ||
| Inefficient antibody conjugation. | Optimize the dye-to-antibody ratio during conjugation. Ensure the antibody was in an amine-free buffer. | ||
| Low antigen expression. | Use a signal amplification method if the target protein is of low abundance. | ||
| Improper fixation or permeabilization. | Optimize fixation and permeabilization conditions for your specific antigen. Some epitopes are sensitive to certain fixatives. |
References
- 1. bidmc.org [bidmc.org]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Application of Cyanine3 in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cyanine3 (Cy3) is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family, widely employed in molecular biology for labeling nucleic acids. Its application in Fluorescence In Situ Hybridization (FISH) is particularly advantageous for the detection and localization of specific DNA or RNA sequences within morphologically preserved cells and tissues. The bright orange-red fluorescence of Cy3 provides a high signal-to-noise ratio, making it an excellent choice for visualizing gene fusions, amplifications, deletions, and chromosome abnormalities.
The principle of Cy3-FISH involves the hybridization of a Cy3-labeled nucleic acid probe to its complementary target sequence in the sample. This direct labeling method offers a streamlined workflow compared to indirect detection methods. The inherent brightness and photostability of Cy3 are critical for withstanding the harsh conditions of FISH protocols and for allowing sufficient time for image acquisition, especially for detecting low-abundance targets.[1][2] Cy3-labeled probes have demonstrated a fluorescence level 5-10 times higher than that of fluorescein-labeled probes, coupled with high resistance to photobleaching during prolonged light exposure.[1]
Cy3's spectral properties are well-suited for multiplexing experiments, where multiple targets are visualized simultaneously using different fluorophores. It can be effectively excited by common laser lines (e.g., 532 nm) and its emission is readily detectable with standard filter sets.[2][3] These characteristics, combined with its commercial availability in various reactive forms for probe synthesis, make Cy3 a versatile and reliable fluorophore for a wide range of FISH applications in basic research, clinical diagnostics, and drug development.[1][4][5]
Quantitative Data
The selection of a fluorophore is a critical aspect of designing a successful FISH experiment. The following table summarizes the key quantitative characteristics of Cyanine3.
| Property | Value / Description | Notes |
| Excitation Maximum | ~550-555 nm | Efficiently excited by standard 532 nm or 561 nm laser lines.[2][3] |
| Emission Maximum | ~570-572 nm | Emits in the orange-red region of the visible spectrum.[2][3] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | Indicates high efficiency of light absorption.[3] |
| Quantum Yield | ~0.15 - 0.24 | Represents the efficiency of converting absorbed light into emitted fluorescence.[3] |
| Photostability | Moderate to good | Superior to fluorescein (B123965) (FITC), allowing for longer exposure times during imaging.[1][3] |
| pH Sensitivity | Relatively insensitive | Stable fluorescence in the physiological pH range (pH 4-10).[3] |
Note: Values can vary depending on the conjugation partner and the local molecular environment.[3]
Experimental Protocols
This section provides a detailed protocol for performing FISH with Cy3-labeled probes on fixed cells or tissue sections.
I. Probe Preparation and Labeling
The generation of Cy3-labeled probes is the initial and a critical step for a successful FISH experiment. Probes can be custom-synthesized with a 5' or 3' Cy3 label or generated in the laboratory.
A. Oligonucleotide Probes: Custom-synthesized oligonucleotide probes directly conjugated to Cy3 are commercially available and offer a convenient and reliable option.[6]
B. Labeling of Larger DNA Probes (e.g., BACs, YACs, or PCR products) by Nick Translation:
-
Prepare the Nick Translation Reaction Mix: In a microcentrifuge tube, combine the following reagents on ice:
-
1 µg of probe DNA
-
5 µL of 10x Nick Translation Buffer
-
5 µL of 0.2 mM dNTP mix (dATP, dGTP, dCTP)
-
1 µL of 1 mM Cy3-dUTP
-
10 U of DNA Polymerase I
-
0.5-1.0 pg of DNase I (concentration may need optimization)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubate the reaction at 15°C for 1-2 hours. The incubation time may require optimization to achieve the desired probe size range (200-500 bp).
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the labeled probe using a spin column or ethanol (B145695) precipitation to remove unincorporated nucleotides.
-
Assess Labeling Efficiency: The incorporation of Cy3 can be assessed by measuring the absorbance at 260 nm (for DNA) and 550 nm (for Cy3).
II. Sample Preparation
A. For Adherent Cells on Coverslips:
-
Culture cells on sterile glass coverslips until they reach the desired confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Proceed to the denaturation step.
B. For Paraffin-Embedded Tissue Sections:
-
Deparaffinize the slides by immersing them in xylene twice for 10 minutes each.[7]
-
Rehydrate the sections by sequential immersion in 100%, 90%, and 70% ethanol for 5 minutes each, followed by a rinse in distilled water.[7]
-
Perform antigen retrieval by incubating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 15-30 minutes.[7]
-
Cool the slides to room temperature and wash with PBS.
-
Treat the sections with pepsin (0.5 mg/ml in 0.01N HCl) at 37°C for 10-15 minutes to improve probe accessibility.[7]
-
Wash twice with PBS.
-
Fix the tissue with 1% formaldehyde (B43269) in PBS for 5 minutes.[7]
-
Wash with PBS.
-
Dehydrate the sections through an ethanol series (70%, 90%, and 100%) for 1 minute each and air dry.[7]
III. Hybridization
-
Prepare the Hybridization Buffer: A typical hybridization buffer consists of 50% formamide, 2x SSC, 10% dextran (B179266) sulfate, and blocking agents like Cot-1 DNA (for human samples) to suppress repetitive sequences.
-
Prepare the Probe Mix: Dilute the Cy3-labeled probe in the hybridization buffer to the desired final concentration (typically 10-50 ng/µL).
-
Denature the Probe and Target DNA:
-
Hybridize: Transfer the slides to a humidified chamber and incubate at 37°C overnight.[3]
IV. Post-Hybridization Washes
The stringency of the washes is critical for removing non-specifically bound probes and reducing background fluorescence.
-
Carefully remove the rubber cement and allow the coverslip to detach in a solution of 2x SSC.[2]
-
Perform a high-stringency wash in 0.4x SSC with 0.3% IGEPAL at 72°C for 2 minutes.[2]
-
Wash in 2x SSC with 0.1% IGEPAL at room temperature for 1 minute.[2]
-
Briefly rinse with distilled water and allow the slides to air dry in the dark.[2]
V. Counterstaining and Mounting
-
Apply a drop of antifade mounting medium containing a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), to the slide.
-
Carefully place a coverslip over the sample, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish.
-
Store the slides at 4°C in the dark until imaging.
VI. Imaging
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the counterstain (e.g., DAPI).
-
Acquire images using a sensitive camera and appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for Fluorescence In Situ Hybridization (FISH) using Cyanine3-labeled probes.
Caption: Logical relationship of Cyanine3's properties contributing to successful FISH applications.
References
- 1. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yeast FISH probe-Cy3, for fluorescence in situ hybridization, Sigma-Aldrich [sigmaaldrich.com]
- 5. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 6. 18S rRNA Cy3 FISH Probe [sbsgenetech.com]
- 7. abyntek.com [abyntek.com]
Application Notes and Protocols for Dual-Labeling Experiments Using Cyanine3 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and performing dual-labeling experiments using Cyanine3 (Cy3) carboxylic acid. Detailed protocols for conjugation, immunofluorescence, and Förster Resonance Energy Transfer (FRET) are included, along with data presentation guidelines and troubleshooting tips to ensure successful experimental outcomes.
Introduction to Cyanine3 in Dual-Labeling Studies
Cyanine3 (Cy3) is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family. Its excitation and emission maxima are approximately 550 nm and 570 nm, respectively, making it readily detectable with standard fluorescence microscopy setups.[1][2] Cy3 is a versatile tool for labeling a variety of biomolecules, including proteins and nucleic acids.[1][2] In dual-labeling experiments, Cy3 is often paired with other fluorophores, such as FITC or Cy5, to simultaneously visualize multiple targets within a single sample. This allows for the investigation of protein co-localization, protein-protein interactions, and conformational changes in biomolecules.[3][4]
The carboxylic acid derivative of Cy3 allows for covalent conjugation to primary amines on target biomolecules through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid group using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[5][6]
Key Properties of Cyanine3
A summary of the essential properties of Cyanine3 is presented in the table below.
| Property | Value | Reference |
| Maximum Excitation Wavelength | ~550 nm | [1][2] |
| Maximum Emission Wavelength | ~570 nm | [1][2] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [7] |
| Quantum Yield | ~0.15 | [7] |
| Recommended Laser Line | 532 nm | [8] |
| Common Filter Set | TRITC (tetramethylrhodamine) | [8] |
Experimental Protocols
Protocol 1: Activation of Cy3 Carboxylic Acid and Conjugation to a Primary Amine-Containing Biomolecule (e.g., an Antibody)
This protocol describes the two-step process of activating Cy3 carboxylic acid with EDC and Sulfo-NHS, followed by its conjugation to a protein.
Materials:
-
Cy3 carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Activation of Cy3 Carboxylic Acid:
-
Dissolve Cy3 carboxylic acid in a small amount of anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use. A 2- to 5-fold molar excess of EDC and Sulfo-NHS over the Cy3 carboxylic acid is recommended.[9]
-
Add the EDC/Sulfo-NHS solution to the Cy3 carboxylic acid solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Biomolecule:
-
Dissolve the amine-containing biomolecule in Coupling Buffer.
-
Add the activated Cy3 solution to the biomolecule solution. A 10- to 20-fold molar excess of the activated dye to the biomolecule is a good starting point.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Separate the labeled biomolecule from the unreacted dye and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled biomolecule. The first colored fraction is typically the conjugate.
-
Diagram of the Cy3 Carboxylic Acid Activation and Conjugation Workflow
Caption: Workflow for activating Cy3 carboxylic acid and conjugating it to a biomolecule.
Protocol 2: Dual-Labeling Immunofluorescence with Cy3 and FITC
This protocol outlines a general procedure for the simultaneous detection of two different antigens in fixed cells using primary antibodies raised in different species and corresponding secondary antibodies conjugated to Cy3 and FITC.
Materials:
-
Fixed cells on coverslips
-
Primary antibody 1 (e.g., raised in rabbit)
-
Primary antibody 2 (e.g., raised in mouse)
-
Anti-rabbit secondary antibody conjugated to Cy3
-
Anti-mouse secondary antibody conjugated to FITC
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Rinse fixed cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the two primary antibodies simultaneously in Blocking Buffer to their optimal concentrations.
-
Incubate the cells with the primary antibody cocktail for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBST (PBS with 0.05% Tween 20).
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3- and FITC-conjugated secondary antibodies in Blocking Buffer.
-
Incubate the cells with the secondary antibody mixture for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST, protected from light.
-
-
Counterstaining and Mounting:
-
Rinse the cells with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with appropriate filter sets for DAPI, FITC, and Cy3.
-
Diagram of the Dual Immunofluorescence Workflow
Caption: General workflow for a dual-labeling immunofluorescence experiment.
Protocol 3: Förster Resonance Energy Transfer (FRET) with a Cy3-Cy5 Pair
This protocol provides a basic framework for a FRET experiment to study the interaction between two proteins, one labeled with Cy3 (donor) and the other with Cy5 (acceptor).
Materials:
-
Protein A conjugated with Cy3 (Donor)
-
Protein B conjugated with Cy5 (Acceptor)
-
Interaction Buffer
-
Fluorometer or fluorescence microscope equipped for FRET imaging
Procedure:
-
Sample Preparation:
-
Prepare solutions of the Cy3-labeled donor protein and the Cy5-labeled acceptor protein in the Interaction Buffer.
-
Prepare three samples:
-
Donor only (Cy3-Protein A)
-
Acceptor only (Cy5-Protein B)
-
FRET sample (Cy3-Protein A and Cy5-Protein B)
-
-
-
Fluorescence Measurements:
-
Donor Emission: Excite the "Donor only" sample at the Cy3 excitation wavelength (~550 nm) and measure the emission spectrum. Note the peak intensity.
-
Acceptor Emission (Direct Excitation): Excite the "Acceptor only" sample at the Cy5 excitation wavelength (~650 nm) and measure the emission spectrum.
-
FRET Measurement: Excite the "FRET sample" at the Cy3 excitation wavelength (~550 nm) and measure the emission spectrum.
-
-
Data Analysis:
-
Observe for a decrease in the Cy3 emission intensity and a simultaneous increase in the Cy5 emission intensity in the FRET sample compared to the control samples.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Diagram of a Generic Signaling Pathway Studied by Dual-Labeling
Caption: A simplified receptor tyrosine kinase signaling pathway.
Quantitative Data Presentation
Summarize quantitative data from dual-labeling experiments in clear and concise tables.
Table 1: Example Data from a Dual-Labeling Immunofluorescence Experiment
| Cell Line | Target 1 (Cy3 Intensity) | Target 2 (FITC Intensity) | Co-localization (Pearson's Coefficient) |
| Control | 150 ± 25 | 120 ± 20 | 0.2 ± 0.05 |
| Treated | 450 ± 50 | 380 ± 45 | 0.8 ± 0.1 |
Table 2: Example Data from a FRET Experiment
| Sample | Donor Emission (Cy3) | Acceptor Emission (Cy5) | FRET Efficiency (E) |
| Donor Only | 1.0 | - | - |
| Donor + Acceptor | 0.4 | 0.6 | 0.6 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak Cy3 signal | Inefficient labeling | Optimize the molar ratio of dye to biomolecule. Ensure the pH of the coupling buffer is optimal (7.2-7.5).[9] |
| Photobleaching | Use an antifade mounting medium. Minimize exposure to excitation light. | |
| High background | Non-specific antibody binding | Increase the blocking time and/or the concentration of the blocking agent. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Spectral bleed-through | Overlapping emission spectra | Use narrow bandpass emission filters. Perform spectral unmixing if available on the imaging software. |
| Low FRET efficiency | Donor and acceptor are too far apart | Ensure that the labeled residues are within the Förster distance (typically 1-10 nm). |
| Incorrect orientation of dipoles | This is an inherent limitation of FRET and may not be easily overcome. |
Conclusion
Dual-labeling experiments using Cy3 carboxylic acid are a powerful technique for investigating complex biological processes. By following these detailed protocols and considering the key experimental parameters, researchers can obtain high-quality, quantifiable data to advance their scientific discoveries. Careful optimization of labeling, staining, and imaging conditions is crucial for successful outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. cambio.co.uk [cambio.co.uk]
- 5. biotium.com [biotium.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cy3 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cyanine3 Carboxylic Acid in Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright orange-red fluorescence. Its carboxylic acid derivative serves as a versatile building block for conjugation to biomolecules, enabling the study of their dynamics and interactions at the single-molecule level. Upon activation, typically to an N-hydroxysuccinimide (NHS) ester, Cy3 carboxylic acid can be covalently attached to primary amines on proteins, peptides, and modified nucleic acids.[1][2] This property makes it a widely used tool in single-molecule imaging techniques, particularly in Förster Resonance Energy Transfer (smFRET) experiments where it often serves as the donor fluorophore in a pair with Cy5.[3][4]
These application notes provide an overview of the properties of Cy3 carboxylic acid, detailed protocols for biomolecule labeling, and guidelines for its use in single-molecule imaging.
Photophysical Properties of Cyanine3
The utility of a fluorophore in single-molecule imaging is dictated by its photophysical properties. Key parameters for Cy3 are summarized below. It is important to note that these values can be influenced by the local environment, such as the solvent and conjugation to a biomolecule.[4][5]
| Property | Value | Reference |
| Maximum Excitation Wavelength (λ_max, ex_) | ~550-555 nm | [1][2][6] |
| Maximum Emission Wavelength (λ_max, em_) | ~570 nm | [1][2][6] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield (Φ) | ~0.31 | [6] |
| Photostability | Moderate; less stable than Alexa Fluor 555 or ATTO 550.[5] Photostability can be enhanced with triplet state quenchers (e.g., Trolox) and oxygen scavenging systems.[4][7] | [4][5][7] |
Experimental Protocols
Activation of Cyanine3 Carboxylic Acid to Cy3-NHS Ester
For labeling of primary amines on biomolecules, the carboxylic acid group of Cy3 must first be activated. The most common method is conversion to an N-hydroxysuccinimide (NHS) ester. While pre-activated Cy3-NHS ester is commercially available, this protocol outlines the activation process.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel protected from light
Protocol:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.2-fold molar excess of NHS.
-
Add a 1.1-fold molar excess of DCC or EDC.
-
Stir the reaction mixture at room temperature for 12-24 hours in the dark.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting Cy3-NHS ester solution can be used directly for labeling or purified and stored.
Labeling of Proteins with Cy3-NHS Ester
This protocol describes the labeling of primary amines (N-terminus and lysine (B10760008) side chains) on a protein.[8]
dot
Caption: Workflow for protein labeling with Cy3-NHS ester.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.[8][9]
-
Cy3-NHS ester solution in anhydrous DMSO or DMF (10 mg/mL).[8]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[8]
Protocol:
-
Buffer Exchange: Ensure the protein solution is free of primary amines (e.g., Tris, glycine). If necessary, exchange the buffer using dialysis or a desalting column into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[8][9][10]
-
Reaction Setup: Add the Cy3-NHS ester solution to the protein solution. A molar excess of 8-10 fold of dye to protein is a good starting point for mono-labeling.[9][10] The final concentration of DMSO or DMF should not exceed 25%.[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[8][11]
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer.[8]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the Cy3 dye (at ~552 nm).
-
Storage: Store the labeled protein in small aliquots at -20°C or -80°C, protected from light.[8]
Labeling of Amine-Modified DNA with Cy3-NHS Ester
This protocol is for labeling oligonucleotides containing a primary amine modification.
dot
Caption: Workflow for labeling amine-modified DNA.
Materials:
-
Amine-modified DNA oligonucleotide.
-
Coupling buffer (e.g., 0.1 M sodium carbonate, pH 9.0-9.5).[11]
-
Cy3-NHS ester solution in anhydrous DMSO.[11]
-
Purification system (e.g., polyacrylamide gel electrophoresis (PAGE), HPLC).
Protocol:
-
Dissolve the amine-modified DNA in the coupling buffer to a final concentration of 1-5 mM.
-
Add a 5-10 fold molar excess of Cy3-NHS ester (dissolved in DMSO) to the DNA solution.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purify the labeled DNA from unreacted dye using PAGE or reverse-phase HPLC.
-
Verify the labeling efficiency and purity using UV-Vis spectroscopy and/or mass spectrometry.
-
Store the labeled DNA at -20°C in a nuclease-free buffer.
Single-Molecule Imaging Considerations
dot
Caption: Simplified signaling pathway for smFRET using a Cy3-Cy5 pair.
For successful single-molecule imaging experiments using Cy3, several factors should be optimized:
-
Oxygen Scavenging System: To improve the photostability of Cy3 and reduce photoblinking, it is crucial to use an oxygen scavenging system in the imaging buffer. A common system consists of glucose oxidase, catalase, and glucose.[4][7]
-
Triplet State Quenchers: The addition of a triplet state quencher, such as Trolox or β-mercaptoethanol, can further enhance the photostability of Cy3 by reducing the lifetime of its non-fluorescent triplet state.[4][7]
-
Surface Passivation: To prevent non-specific binding of labeled biomolecules to the coverslip surface, proper surface passivation is essential. This is often achieved using polyethylene (B3416737) glycol (PEG).
-
Imaging Setup: Single-molecule detection is typically performed using Total Internal Reflection Fluorescence (TIRF) microscopy, which excites only a thin layer of the sample near the coverslip, thereby reducing background fluorescence.[4]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive dye (hydrolyzed NHS ester)- Presence of primary amines in the buffer- Incorrect pH | - Use fresh or properly stored Cy3-NHS ester.- Ensure the buffer is free of amines like Tris or glycine.[8][9]- Optimize the pH of the labeling reaction (8.3-8.5 for proteins, 9.0-9.5 for DNA).[8][10][11] |
| Low Fluorescence Signal | - Photobleaching- Quenching due to high degree of labeling or interaction with the biomolecule | - Use an oxygen scavenging system and triplet state quenchers.[4][7]- Reduce the molar excess of dye during labeling to achieve a lower DOL.[12] |
| High Background Signal | - Unreacted free dye- Non-specific binding of labeled molecules to the surface | - Ensure thorough purification after labeling.[8]- Optimize surface passivation protocols. |
By following these guidelines and protocols, researchers can effectively utilize this compound for robust and reproducible single-molecule imaging experiments, enabling detailed investigations into the mechanisms of complex biological processes.
References
- 1. Cyanine3 NHS ester | AxisPharm [axispharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]
- 7. academic.oup.com [academic.oup.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Amine-Reactive Labeling Using Cyanine3 NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) NHS ester is a bright, orange-red fluorescent dye that is widely used for covalently labeling biomolecules.[1][2] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (-NH2) on proteins, peptides, amine-modified oligonucleotides, and other molecules to form a stable amide bond.[3][4] This labeling method is a cornerstone in various life science research and diagnostic applications, including fluorescence microscopy, flow cytometry, immunofluorescence, and fluorescence resonance energy transfer (FRET).[2][3]
This document provides detailed protocols for the use of Cyanine3 NHS ester in amine-reactive labeling, along with key technical data and troubleshooting guidance to ensure successful conjugation and subsequent applications.
Chemical and Spectroscopic Properties
Cyanine3 is characterized by its high molar extinction coefficient and good quantum yield, resulting in bright fluorescent conjugates.[2][5] It is also relatively photostable and its fluorescence is not significantly affected by pH in the range of 4 to 10.[2][6]
Table 1: Properties of Cyanine3 NHS Ester
| Property | Value | Reference(s) |
| Molecular Weight | 590.15 g/mol | [5] |
| Excitation Maximum (λex) | ~550-555 nm | [3][4][5] |
| Emission Maximum (λem) | ~570 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.31 | [5] |
| Optimal pH for Labeling | 8.2 - 8.5 | [7][8] |
| Solubility | Soluble in organic solvents (DMSO, DMF); insoluble in water | [3][5] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [3] |
| Reactivity | Primary amines | [4] |
Experimental Workflows and Logical Relationships
General Labeling and Purification Workflow
The overall process for labeling biomolecules with Cyanine3 NHS ester involves dissolving the dye and the target molecule, mixing them under appropriate conditions to allow the reaction to proceed, and then purifying the resulting conjugate to remove any unreacted dye.
Caption: General workflow for labeling biomolecules with Cyanine3 NHS ester.
Amine-Reactive Labeling Chemistry
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction mechanism of Cyanine3 NHS ester with a primary amine.
Detailed Experimental Protocols
Protocol 1: Labeling of Antibodies with Cyanine3 NHS Ester
This protocol is optimized for labeling 1 mg of an IgG antibody. It is crucial that the antibody solution is free from amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins like BSA, as these will compete with the labeling reaction.[9][10][11]
Materials:
-
IgG antibody (1 mg) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Cyanine3 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5]
-
Size exclusion chromatography column (e.g., Sephadex G-25)[9][12]
-
Spectrophotometer
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the Cyanine3 NHS Ester Stock Solution:
-
Allow the vial of Cyanine3 NHS ester to warm to room temperature before opening to prevent moisture condensation.[10]
-
Dissolve 1 mg of Cyanine3 NHS ester in 100 µL of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[9][14] This solution should be prepared immediately before use as the NHS ester is susceptible to hydrolysis.[12]
-
-
Labeling Reaction:
-
For an optimal degree of labeling, a molar excess of the dye is required. A starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[9]
-
Slowly add the calculated volume of the Cyanine3 NHS ester stock solution to the antibody solution while gently vortexing.[15]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[9][10]
-
-
Purification of the Labeled Antibody:
-
Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[9] Equilibrate the column with PBS (pH 7.2-7.4).[12]
-
Load the reaction mixture onto the column.[12]
-
Elute the labeled antibody with PBS. The first colored band to elute will be the Cy3-labeled antibody, while the smaller, unreacted dye molecules will elute later.[12]
-
Collect the fractions containing the labeled antibody.
-
-
Characterization of the Conjugate (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).[11]
-
Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein
-
Dye Concentration (M) = A₅₅₅ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
-
Where:
-
A₂₈₀ and A₅₅₅ are the absorbances at 280 nm and 555 nm, respectively.
-
CF is the correction factor for the absorbance of Cy3 at 280 nm (typically around 0.08).
-
ε_protein is the molar extinction coefficient of the protein (e.g., 210,000 cm⁻¹M⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of Cy3 (150,000 cm⁻¹M⁻¹).
-
-
The optimal DOL for most antibodies is between 2 and 10.[11]
-
Storage of the Conjugate:
Store the labeled antibody at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light.[16] Adding a carrier protein like BSA (0.1%) can improve stability.[9]
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol provides a general guideline for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
Cyanine3 NHS ester
-
Anhydrous DMSO or DMF
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[8]
-
Deionized water
-
Purification system (e.g., HPLC or gel filtration)[17]
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a concentration of 1-10 mg/mL.[8]
-
-
Prepare the Cyanine3 NHS Ester Stock Solution:
-
Prepare a 10 mg/mL stock solution of Cyanine3 NHS ester in anhydrous DMSO or DMF as described in Protocol 1.[17]
-
-
Labeling Reaction:
-
Use a molar excess of the NHS ester to the oligonucleotide. A starting point is an 8-fold molar excess.[8]
-
Add the calculated volume of the Cyanine3 NHS ester stock solution to the oligonucleotide solution.
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[8]
-
-
Purification of the Labeled Oligonucleotide:
Table 2: Troubleshooting Guide for Cyanine3 NHS Ester Labeling
| Issue | Potential Cause | Suggested Solution | Reference(s) |
| Low Labeling Efficiency | Protein concentration is too low. | Concentrate the protein to >2 mg/mL before labeling. | [7][12] |
| pH of the reaction buffer is not optimal. | Ensure the reaction buffer pH is between 8.2 and 8.5. | [7][18] | |
| Presence of amine-containing substances in the protein buffer. | Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling. | [10][11] | |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use. Perform the reaction at 4°C overnight to minimize hydrolysis. | [12][18] | |
| Precipitation of Protein During Labeling | Over-labeling of the protein. | Reduce the molar excess of the dye in the reaction. | [12] |
| High concentration of organic solvent (DMSO/DMF). | Ensure the volume of the organic solvent is less than 10% of the total reaction volume. | [12] | |
| Labeled Protein Has Low or No Fluorescence | Quenching due to over-labeling. | Decrease the dye-to-protein ratio during the labeling reaction. | [6][12] |
Applications
Cyanine3 NHS ester is a versatile tool for a wide range of applications in biological research:
-
Fluorescence Microscopy and Cellular Imaging: Labeled antibodies are used in immunocytochemistry and immunohistochemistry to visualize the localization of specific proteins within cells and tissues.[2]
-
Flow Cytometry: Fluorescently labeled antibodies are used to identify and sort cell populations based on the expression of specific surface markers.[1]
-
Molecular Biology: Cy3-labeled oligonucleotides are used as probes in techniques like fluorescence in situ hybridization (FISH) and in real-time PCR assays.[2][4]
-
Protein-Protein Interaction Studies: Labeled proteins can be used in FRET-based assays to study molecular interactions.[3]
Conclusion
Amine-reactive labeling with Cyanine3 NHS ester is a robust and widely adopted method for fluorescently tagging a variety of biomolecules. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and reproducible labeling for their specific research needs. Proper purification and characterization of the resulting conjugates are critical for obtaining reliable and high-quality data in downstream applications.
References
- 1. Cyanine3 NHS ester | AxisPharm [axispharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 5. ibiantech.com [ibiantech.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. genecopoeia.com [genecopoeia.com]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. glenresearch.com [glenresearch.com]
- 18. benchchem.com [benchchem.com]
Covalent Attachment of Cyanine3 to Biomolecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent attachment of the fluorescent dye Cyanine3 (Cy3) to various biomolecules. Cy3 is a bright, orange-red fluorescent dye widely used in biological research for visualizing and tracking proteins, nucleic acids, and other molecules.[1][2] Its strong fluorescence, photostability, and availability in multiple reactive forms make it a versatile tool for a wide range of applications.[3]
Introduction to Cyanine3 Labeling
Cyanine3 is a synthetic fluorescent dye belonging to the cyanine (B1664457) family.[1] It is characterized by a three-methine chain connecting two nitrogen-containing heterocyclic rings.[1] This structure is responsible for its efficient light absorption and emission properties.[1] Cy3 can be covalently attached to biomolecules through various chemical reactions, primarily targeting specific functional groups. The choice of the reactive Cy3 derivative depends on the available functional groups on the target biomolecule.
Key Features of Cyanine3:
-
Bright Fluorescence: Exhibits a high quantum yield, resulting in strong fluorescent signals for sensitive detection.[3]
-
Photostability: Shows strong photostability, which minimizes photobleaching during extended imaging experiments.[3]
-
pH Insensitivity: Maintains its fluorescent properties over a broad pH range (pH 4-10), making it suitable for diverse experimental conditions.[3][4]
-
Versatile Chemistry: Available with a variety of reactive groups, such as NHS esters and maleimides, allowing for covalent conjugation to different biomolecules.[3]
Spectroscopic and Physicochemical Properties of Cyanine3
A summary of the key quantitative data for Cy3 is presented in the table below. This information is crucial for experimental setup and data analysis.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 - 555 nm | [2][5][6] |
| Emission Maximum (λem) | ~570 nm | [2][5][6] |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) | 0.31 | [6] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.09 | [6] |
| Correction Factor at 260 nm (CF₂₆₀) | 0.04 | [6] |
Common Chemistries for Covalent Labeling
The covalent attachment of Cy3 to biomolecules is achieved using specific reactive derivatives of the dye. The most common approaches are detailed below.
Amine-Reactive Labeling using Cy3 NHS Ester
Cy3 NHS (N-hydroxysuccinimidyl) esters are widely used to label primary amines (-NH₂) found at the N-terminus of proteins and in the side chains of lysine (B10760008) residues.[2][3][4][7] The reaction forms a stable amide bond.[2]
Experimental Workflow for Amine-Reactive Labeling
Caption: Workflow for labeling proteins with Cy3 NHS ester.
Protocol: Labeling IgG Antibodies with Cy3 NHS Ester
This protocol is optimized for labeling 1 mg of IgG antibody (MW ~150 kDa).[8]
Materials:
-
IgG antibody (1 mg) in an amine-free buffer (e.g., PBS)
-
Cy3 NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)[8]
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution:
-
Dissolve 1 mg of IgG in 900 µL of PBS (pH 7.2-7.4).
-
Add 100 µL of 1 M sodium bicarbonate buffer to raise the pH to 8.3-8.5. The final protein concentration should be between 2-10 mg/mL for optimal labeling.[7]
-
-
Prepare the Cy3 NHS Ester Stock Solution:
-
Labeling Reaction:
-
Add the Cy3 NHS ester stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein).[8][9] For 1 mg of IgG (6.67 nmol), this corresponds to adding approximately 5.5 µL of a 10 mg/mL Cy3 NHS ester solution.[8]
-
Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.[8][10]
-
-
Purification:
-
Separate the Cy3-labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[8]
-
-
Determine the Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein, is a critical parameter.[11] An optimal DOL for antibodies is typically between 2 and 10.[11][12]
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 550 nm (A₅₅₀).
-
Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A₅₅₀ × CF₂₈₀)] / ε_protein
-
Calculate the dye concentration: Dye Conc. (M) = A₅₅₀ / ε_dye
-
Calculate the DOL: DOL = Dye Conc. / Protein Conc.
-
Troubleshooting:
-
Inefficient Labeling:
Thiol-Reactive Labeling using Cy3 Maleimide (B117702)
Cy3 maleimide is used for the selective labeling of sulfhydryl groups (-SH) found in cysteine residues of proteins and peptides.[5][13] This reaction is highly specific and efficient at neutral pH (6.5-7.5).[9]
Experimental Workflow for Thiol-Reactive Labeling
Caption: Workflow for labeling proteins with Cy3 maleimide.
Protocol: Labeling a Thiol-Containing Protein with Cy3 Maleimide
Materials:
-
Thiol-containing protein
-
Cy3 maleimide
-
Anhydrous DMSO
-
Reaction buffer (e.g., 100 mM MES, pH ~6.0)[12]
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[12]
-
If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP or DTT and incubating for 30 minutes.[9]
-
If DTT is used, it must be removed before adding the maleimide dye, for example, by using a desalting column.[12]
-
-
Prepare the Cy3 Maleimide Stock Solution:
-
Labeling Reaction:
-
Add the Cy3 maleimide stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein).[9]
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column.
-
-
Determine the Degree of Labeling (DOL):
-
Follow the same procedure as for NHS ester labeling, using the appropriate extinction coefficients and correction factors for Cy3.
-
Bioorthogonal Labeling using Click Chemistry
Click chemistry provides a highly specific and bioorthogonal method for labeling biomolecules.[14][15][16] This reaction occurs between an azide (B81097) and an alkyne, functional groups that are generally absent in biological systems.[15][16][17] This ensures that the labeling is highly specific to the intended site.
Experimental Workflow for Click Chemistry Labeling
Caption: General workflow for Cy3 labeling via click chemistry.
Protocol: General Protocol for Labeling an Alkyne-Modified Oligonucleotide with Cy3-Azide
This is a general protocol and may require optimization for specific biomolecules.[14][15]
Materials:
-
Alkyne-modified oligonucleotide
-
Cy3-azide
-
DMSO
-
2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0
-
5 mM Ascorbic acid in water (freshly prepared)[15]
-
10 mM Copper(II)-TBTA stock in 55% DMSO[15]
-
Inert gas (e.g., argon or nitrogen)
-
Acetone
Procedure:
-
Prepare the Reaction Mixture:
-
Dissolve the alkyne-modified oligonucleotide in water.
-
Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.[14][15]
-
Add DMSO to 50% of the final volume.[15]
-
Add the Cy3-azide stock solution (10 mM in DMSO) to a final concentration 1.5 times that of the oligonucleotide.[15]
-
Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM.[15]
-
-
Catalyst Addition:
-
Incubation:
-
Purification:
Applications of Cy3-Labeled Biomolecules
Cy3-labeled biomolecules are utilized in a multitude of applications in life sciences research and drug development.
| Application | Description | References |
| Fluorescence Microscopy | Visualization of cellular structures and molecular interactions. Cy3-labeled antibodies are used in immunocytochemistry and immunohistochemistry. | [1][18] |
| Nucleic Acid Labeling | Used as probes in techniques like fluorescent in situ hybridization (FISH) for gene detection and localization. | [2][3] |
| Flow Cytometry | Analysis and sorting of cells based on the expression of specific proteins using Cy3-labeled antibodies. | [2] |
| Protein-Protein Interaction Studies | Labeled proteins are used to study interaction dynamics and localization within cells. | [3][19] |
| Drug Delivery | Cy3 conjugates can be used to monitor the real-time movement and metabolism of fluorescently tagged drugs. | [3] |
| Microarray Analysis | Cy3 is frequently used for labeling DNA or RNA for microarray-based gene expression analysis. | [20] |
Conclusion
The covalent attachment of Cyanine3 to biomolecules is a powerful technique that enables the fluorescent labeling of proteins, nucleic acids, and other molecules for a wide array of applications. By selecting the appropriate reactive Cy3 derivative and following optimized protocols, researchers can generate high-quality fluorescent conjugates for sensitive and specific detection in various biological assays. Careful consideration of experimental parameters such as pH, buffer composition, and dye-to-biomolecule ratio is crucial for achieving optimal labeling efficiency and preserving the biological activity of the labeled molecule.
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. lifetein.com [lifetein.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. Cyanine3 maleimide | AxisPharm [axispharm.com]
- 6. Cyanine 3 maleimide (A270145) | Antibodies.com [antibodies.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. interchim.fr [interchim.fr]
- 18. luminwaves.com [luminwaves.com]
- 19. CY3 on molecular probes Molecular labeling Visualization - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 20. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
Application Notes: Using Cyanine3 (Cy3) Labeled Probes for Cellular Imaging
Introduction
Cyanine3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine (B1664457) family, renowned for its utility in biological imaging.[1] It exhibits a bright orange-red fluorescence, making it a popular choice for labeling biomolecules such as nucleic acids, proteins, and antibodies.[2][3] Its robust photostability, high quantum yield, and strong molar extinction coefficient contribute to its bright signal and sensitive detection capabilities in a variety of applications.[1][2][4] These applications include fluorescence microscopy, immunofluorescence (IF), fluorescence in situ hybridization (FISH), and flow cytometry.[2][3] For drug development professionals, Cy3-labeled probes are instrumental in studying drug delivery, metabolism, and real-time tracking of therapeutic agents within cellular environments.[4]
Core Properties of Cyanine3 (Cy3)
The performance of a fluorophore is dictated by its photophysical properties. Cy3's characteristics make it well-suited for a majority of fluorescence instruments and compatible with standard filter sets, such as those for TRITC (tetramethylrhodamine).[3][][6]
| Property | Value | Notes |
| Excitation Maximum | ~550 - 555 nm | Efficiently excited by 532 nm or 561 nm laser lines.[1][7] |
| Emission Maximum | ~570 - 572 nm | Emits in the orange-red region of the visible spectrum.[1][4] |
| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | Contributes to the dye's brightness.[8] |
| Quantum Yield (Φ) | ~0.15 - 0.4 | Highly dependent on the local environment and conjugation partner.[1][8] |
| Photostability | Moderate to Good | More stable than fluorescein (B123965) (FITC), allowing for longer imaging periods.[1] |
| pH Sensitivity | Relatively Insensitive | Maintains stable fluorescence across a broad physiological pH range (pH 4-10).[1][4] |
| Reactive Forms | NHS ester, Maleimide, Azide, Alkyne | Enables versatile covalent conjugation to various biomolecules.[1] |
Experimental Workflow & Methodologies
A generalized workflow for cellular imaging using Cy3-labeled probes involves several key stages, from sample preparation to final image analysis.
Caption: Generalized workflow for cellular imaging using Cy3-labeled probes.
Detailed Protocols
Protocol 1: Indirect Immunofluorescence (IF)
This protocol outlines the use of a Cy3-conjugated secondary antibody to detect a primary antibody targeting a specific protein.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[1]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS[1]
-
Primary antibody (specific to the target protein)
-
Cy3-conjugated secondary antibody (specific to the primary antibody host species)
-
DAPI solution (for nuclear counterstaining, optional)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Gently wash cells cultured on coverslips three times with ice-cold PBS.[9]
-
Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[1]
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes.[1]
-
Washing: Repeat the washing step (Step 3).
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[1][10]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[1][11]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Dilute the Cy3-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 45-60 minutes at room temperature, protected from light.[1][10]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate cells with DAPI solution for 5-10 minutes to stain the nuclei.[7]
-
Final Wash: Perform a final wash in PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[1] Seal the edges with nail polish.
-
Imaging: Visualize the sample using a fluorescence microscope equipped with a suitable filter set for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and DAPI.[1][12]
Protocol 2: Fluorescence In Situ Hybridization (FISH)
This protocol provides a general framework for detecting specific DNA or RNA sequences within fixed cells using a Cy3-labeled oligonucleotide probe.
Materials:
-
Cells fixed on microscope slides
-
2x SSC (Saline-Sodium Citrate) buffer
-
RNase A (for DNA FISH)
-
Pepsin solution (0.5 mg/ml in 0.01N HCl)[13]
-
Denaturation Solution: 70% Formamide / 2x SSC[1]
-
Ethanol (B145695) series (70%, 90%, 100%)
-
Cy3-labeled DNA/RNA probe
-
Hybridization Buffer (e.g., 4X SSC, 10% dextran (B179266) sulfate, 25% formamide)[14]
-
Rubber cement
-
Stringent Wash Buffer (e.g., 0.1x SSC at 40°C)[15]
-
DAPI solution
-
Antifade mounting medium
Procedure:
-
Slide Preparation: Prepare slides with fixed cells or tissue sections. For DNA FISH, treat slides with RNase A (e.g., 200 μg/mL for 1 hour at 37°C) to remove endogenous RNA.[14][15]
-
Permeabilization: Treat slides with a pepsin solution to improve probe accessibility.[13][15]
-
Dehydration: Dehydrate the slides through an ethanol series (e.g., 1 minute each in 70%, 90%, 100%) and air dry.[13]
-
Denaturation (for DNA FISH): Immerse slides in Denaturation Solution at 70-75°C for 5 minutes to denature the target DNA. Immediately dehydrate again through a cold ethanol series and air dry.[1] This step is omitted for RNA FISH.
-
Probe Hybridization: Prepare the hybridization mix containing the Cy3-labeled probe. Apply 10-20 µL of the probe mixture to the slide.[7]
-
Sealing: Cover with a coverslip, avoiding air bubbles, and seal the edges with rubber cement.[7]
-
Hybridization: Incubate the slides in a humidified chamber overnight at 37°C.[15]
-
Post-Hybridization Washes: Carefully remove the rubber cement and coverslip. Perform a series of stringent washes to remove unbound probes. A typical series includes washes in 2x SSC and a higher stringency wash in 0.1x SSC at an elevated temperature (e.g., 40°C).[7][15]
-
Counterstaining: Stain nuclei with DAPI solution for 10 minutes.[15]
-
Mounting and Imaging: Mount the slide with an antifade medium and visualize using a fluorescence microscope with appropriate filter sets for Cy3 and DAPI.[7]
Signaling Pathway Visualization
Cy3-labeled antibodies are crucial for visualizing components of signaling pathways, such as receptor tyrosine kinases (RTKs). The diagram below illustrates how a Cy3-probe can be used to detect an activated, phosphorylated receptor (p-RTK) in an immunofluorescence experiment.
Caption: Visualizing an activated receptor with a Cy3-conjugated antibody.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | - Low probe/antibody concentration.- Inefficient cell permeabilization.- Target antigen is low in abundance or degraded.- Photobleaching during imaging.[16][17] | - Titrate the antibody or probe to find the optimal concentration.[16]- Optimize permeabilization time and Triton X-100 concentration.[13]- Use fresh samples and protease inhibitors.- Use an antifade mounting medium and minimize light exposure.[18] |
| High Background / Non-specific Staining | - Probe/antibody concentration is too high.- Inadequate washing steps.- Insufficient blocking.- Autoflourescence from the sample.[17][18] | - Reduce the probe/antibody concentration.[7]- Increase the duration and/or stringency of the wash steps.[7]- Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[10]- For FISH, add Cot-1 DNA for human samples to block repetitive sequences.[7] |
| Photobleaching | - Excessive exposure to excitation light.- High intensity of the light source. | - Minimize exposure time during focusing and image acquisition.[18]- Use a neutral density filter to reduce excitation intensity.- Always use a fresh antifade mounting reagent.[18] |
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 3. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 10. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 11. 二次抗体を用いた蛍光免疫染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. edmundoptics.com [edmundoptics.com]
- 13. abyntek.com [abyntek.com]
- 14. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. biotium.com [biotium.com]
- 17. Fluorescence Microscopy Errors [evidentscientific.com]
- 18. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Optimizing Cyanine3 (Cy3) Dye-to-Protein Labeling Ratios: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dye-to-protein ratio for Cyanine3 (Cy3) labeling. Accurate optimization of this ratio is critical for achieving bright, specific signals without compromising protein function.
Frequently Asked Questions (FAQs)
Q1: What is the ideal dye-to-protein ratio for Cy3 labeling?
A1: The optimal molar ratio of Cy3 dye to protein is not fixed and depends on the specific protein and its intended application. A common starting point for optimization is a 10:1 molar ratio of dye to antibody.[1] However, for different proteins and desired degrees of labeling, this ratio may need to be adjusted. It is recommended to perform small-scale labeling reactions with varying molar ratios (e.g., 3:1, 10:1, and 30:1) to empirically determine the best conditions for your experiment.[2]
Q2: What is the Degree of Labeling (DOL) and why is it important?
A2: The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[3][4][5] Determining the DOL is crucial because both under- and over-labeling can negatively impact your results.[5]
-
Under-labeling results in a weak fluorescent signal and reduced sensitivity.[5]
-
Over-labeling can lead to fluorescence quenching, where neighboring dye molecules interfere with each other, paradoxically reducing the signal. It can also cause protein aggregation, decreased solubility, and loss of biological activity.[4][5]
Q3: How do I calculate the Degree of Labeling (DOL)?
A3: The DOL is calculated using spectrophotometric measurements of the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of Cy3 (~550-555 nm).[3][6] Since the dye also absorbs light at 280 nm, a correction factor is needed to accurately determine the protein concentration.[4][7]
The general formulas are as follows:
Protein Concentration (M) = ((A₂₈₀ - (A_max × CF)) / ε_protein) × Dilution Factor [4][7]
Degree of Labeling (DOL) = (A_max × ε_protein) / ((A₂₈₀ - (A_max × CF)) × ε_dye) [4]
| Parameter | Description | Value for Cy3 |
| A₂₈₀ | Absorbance of the conjugate at 280 nm | Measured |
| A_max | Absorbance of the conjugate at the dye's maximum absorbance wavelength (~550 nm for Cy3) | Measured |
| CF | Correction Factor (A₂₈₀ of the dye / A_max of the dye) | ~0.08 |
| ε_protein | Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹) | Protein-specific |
| ε_dye | Molar extinction coefficient of the dye at A_max (M⁻¹cm⁻¹) | ~150,000 M⁻¹cm⁻¹ |
Q4: What are the critical parameters to control during the labeling reaction?
A4: Several factors influence the efficiency and outcome of the labeling reaction:
-
Protein Concentration: A protein concentration of 2-10 mg/mL is generally recommended for optimal labeling.[1][4] Lower concentrations can reduce labeling efficiency.[4]
-
pH: The reaction between Cy3 NHS ester and primary amines (lysine residues and the N-terminus) is pH-dependent. An alkaline pH of 8.2-9.0 is optimal.[1][4][8]
-
Buffer Composition: The protein must be in an amine-free buffer, such as PBS, MES, or HEPES. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the dye, significantly reducing labeling efficiency.[1][4][6]
-
Reaction Time and Temperature: A typical incubation time is 1 hour at room temperature, with gentle mixing and protection from light.[1][6][9]
Troubleshooting Guide
This guide addresses common issues encountered during Cy3 protein labeling.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency / Low DOL | Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the protein solution.[10] | Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) at the recommended pH (8.2-9.0) using dialysis or a desalting column.[1][4][6] |
| Suboptimal pH: The pH of the reaction buffer is too low (below 8.2).[4] | Adjust the pH of the protein solution to 8.2-8.5 using a suitable buffer like sodium bicarbonate.[4] | |
| Low Protein Concentration: Protein concentration is below the optimal range (e.g., < 2 mg/mL).[4] | Concentrate the protein solution using a spin concentrator.[4] | |
| Inactive Dye: The Cy3 NHS ester has been hydrolyzed due to moisture. | Prepare the dye stock solution immediately before use.[1] Store unused dye desiccated and protected from light at -20°C.[9] | |
| High DOL / Over-labeling | Excessive Dye: The initial dye-to-protein molar ratio was too high. | Reduce the amount of Cy3 NHS ester in the labeling reaction.[4] |
| Prolonged Reaction Time: The incubation time was too long. | Decrease the reaction time.[4] | |
| Precipitation of Labeled Protein | Over-labeling: A high degree of labeling can alter the protein's net charge and solubility.[11] | Optimize the dye-to-protein ratio to achieve a lower DOL.[5] |
| No or Weak Fluorescent Signal in Downstream Applications | Low DOL: Insufficient labeling of the protein. | See "Low Labeling Efficiency" above. |
| Fluorescence Quenching: The DOL is too high, causing self-quenching of the dye molecules.[5] | See "High DOL / Over-labeling" above. | |
| Loss of Protein Activity: Over-labeling may have compromised the protein's biological function (e.g., antibody binding affinity).[5][12] | Reduce the DOL by adjusting the dye-to-protein ratio. Test the functionality of the labeled protein. | |
| Free Dye Detected in Final Product | Inefficient Purification: The method used to remove unconjugated dye was not effective. | Repeat the purification step (e.g., using a desalting column or dialysis).[4] Ensure the purification method is appropriate for the protein size. |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with Cy3 NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on proteins.
A. Reagent Preparation:
-
Protein Solution:
-
Cy3 NHS Ester Stock Solution:
-
Immediately before use, dissolve the Cy3 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[1]
-
Vortex thoroughly to ensure the dye is completely dissolved.[1]
-
B. Labeling Reaction:
-
Add the calculated amount of the Cy3 NHS ester stock solution to the protein solution. A starting point of a 10:1 molar ratio of dye to protein is recommended.[1]
-
Incubate the reaction for 1 hour at room temperature with gentle, continuous mixing, while protected from light.[1][6]
C. Purification of the Labeled Protein:
-
Separate the unconjugated "free" dye from the labeled protein using size-exclusion chromatography, such as a Sephadex G-25 spin column or dialysis.[1][4]
-
If using a spin column, apply the reaction mixture to a pre-equilibrated column and centrifuge according to the manufacturer's instructions.[1]
-
The purified, labeled protein is now ready for characterization and use.
D. Storage:
-
Store the labeled protein protected from light.[4]
-
For short-term storage, keep at 4°C. For long-term storage, add a cryoprotectant like glycerol, aliquot, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6]
Visualized Workflows and Logic
Caption: Experimental workflow for protein labeling with Cy3 NHS ester.
Caption: Troubleshooting logic for suboptimal Cy3 labeling results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Fluorescence Signal with Cyanine3 (Cy3)
Welcome to the technical support center for Cyanine3 (Cy3) fluorescent dye. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to low fluorescence signals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with Cy3.
Why is my Cy3 signal weak or completely absent?
A weak or absent signal can be attributed to several factors, from dye handling to experimental conditions.
Possible Causes & Solutions:
-
Inefficient Labeling: The conjugation of Cy3 to your target molecule may be suboptimal.
-
Optimize Labeling Conditions: Ensure the pH of your labeling reaction is within the optimal range for the reactive group on the Cy3 dye. For NHS esters, a pH of 8.5-9.5 is often recommended.[1][2]
-
Check Reagent Concentrations: Use an appropriate molar ratio of dye to the target molecule. A titration experiment can help determine the optimal ratio for your specific application.[2][3] Over-labeling can also lead to quenching.[4]
-
Amine-Free Buffers: If you are using an amine-reactive Cy3 variant (like an NHS ester), ensure your buffers are free of primary amines (e.g., Tris, glycine) which can compete with your target for the dye.[4]
-
-
Photobleaching (Fading): Cy3, like all fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore due to light exposure.[5]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to protect the dye from photobleaching during imaging.[3][6][7]
-
Minimize Light Exposure: Limit the exposure of your labeled samples to light, especially high-intensity light from a microscope's excitation source. Store slides in the dark.[8][9][10][11]
-
Optimize Imaging Settings: Use the lowest possible laser power and exposure time that still provides a detectable signal.[5]
-
-
Improper Storage and Handling: The stability of the Cy3 dye can be compromised if not stored correctly.
-
Low Target Abundance: The target molecule you are trying to detect may be present at very low levels in your sample.
-
Confirm Target Expression: Use an alternative method, such as Western blotting or qPCR, to verify the expression level of your target.[14]
-
Signal Amplification: Consider using a signal amplification technique, such as a tyramide signal amplification (TSA) system or a secondary antibody conjugated with multiple Cy3 molecules.[6][7]
-
My Cy3 signal is present but has a low signal-to-noise ratio (SNR). How can I improve it?
A low SNR can make it difficult to distinguish your specific signal from the background.
Possible Causes & Solutions:
-
High Background Staining: Non-specific binding of the Cy3-labeled molecule can lead to high background fluorescence.
-
Optimize Blocking: Use an effective blocking buffer (e.g., bovine serum albumin (BSA) or serum from the same species as the secondary antibody) to minimize non-specific binding.[7]
-
Increase Wash Steps: Extend the duration and/or number of wash steps to more effectively remove unbound antibodies or probes.[7]
-
Titrate Antibody/Probe Concentration: A high concentration of the labeling reagent can contribute to increased background.[3]
-
-
Instrument Settings: The settings on your imaging system may not be optimal for Cy3.
-
Correct Filter Sets: Ensure you are using the appropriate excitation and emission filters for Cy3 (Excitation max ~550 nm, Emission max ~570 nm).[15][16]
-
Adjust PMT/Gain Settings: In microscopy, optimizing the photomultiplier tube (PMT) gain can improve the SNR. Increasing the gain can amplify the signal, but excessively high gain can also increase noise.[17]
-
Is the fluorescence of Cy3 sensitive to pH?
The fluorescence intensity of Cy3 and its sulfonated derivatives is generally stable and independent of pH in the physiological range (pH 4-10).[18][] However, extreme pH values can affect the fluorescence of some cyanine (B1664457) dyes.[20][21]
Could my experimental buffer be quenching the Cy3 fluorescence?
Certain components in your buffer could potentially quench the fluorescence of Cy3. For instance, some studies have shown that interactions with specific nucleobases in DNA can lead to quenching of Cy3 fluorescence.[22] It is also known that the close proximity of multiple dye molecules can lead to self-quenching.[23]
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Reference(s) |
| Cy3 Excitation Maximum | ~550 nm | [15][16] |
| Cy3 Emission Maximum | ~570 nm | [15][16] |
| Optimal pH for NHS Ester Labeling | 8.5 - 9.5 | [1][2] |
| Storage Temperature | -20°C or -80°C (in the dark, desiccated) | [8][9][10][12] |
Experimental Protocols
General Protocol for Labeling IgG with Cy3 NHS Ester
This protocol provides a general guideline for labeling antibodies with a Cyanine3 NHS ester. Optimization may be required for your specific antibody and application.
-
Prepare the Antibody:
-
Dissolve the IgG in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5).
-
The recommended protein concentration is typically 2-10 mg/mL.[4]
-
-
Prepare the Cy3 NHS Ester Stock Solution:
-
Dissolve the Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[12]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25).[12]
-
Visualizations
Troubleshooting Workflow for Low Cy3 Signal
Caption: A logical workflow for diagnosing and resolving common causes of low Cy3 fluorescence signal.
Factors Influencing Cy3 Signal Intensity
Caption: A diagram illustrating the interconnected factors that can influence the final observed Cy3 signal intensity.
References
- 1. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. biotium.com [biotium.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cyanine3 NHS ester|MSDS [dcchemicals.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. lifetein.com [lifetein.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 20. A Cyanine-based Fluorescent Cassette with Aggregation-induced Emission for Sensitive Detection of pH Changes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Reducing high background fluorescence in Cyanine3 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence in Cyanine3 (Cy3) imaging.
Troubleshooting Guides & FAQs
High background fluorescence can obscure your specific signal, leading to poor image quality and difficulty in interpreting results. Below are common issues and step-by-step solutions to help you improve your signal-to-noise ratio.
FAQ 1: What are the primary sources of high background fluorescence in Cy3 imaging?
High background fluorescence in Cy3 imaging can originate from several sources, broadly categorized as sample-related, reagent-related, or protocol-related.
-
Autofluorescence: This is the natural fluorescence emitted by biological structures within the sample. Common sources include collagen, elastin, flavins, and lipofuscin.[1][2] Fixation with aldehydes, such as formaldehyde, can also induce or enhance autofluorescence.[3][4][5]
-
Non-Specific Binding: This occurs when fluorescently-labeled antibodies or probes bind to unintended targets within the sample.[6][7] This can be caused by:
-
Suboptimal Protocol: Issues within the experimental workflow are a frequent cause of high background. This includes:
-
Imaging Parameters: Incorrect microscope settings, such as excessively high laser power or detector gain, can amplify background noise.[7]
dot graph TD; A[High Background Fluorescence] --> B{Source Identification}; B --> C[Sample-Related]; B --> D[Reagent-Related]; B --> E[Protocol-Related]; C --> C1[Autofluorescence]; C1 --> C2[Endogenous Fluorophores (e.g., Lipofuscin, Collagen)]; C1 --> C3[Fixation-Induced Fluorescence]; D --> D1[Non-Specific Antibody Binding]; D --> D2[Contaminated Reagents]; D --> D3[Suboptimal Antibody Concentration]; E --> E1[Inadequate Blocking]; E --> E2[Insufficient Washing]; E --> E3[Incorrect Incubation Times/Temps];
end
Caption: Major sources of high background fluorescence in Cy3 imaging.
FAQ 2: How can I identify the specific cause of my high background?
A systematic approach using proper controls is the most effective way to diagnose the source of high background.
Experimental Protocol: Diagnostic Controls for High Background
-
Unstained Control:
-
Purpose: To assess the level of natural and fixation-induced autofluorescence in your sample.[7][8][12]
-
Method: Prepare a sample from your experiment by performing all steps (fixation, permeabilization) but do not add any fluorescent probes or antibodies.
-
Imaging: Image this sample using the same Cy3 filter set and imaging parameters (laser power, exposure time, gain) as your fully stained samples.
-
Interpretation: If you observe significant fluorescence, autofluorescence is a major contributor to your background.
-
-
Secondary Antibody Only Control:
-
Purpose: To check for non-specific binding of your Cy3-conjugated secondary antibody.[7][9]
-
Method: Prepare a sample by performing all steps, including blocking and incubation with the Cy3-conjugated secondary antibody, but omit the primary antibody .
-
Imaging: Image using the standard Cy3 settings.
-
Interpretation: Fluorescence in this sample indicates that your secondary antibody is binding non-specifically to the tissue or that your blocking step is insufficient.
-
-
Isotype Control (for Immunofluorescence):
-
Purpose: To assess non-specific binding of the primary antibody due to interactions other than specific antigen binding.[7][12]
-
Method: Instead of your specific primary antibody, use a non-immune antibody of the same isotype, from the same host species, and at the same concentration. Follow with the standard Cy3-conjugated secondary antibody.
-
Interpretation: Signal in this control suggests non-specific binding of your primary antibody.
-
dot graph TD; A[Start Troubleshooting] --> B{Run Diagnostic Controls}; B --> C[Unstained Sample]; B --> D[Secondary Ab Only]; B --> E[Isotype Control];
end
Caption: A logical workflow for diagnosing high background issues.
FAQ 3: My unstained sample is very bright. How can I reduce autofluorescence?
Autofluorescence is a common challenge, especially in formalin-fixed tissues. Several methods can be employed to quench this background signal.
Methods to Reduce Autofluorescence
| Method | Description | Advantages | Disadvantages |
| Chemical Quenching | Treatment with reagents that reduce autofluorescence. | Effective for specific types of autofluorescence (e.g., lipofuscin). | May affect specific signal; some quenchers introduce their own background. |
| Photobleaching | Intentionally exposing the sample to the excitation light source to "burn out" the autofluorescence before imaging the specific signal. | Simple to perform with no additional reagents. | Can potentially damage the sample or photobleach the target fluorophore if not done carefully. |
| Spectral Unmixing | Using imaging software to computationally separate the autofluorescence spectrum from the Cy3 spectrum. | Can be very effective if the spectra are distinct. | Requires a multispectral imaging system and appropriate software. |
Experimental Protocol: Quenching Fixation-Induced Autofluorescence
This protocol is for treating samples after fixation and before blocking.
-
Reagent Preparation: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Caution: NaBH₄ is a hazardous chemical and should be handled with appropriate safety precautions.
-
Incubation: After the post-fixation washes, incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times for 5 minutes each with PBS to remove all traces of the quenching agent.
-
Proceed: Continue with the standard blocking and staining protocol.
For challenging autofluorescence from sources like lipofuscin, commercial quenching reagents such as TrueBlack® or Sudan Black B can be effective.[13][14][15] However, Sudan Black B may introduce its own red/far-red background fluorescence.[13][15]
FAQ 4: My "secondary antibody only" control shows significant staining. What should I do?
This indicates a problem with either your blocking step or non-specific binding of the secondary antibody.
Troubleshooting Steps for Secondary Antibody Staining
-
Optimize Blocking:
-
Increase Incubation Time: Extend the blocking incubation period to 1-2 hours at room temperature.[9][11]
-
Change Blocking Agent: The standard blocking agent is normal serum from the same species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-mouse secondary).[11][12] If this is ineffective, consider using a different blocking buffer containing BSA or fish gelatin.[16] For challenging backgrounds, commercial blocking buffers like TrueBlack® IF Background Suppressor System can be used.[13]
-
-
Adjust Secondary Antibody Concentration:
-
Use Pre-adsorbed Secondary Antibodies:
-
If your sample is from a species that might cross-react with the secondary antibody (e.g., staining mouse tissue with a mouse primary and a goat anti-mouse secondary), use a secondary antibody that has been pre-adsorbed against the species of your sample tissue.[11]
-
-
Increase Washing Stringency:
FAQ 5: How do imaging parameters affect my background, and how can I optimize them?
Instrument settings play a critical role in the final signal-to-noise ratio (SNR). A high SNR (commonly defined as a signal at least 3 times higher than background noise) is crucial for accurate detection.[17]
Optimizing Imaging Parameters
| Parameter | Effect on Background & Signal | Optimization Strategy |
| Exposure Time | Increasing exposure time increases both signal and background. Very long exposures can lead to photobleaching. | Adjust exposure to the point where your specific signal is bright, but the background remains relatively dark. Avoid pixel saturation. |
| Laser Power | Higher laser power increases signal brightness but can also excite more background fluorescence and rapidly photobleach your sample.[18][19] | Use the lowest laser power necessary to achieve a good signal. This will minimize photobleaching and reduce background excitation. |
| Detector Gain (PMT Voltage) | Increasing gain amplifies the detected signal, including background noise.[17] | For many systems, the optimal PMT gain is between 500-700V.[17] Excessively high gain will amplify noise and reduce the SNR. |
Experimental Protocol: Optimizing Signal-to-Noise Ratio (SNR)
-
Find Your Target: Using a fully stained sample, locate a region with a clear positive signal.
-
Set Initial Parameters: Start with low laser power and a moderate exposure time (e.g., 100-300 ms).
-
Adjust Exposure: Increase the exposure time until the specific signal is clearly visible without being saturated (no pixels at the maximum intensity value).
-
Adjust Laser Power: If the signal is still weak, cautiously increase the laser power. Be mindful of photobleaching, which is the irreversible destruction of the fluorophore.[18][20]
-
Optimize Gain: Adjust the detector gain to make the image brighter. Find a balance where the signal is strong, but the background noise does not become overwhelming.
-
Quantify SNR: If your software allows, measure the mean intensity of your specific signal and a nearby background region. Calculate the SNR using the formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background[17]
-
Apply Consistently: Use these optimized settings for all subsequent images in your experiment to ensure comparability.
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Formalin-induced fluorescence reveals cell shape and morphology in biological tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. sinobiological.com [sinobiological.com]
- 11. High background in immunohistochemistry | Abcam [abcam.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. biotium.com [biotium.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Stepping Out of the Background | The Scientist [the-scientist.com]
- 16. biotium.com [biotium.com]
- 17. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Strategies to minimize non-specific binding of Cyanine3 conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Cyanine3 (Cy3) conjugates in their experiments.
Troubleshooting Guide: High Background & Non-Specific Staining
High background fluorescence can obscure specific signals, leading to false positives and difficulty in data interpretation. This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding of Cy3 conjugates.
Problem: Excessive or uniform background fluorescence across the sample.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Insufficient blocking can leave sites available for the fluorescent conjugate to bind non-specifically.[1] Optimize your blocking step by trying different blocking agents, increasing the concentration, or extending the incubation time. |
| Suboptimal Antibody Concentration | If both the specific signal and the background are high, the antibody concentration may be too high.[2] Perform a titration to determine the optimal antibody concentration that provides a strong signal with minimal background. |
| Ineffective Washing | Insufficient or improper washing may not effectively remove all unbound or weakly bound fluorescent conjugates.[1] Increase the number and/or duration of wash steps. Consider adding a low concentration of a non-ionic surfactant, like Tween 20, to the wash buffer to disrupt hydrophobic interactions.[3] |
| Hydrophobic Interactions | The Cy3 dye itself can have hydrophobic properties, leading to non-specific binding.[1] The inclusion of a non-ionic surfactant (e.g., Tween 20) in the blocking and wash buffers can help mitigate these interactions.[3] |
| Electrostatic Interactions | The net charge of the Cy3 conjugate, target molecule, or substrate can lead to unwanted electrostatic binding.[1] Adjusting the pH of your buffers or increasing the salt concentration (e.g., with NaCl) can help shield these charges and reduce non-specific interactions.[3][4] |
| Probe Aggregation | At high concentrations, Cy3 conjugates can form aggregates that are more prone to non-specific binding.[1] Centrifuge the conjugate solution before use to pellet any aggregates. Prepare fresh dilutions of the conjugate for each experiment. |
| Autofluorescence | The sample itself may exhibit natural fluorescence (autofluorescence), which can be mistaken for non-specific binding.[2] Include an unstained control sample to assess the level of autofluorescence. If significant, consider using autofluorescence quenching reagents.[2][5] |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be binding non-specifically to other proteins in the sample.[2] Run a control with only the secondary antibody to check for non-specific binding. Use highly cross-adsorbed secondary antibodies to minimize cross-reactivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with Cy3 conjugates?
A1: The primary causes often involve a combination of hydrophobic interactions from the Cy3 dye itself and electrostatic interactions between the charged dye, the conjugated molecule, and the sample components.[1] Insufficient blocking of the experimental surface is also a major contributor to high background.[1]
Q2: Can the chemistry of the Cy3 conjugate, such as a Cy3 NHS ester, contribute to non-specific binding?
A2: Yes, indirectly. Cy3 NHS esters are designed to react with primary amines to form stable covalent bonds.[6][7] However, unreacted NHS esters can hydrolyze, introducing negative charges that may contribute to electrostatic non-specific binding.[1] It is crucial to use freshly prepared conjugates and to optimize the labeling reaction to minimize the amount of unreacted dye.
Q3: How do I choose the right blocking buffer for my Cy3 experiment?
Q4: Will adding a surfactant to my buffers help reduce non-specific binding?
A4: Yes, adding a low concentration of a non-ionic surfactant, such as Tween 20, to your blocking and wash buffers can be very effective. Surfactants help to disrupt non-specific hydrophobic interactions, which are a common cause of background with cyanine (B1664457) dyes.[3]
Q5: I'm seeing high background in my flow cytometry experiment with a Cy3-tandem dye. What should I do?
Quantitative Data Summary
The following table provides a summary of commonly used concentrations for reagents to minimize non-specific binding. These are starting points, and optimization for your specific system is recommended.
| Reagent | Application | Typical Concentration | Reference |
| Bovine Serum Albumin (BSA) | Blocking (Immunofluorescence, Western Blot) | 1-5% (w/v) | [4][5] |
| Normal Serum | Blocking (Immunofluorescence) | 5-10% (v/v) | [14] |
| Tween 20 | Wash & Blocking Buffers | 0.05-0.1% (v/v) | [3] |
| Sodium Chloride (NaCl) | Buffers (to reduce electrostatic interactions) | 150-500 mM | [3] |
| Primary Antibody | Immunofluorescence | Titrate (start around 1 µg/mL) | [2] |
| Secondary Antibody | Immunofluorescence | Titrate (start around 1-5 µg/mL) | [2] |
Key Experimental Protocols
Protocol 1: Optimized Blocking and Staining for Immunofluorescence
This protocol provides a general framework for reducing non-specific binding in immunofluorescence experiments.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[14] If staining for an intracellular target, permeabilize with a buffer containing a detergent (e.g., 0.1-0.3% Triton X-100 in PBS) for 10 minutes.[14]
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Incubate the sample with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the sample three times for 5-10 minutes each with a wash buffer (e.g., PBS with 0.05% Tween 20).[16]
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3-conjugated secondary antibody in the blocking buffer to its optimal concentration.
-
Incubate the sample with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Repeat the washing step (step 4) to remove any unbound secondary antibody.
-
-
Mounting: Mount the sample with an appropriate mounting medium, preferably one containing an anti-fade reagent.
Protocol 2: Troubleshooting High Background with a Secondary Antibody Only Control
This control is essential to determine if the secondary antibody is the source of non-specific binding.
-
Follow the complete staining protocol (Protocol 1), but omit the primary antibody incubation step.
-
In place of the primary antibody, incubate the sample with blocking buffer alone.
-
Proceed with the Cy3-conjugated secondary antibody incubation and all subsequent washing and mounting steps.
-
Image the sample using the same settings as your experimental samples.
-
If significant fluorescence is observed, the secondary antibody is binding non-specifically. Consider using a different secondary antibody, a more stringent blocking buffer, or increasing the number and duration of wash steps.[2]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 8. thomassci.com [thomassci.com]
- 9. biocompare.com [biocompare.com]
- 10. Blocking Buffer for Fluorescent Western Blotting 10-PACK - 2BScientific [2bscientific.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 16. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Cyanine3 Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Cyanine3 (Cy3) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cy3 labeling?
The optimal pH for labeling proteins and other biomolecules with Cy3 NHS esters is a compromise between two competing factors: the reactivity of the primary amines on the target molecule and the hydrolysis of the NHS ester.[1] The recommended pH range is typically between 8.2 and 8.5 .[2][3][4] Some protocols suggest a broader range of 7.2 to 9.0, with an optimum around 9.3 for some applications, though this increases the risk of dye hydrolysis.[5][6][7]
Q2: How does pH affect the labeling reaction?
The pH of the reaction buffer plays a critical role in the efficiency of Cy3 labeling using NHS esters:
-
Amine Reactivity: The primary amino groups (e.g., on lysine (B10760008) residues of proteins) that react with the NHS ester must be in a deprotonated state (-NH2) to be nucleophilic. At acidic or neutral pH, these groups are predominantly protonated (-NH3+), rendering them unreactive. As the pH increases, more amino groups become deprotonated, increasing the rate of the labeling reaction.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the dye inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][2][7]
Therefore, the optimal pH maximizes the concentration of reactive amines while minimizing the rate of NHS ester hydrolysis.
Q3: What buffers are recommended for Cy3 labeling?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the Cy3-NHS ester.[2][8] Recommended buffers include:
-
0.1 M Borate (pH 8.0-9.0)[6]
Q4: Does the fluorescence of Cy3 itself depend on pH?
The fluorescence intensity of Cyanine3 is largely independent of pH in the range of 4 to 10.[10][11][12] This makes it a robust fluorophore for a wide range of biological applications.
Troubleshooting Guide
Low Labeling Efficiency
Low labeling efficiency is a common problem in Cy3 conjugation reactions. The following guide will help you troubleshoot potential causes.
Problem: The degree of labeling (DOL) is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 8.2-8.5 using a calibrated pH meter.[2][3][8] If the pH is too low, the primary amines on your protein will be protonated and unreactive.[1] If it is too high, the Cy3-NHS ester may have hydrolyzed.[7] |
| Presence of Amine-Containing Buffers or Contaminants | Ensure your protein solution is free of buffers containing primary amines, such as Tris or glycine.[2][8] Other contaminants with primary amines will also compete with your target molecule for the dye. Dialyze your protein against an appropriate amine-free buffer before labeling.[2] |
| Hydrolysis of Cy3-NHS Ester | Prepare the Cy3-NHS ester solution immediately before use.[13] NHS esters are moisture-sensitive and will hydrolyze over time, especially in aqueous solutions at higher pH.[7] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[8] |
| Low Protein Concentration | Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[6][8] If possible, concentrate your protein to at least 1-2 mg/mL.[2][8] |
| Inactive Cy3-NHS Ester | Ensure the Cy3-NHS ester has been stored correctly (typically at -20°C, desiccated, and protected from light).[14] Repeated freeze-thaw cycles should be avoided.[2] |
Quantitative Data: Effect of pH on NHS Ester Stability
The stability of the N-hydroxysuccinimidyl (NHS) ester is highly dependent on the pH of the solution. The following table summarizes the half-life of NHS esters at different pH values, illustrating the increased rate of hydrolysis at higher pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[7] |
| 8.0 | 4 | 1 hour[15] |
| 8.6 | 4 | 10 minutes[7][15] |
| 8.0 | Room Temperature | 210 minutes[16] |
| 8.5 | Room Temperature | 180 minutes[16] |
| 9.0 | Room Temperature | 125 minutes[16] |
Experimental Protocol: General Protein Labeling with Cy3-NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive Cy3-NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy3-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[9]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[9] If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Prepare the Cy3-NHS Ester Stock Solution: Immediately before use, dissolve the Cy3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14][17]
-
Perform the Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer.
-
Add the Cy3-NHS ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10-20 fold molar excess of dye is common.[14]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[17]
-
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[14][17]
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3). Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and Cy3.
Diagrams
Caption: Troubleshooting workflow for low Cy3 labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. fluidic.com [fluidic.com]
- 4. interchim.fr [interchim.fr]
- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. abpbio.com [abpbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: Purification of Cyanine3 Labeled Proteins and Antibodies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyanine3 (Cy3) labeled proteins and antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of purifying Cy3-labeled proteins and antibodies?
The main goal of purification is to remove any unconjugated or free Cy3 dye from the labeled protein or antibody solution.[1][2] This is crucial for accurate downstream applications and quantitative analysis, as free dye can lead to high background signals and inaccurate results.[1]
Q2: What are the most common methods for purifying Cy3-labeled conjugates?
The most common and effective methods for purifying Cy3-labeled proteins and antibodies are:
-
Size-Exclusion Chromatography (SEC): This is the most widely used method, separating molecules based on their size.[1][3][4][5][6] The larger labeled protein/antibody elutes before the smaller, free Cy3 dye.[1]
-
Affinity Chromatography: This method is highly specific for antibodies, utilizing proteins like Protein A, G, or L that bind to the Fc region of the antibody, allowing for the separation of the antibody (both labeled and unlabeled) from other contaminants.[7][8][9][10][11]
-
Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge.[12][13][14][15] Labeling a protein with Cy3 can alter its charge, potentially allowing for the separation of labeled and unlabeled proteins.[16]
-
Dialysis and Spin Columns: These methods are also used for removing free dye, particularly for smaller scale purifications.[2][17]
Q3: What buffer conditions are recommended for Cy3 labeling and purification?
For the labeling reaction, it is critical to use an amine-free buffer, such as PBS, MES, or HEPES, at a slightly alkaline pH (typically 8.2-8.5).[2][18][19] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the Cy3-NHS ester, significantly reducing labeling efficiency.[2][17][19] For purification by SEC, a buffer like PBS at pH 7.2-7.4 is commonly used.[18]
Q4: How can I determine the concentration and Degree of Labeling (DOL) of my Cy3-labeled protein?
The concentration and DOL can be determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (the absorbance maximum of Cy3).[1][18] A correction factor is needed to account for the dye's absorbance at 280 nm. The following formulas are used:
-
Corrected Protein Concentration (mg/mL) = [A280 - (Amax * CF)] / ε_protein * MW_protein
-
Degree of Labeling (DOL) = (Amax * ε_protein) / ([A280 - (Amax * CF)] * ε_dye)
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the Cy3 maximum absorbance wavelength (~550 nm).
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
MW_protein is the molecular weight of the protein.
-
ε_dye is the molar extinction coefficient of the Cy3 dye at its maximum absorbance.
Q5: What is an optimal Degree of Labeling (DOL) for antibodies?
For most applications, a DOL between 2 and 4 is often ideal.[1] Over-labeling can lead to fluorescence quenching and may interfere with the antibody's binding affinity.[1][20][21] Under-labeling will result in a weak signal. The optimal DOL can be application-dependent and may require empirical determination.[2]
Experimental Protocols
Protocol 1: Purification of Cy3-Labeled Protein using Size-Exclusion Chromatography (SEC)
This protocol is a general guideline for purifying a Cy3-labeled protein from free dye using a gravity-flow or spin column packed with a gel filtration resin (e.g., Sephadex G-25).
Materials:
-
Cy3-labeling reaction mixture
-
SEC column (e.g., G-25)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Methodology:
-
Equilibrate the Column: Equilibrate the SEC column with at least 3-5 column volumes of Elution Buffer.[1]
-
Load the Sample: Carefully load the entire labeling reaction mixture onto the top of the equilibrated column.[1]
-
Elute and Collect Fractions: Begin elution with the Elution Buffer. The larger, labeled protein will travel faster through the column and elute first as a colored band. The smaller, free Cy3 dye will travel slower and elute later.
-
Collect the Labeled Protein: Collect the first colored band that elutes from the column. This fraction contains your purified, labeled protein.[1]
-
Analyze Fractions: Monitor the absorbance of the collected fractions at 280 nm and ~550 nm to confirm the separation of the labeled protein from the free dye.
Workflow for Protein Labeling and Purification
Caption: General workflow for Cy3 protein labeling and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Cy3-labeled proteins and antibodies.
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency (Low DOL) | Protein concentration is too low. | Concentrate the protein to >2 mg/mL before labeling.[1][2] |
| Buffer contains primary amines (e.g., Tris, glycine). | Exchange the protein into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column.[2][17][19] | |
| Incorrect pH of the labeling buffer. | Adjust the pH of the protein solution to 8.2-8.5 to ensure primary amines are reactive.[2][19] | |
| Hydrolyzed/inactive Cy3-NHS ester. | Prepare the Cy3-NHS ester solution immediately before use. Store the dye desiccated and protected from light. | |
| Precipitation of Protein During Labeling | Over-labeling of the protein. | Reduce the molar excess of the dye in the labeling reaction.[1] A DOL of 2-4 is often ideal. |
| High concentration of organic solvent (e.g., DMSO). | Ensure the volume of the organic solvent is less than 10% of the total reaction volume.[1] | |
| Labeled Protein Has Low or No Fluorescence | Fluorescence quenching due to over-labeling. | Decrease the dye-to-protein ratio during the labeling reaction.[1][20] |
| The fluorophore is in an unfavorable microenvironment. | This can be protein-specific. Try labeling a different amino acid residue if possible. | |
| Photobleaching. | Protect the labeled protein from light during all steps of the experiment and storage.[2][22] | |
| Free Dye Remains After Purification | Inefficient purification. | If using SEC, ensure the column bed volume is sufficient for good separation. For persistent free dye, a second purification step may be necessary.[2] |
| Using an inappropriate purification method. | For small proteins or peptides, methods other than SEC, like HPLC, might provide better resolution.[23][24] | |
| Loss of Protein/Antibody Activity | Labeling has occurred at a critical functional site (e.g., antigen-binding site of an antibody). | Reduce the dye-to-protein molar ratio to decrease the overall number of labels.[20] Consider site-specific labeling methods if random lysine (B10760008) labeling is problematic.[25] |
| Harsh purification conditions. | Use mild purification conditions. SEC is a gentle method.[3][4][5][6] If using affinity or ion-exchange chromatography, ensure elution conditions are not denaturing. |
Troubleshooting Logic for Cy3 Labeling and Purification
Caption: A logical guide to troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 4. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. goldbio.com [goldbio.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Antibody purification | Abcam [abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Purification of antibodies using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. goldbio.com [goldbio.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. Protein Purification By Ion Exchange Chromatography - ProteoGenix [us.proteogenix.science]
- 15. Ion Exchange Chromatography Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Changes in retention behavior of fluorescently labeled proteins during ion-exchange chromatography caused by different protein surface labeling positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Signal stability of Cy3 and Cy5 on antibody microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifetein.com [lifetein.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Solving Cyanine3 Carboxylic Acid Aggregation Issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning aggregation issues encountered when using Cyanine3 carboxylic acid in research and development applications.
Troubleshooting Guide
Issue 1: I'm observing a significant blue-shift or a new peak at a shorter wavelength in the absorbance spectrum of my this compound solution.
-
Question: Why is the absorbance spectrum of my this compound solution shifted to the blue, and what does it indicate?
-
Answer: A blue-shift in the absorbance spectrum, often accompanied by a decrease in the main absorption peak and the appearance of a new peak at a shorter wavelength, is a classic sign of H-aggregate formation. H-aggregates are "face-to-face" stacks of dye molecules that are common with cyanine (B1664457) dyes, especially at high concentrations in aqueous solutions. This aggregation can lead to fluorescence quenching and inaccurate quantification.
Issue 2: The fluorescence intensity of my this compound solution is much lower than expected.
-
Question: I've prepared a this compound solution at a concentration that should be highly fluorescent, but the signal is very weak. What could be the cause?
-
Answer: Significant fluorescence quenching is a common consequence of dye aggregation. Both H- and J-aggregates can exhibit lower fluorescence quantum yields compared to the monomeric dye. H-aggregates, in particular, are often associated with very weak emission. The low fluorescence is likely due to the formation of these aggregates in your solution.
Issue 3: I see a red-shift or a new peak at a longer wavelength in the absorbance spectrum.
-
Question: My this compound solution shows an absorbance peak that is red-shifted compared to the expected maximum. What does this mean?
-
Answer: A red-shift in the absorption spectrum, often characterized by a new, sharp, and intense band at a longer wavelength, is indicative of J-aggregate formation. J-aggregates are "head-to-tail" assemblies of dye molecules. While some J-aggregates can be fluorescent, their formation still indicates a non-monomeric state of the dye, which can affect labeling efficiency and introduce variability in your experiments.
Issue 4: My bioconjugation reaction with this compound has a very low yield.
-
Question: I'm trying to label my protein with this compound, but the labeling efficiency is poor. Could aggregation be the problem?
-
Answer: Yes, aggregation can significantly hinder bioconjugation reactions. When this compound aggregates, the carboxylic acid groups may become buried within the aggregate structure, making them inaccessible for activation and subsequent conjugation to the amine groups on your protein. To achieve efficient labeling, it is crucial to ensure that the dye is in its monomeric form.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound aggregation?
A1: The primary cause of aggregation for the non-sulfonated this compound is its limited solubility in aqueous solutions.[1] In aqueous buffers, the hydrophobic dye molecules tend to associate with each other to minimize their contact with water, leading to the formation of aggregates.
Q2: How can I prevent this compound aggregation?
A2: To prevent aggregation, you can:
-
Prepare stock solutions in an organic solvent like DMSO or DMF and store them at -20°C.[1]
-
Minimize the final concentration of the organic solvent in your aqueous working solution (typically to less than 5%).
-
Use the water-soluble sulfo-Cyanine3 carboxylic acid for applications in aqueous buffers.[1]
-
In some cases, the addition of a small amount of a non-ionic detergent like Tween-20 can help to disrupt aggregates.
Q3: Is the fluorescence of this compound pH-sensitive?
A3: The fluorescence intensity of Cyanine3 and its sulfonated form is largely independent of pH in the range of 3.5 to 8.3. This makes it a robust fluorophore for a variety of biological applications.
Q4: How does concentration affect the aggregation of this compound?
A4: The tendency of this compound to aggregate increases with concentration. At low micromolar concentrations in aqueous solutions with a small percentage of organic solvent, the dye is more likely to exist as monomers. As the concentration increases, the equilibrium shifts towards the formation of dimers and higher-order aggregates.
Q5: Will storing my this compound solution in the dark prevent aggregation?
A5: Storing the solution in the dark is crucial to prevent photobleaching, but it will not prevent aggregation.[1] Aggregation is primarily driven by the physicochemical properties of the dye and the solvent environment.
Data Presentation
Table 1: Solubility of this compound Variants
| Property | This compound | sulfo-Cyanine3 Carboxylic Acid |
| Solubility in Water | Poorly soluble (~4.0 mM)[2] | Well soluble |
| Solubility in Organic Solvents (DMF, DMSO) | Soluble[1] | Well soluble[3] |
| Recommendation for Aqueous Applications | Not recommended without co-solvents | Highly recommended |
Table 2: Spectroscopic Indicators of this compound Aggregation
| State of Dye | Absorption Spectrum (λmax ≈ 550 nm for monomer) | Fluorescence Emission (λem ≈ 570 nm for monomer) |
| Monomer | Single, strong absorption peak. | Strong fluorescence emission. |
| H-aggregate | Blue-shifted absorption peak, often with reduced intensity. | Significantly quenched fluorescence. |
| J-aggregate | Red-shifted, sharp, and intense absorption peak. | Variable, can be quenched or red-shifted. |
Experimental Protocols
Protocol for Preparation of a Monomeric this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of the dye in anhydrous DMSO or DMF.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.
-
Visually inspect the solution for any particulates. If present, centrifuge the solution and use the supernatant.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol for Activation and Bioconjugation of this compound to a Protein
This protocol describes the conjugation of this compound to primary amines on a protein using a carbodiimide (B86325) crosslinker.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Conjugation buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
-
-
Procedure:
-
Protein Preparation: Ensure your protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add the desired volume of this compound stock solution to the conjugation buffer.
-
Add a 10-fold molar excess of EDC and NHS over the dye.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation:
-
Add the activated dye solution to the protein solution.
-
The molar ratio of dye to protein should be optimized for your specific application, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cyanine3).
-
-
Mandatory Visualization
References
Impact of buffer composition on Cyanine3 conjugation
Welcome to the technical support center for Cyanine3 (Cy3) conjugation. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their Cy3 labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cy3 NHS ester conjugation?
The optimal pH for labeling primary amines with Cy3 N-hydroxysuccinimide (NHS) esters is in the range of 8.2 to 9.5.[1][2][3][4][5][6] At this pH, the primary amino groups on proteins (e.g., the ε-amino group of lysine) are sufficiently deprotonated and thus nucleophilic, readily reacting with the NHS ester.[1][2] A lower pH can lead to the protonation of amines, reducing their reactivity, while a significantly higher pH increases the rate of NHS ester hydrolysis, which competes with the labeling reaction.[1][2][7][8] Optimal labeling results are frequently reported at a pH of 8.3.[1][8]
Q2: Which buffers are recommended for the Cy3 labeling reaction?
It is crucial to use amine-free buffers to prevent competition with the target molecule for the dye.[1][2][8] Recommended buffers include:
-
50 mM Sodium Borate (pH 8.5)[2]
Q3: Can I use Tris or PBS buffer for the labeling reaction?
Buffers containing primary amines, such as Tris and glycine (B1666218), are generally not recommended as they will compete with the target molecule for reaction with the NHS ester, dramatically decreasing labeling efficiency.[1][2][8] However, Tris or glycine can be used to quench the reaction after the desired incubation time.[2] While Phosphate-Buffered Saline (PBS) at a physiological pH of 7.2-7.4 can be used, particularly for proteins sensitive to higher pH, the reaction rate will be slower, potentially requiring longer incubation times.[8][10]
Q4: My Cy3 NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Non-sulfonated Cy3 NHS esters can have poor water solubility.[8][12] In such cases, the dye should first be dissolved in a small amount of a water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][2][9] This stock solution is then added to the aqueous protein solution. It is critical to use high-quality, amine-free solvents to avoid degradation of the NHS ester.[2][9] The final concentration of the organic solvent in the reaction mixture should be minimized to avoid protein denaturation.[10]
Q5: What is the Degree of Labeling (DOL) and what is the optimal range?
The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule.[2] The optimal DOL depends on the specific protein and the intended application.[1] As a general guideline, one dye per 200 amino acids is a good starting point.[1] Overlabeling can lead to protein aggregation or fluorescence quenching, where neighboring dye molecules interfere with each other's fluorescence.[1][5] It is often necessary to test different dye-to-protein molar excess ratios to achieve the desired DOL.[3][6]
Troubleshooting Guide
Low or No Conjugation Efficiency
| Symptom | Possible Cause | Recommendation |
| Little to no fluorescent signal | Incorrect Buffer Composition: Presence of primary amines (e.g., Tris, glycine) in the buffer.[1][2][8] | Exchange the protein into an amine-free buffer such as PBS, MES, HEPES, or bicarbonate using dialysis or a desalting column.[1][2] |
| Suboptimal pH: The reaction pH is too low (<7.5), leading to protonated and unreactive primary amines.[1][8] | Adjust the pH of the protein solution to the optimal range of 8.2-8.5 using a suitable buffer like 0.1 M sodium bicarbonate.[1][2][9] | |
| Hydrolyzed/Inactive NHS Ester: The Cy3-NHS ester has been degraded by moisture or prolonged exposure to aqueous buffer before adding the protein.[2][13] | Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[2][7][9] Store stock solutions at -20°C for no longer than a few weeks.[2][7] | |
| Low Protein Concentration: The concentration of the protein solution is too low, leading to inefficient labeling.[1] | Concentrate the protein solution to at least 2 mg/mL, with an optimal concentration of around 10 mg/mL.[1] | |
| Insufficient Molar Excess of Dye: The molar ratio of Cy3 dye to the protein is too low. | Optimize the dye-to-protein molar ratio. A 10-15 fold molar excess of dye is a common starting point.[2] | |
| Steric Hindrance: The primary amine groups on the protein are inaccessible, buried within the protein's 3D structure.[13] | Consider introducing a mild denaturant to your reaction buffer, but use this approach with caution as it may impact protein function.[13] |
Protein Precipitation or Aggregation
| Symptom | Possible Cause | Recommendation |
| Visible precipitate after adding dye | Poor Dye Solubility: The non-sulfonated Cy3 dye is precipitating out of the aqueous solution.[8][12] | First, dissolve the dye in a minimal amount of high-quality DMSO or DMF before adding it to the protein solution.[1][9] |
| Protein Instability: The protein is not stable at the alkaline pH required for the reaction or in the presence of the organic co-solvent. | Screen different amine-free buffers to find one that maintains protein solubility.[2] Minimize the amount of organic solvent used.[10] | |
| Overlabeling: A high degree of labeling can alter the protein's properties and lead to aggregation.[1] | Reduce the molar excess of the dye in the reaction to achieve a lower DOL.[1] |
Unexpected Fluorescence Properties
| Symptom | Possible Cause | Recommendation |
| Low fluorescence despite successful conjugation (Quenching) | High Degree of Labeling: Dyes in close proximity on the protein surface can quench each other's fluorescence.[1][5] | Decrease the dye-to-protein ratio in the conjugation reaction to obtain a lower DOL.[1] |
| Dye Aggregation: Cyanine dyes can form non-fluorescent aggregates (H-aggregates) at high concentrations or under certain buffer conditions.[14] | Ensure the dye is fully dissolved. The presence of certain salts can sometimes influence aggregation.[15] |
Data Summary Tables
Table 1: Recommended Buffer Conditions for Cy3 NHS Ester Conjugation
| Parameter | Recommended Range/Type | Rationale | Citations |
| pH | 8.2 - 9.5 (Optimal: 8.3) | Ensures primary amines are deprotonated and reactive, while minimizing NHS ester hydrolysis. | [1][2][3][4][5][6][8] |
| Buffer Type | Bicarbonate, Phosphate, Borate, HEPES, MES | Amine-free to prevent competition with the target molecule for the dye. | [1][2][8][10][11] |
| Buffers to Avoid | Tris, Glycine | Contain primary amines that react with the NHS ester, reducing labeling efficiency. | [1][2][8] |
| Co-solvent | Anhydrous DMSO or DMF | To dissolve non-sulfonated Cy3 NHS esters before adding to the aqueous reaction. | [1][2][9] |
Table 2: pH and NHS Ester Stability
| pH | Half-life of NHS Ester | Implication for Conjugation | Citations |
| 7.0 | 4-5 hours | Slower reaction rate; may require longer incubation. | [16] |
| 8.0 | 1 hour | Good balance between amine reactivity and ester stability. | [16] |
| 8.6 | 10 minutes | Increased risk of hydrolysis competing with the labeling reaction. | [16] |
| >9.0 | Very short | Rapid hydrolysis significantly reduces the amount of active dye available for conjugation. | [1][7][8] |
Key Experimental Protocols
Protocol 1: Standard Cy3 Labeling of a Protein
This protocol is a general guideline for labeling proteins with Cy3 NHS ester. Optimization may be required for specific proteins.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer)
-
Cy3 NHS ester
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column)
Procedure:
-
Buffer Exchange: Ensure the protein is in the appropriate Labeling Buffer. If not, perform a buffer exchange using dialysis or a desalting column.
-
Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in the Labeling Buffer.[1][8]
-
Prepare Cy3 Stock Solution: Immediately before use, allow the vial of Cy3 NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[1][2] Vortex to ensure it is completely dissolved.[1]
-
Determine Molar Ratio: Calculate the volume of the Cy3 stock solution needed to achieve the desired dye-to-protein molar excess (a 10-15 fold excess is a good starting point).[2]
-
Conjugation Reaction: Add the calculated volume of the Cy3 stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2] Incubate for an additional 15-30 minutes.
-
Purification: Separate the Cy3-labeled protein from the unreacted dye and quenching agent using a desalting column.[1]
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
Protocol 2: Buffer Exchange Using a Desalting Column
This protocol is for removing interfering substances (like Tris or glycine) from your protein sample before conjugation.
Materials:
-
Protein sample
-
Desalting column (e.g., spin column)
-
Target amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Collection tubes
Procedure:
-
Equilibrate Column: Equilibrate the desalting column with the target amine-free buffer according to the manufacturer's instructions. This typically involves washing the column multiple times with the buffer.
-
Apply Sample: Apply the protein sample to the top of the equilibrated column resin.
-
Elute Protein: Elute the protein by centrifugation or gravity flow (depending on the column type) into a clean collection tube. The larger protein will pass through the column quickly, while the smaller buffer components will be retained.
-
Collect Protein: The protein is now in the desired amine-free buffer and ready for the conjugation reaction.
Visualizations
Caption: Troubleshooting workflow for low Cy3 conjugation efficiency.
Caption: Impact of pH on Cy3-NHS ester conjugation pathways.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. ibiantech.com [ibiantech.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. westmont.edu [westmont.edu]
- 16. nanocomposix.com [nanocomposix.com]
Technical Support Center: Quantification of Cyanine3 (Cy3) Labeling Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying the labeling efficiency of Cyanine3 (Cy3).
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
A1: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules covalently attached to a single protein or antibody molecule.[1][2][3] It is a critical parameter for ensuring the quality, consistency, and reproducibility of labeled conjugates for downstream applications.[3] An optimal DOL is crucial as under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching (reduced signal) and potential protein aggregation or altered biological activity.[3][4]
Q2: What is the optimal DOL for most applications?
A2: For most antibody labeling applications, an optimal DOL typically falls between 2 and 10.[1][3] However, the ideal DOL can vary depending on the specific protein and the intended application.[1][4] As a general guideline, one dye molecule per 200 amino acids is often considered ideal.[4] It is recommended to experimentally determine the optimal DOL for your specific system by performing small-scale labeling reactions at different dye-to-protein molar ratios.[1][3]
Q3: How is the Degree of Labeling (DOL) calculated?
A3: The DOL is typically determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of Cy3 (approximately 550-555 nm).[2][5] The calculation requires the molar extinction coefficients of the protein at 280 nm and the Cy3 dye at its absorbance maximum, as well as a correction factor to account for the dye's absorbance at 280 nm.[4]
The general formula to calculate the DOL is: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_max) [4]
Where:
-
A_max : Absorbance of the conjugate at the Cy3 maximum wavelength (~555 nm).
-
A_280 : Absorbance of the conjugate at 280 nm.
-
ε_protein : Molar extinction coefficient of the protein at 280 nm.
-
ε_max : Molar extinction coefficient of Cy3 at its maximum absorbance (~150,000 M⁻¹cm⁻¹).[5][6]
-
CF : Correction factor for Cy3 absorbance at 280 nm (typically around 0.08).[5]
Troubleshooting Guide
Problem 1: Low Labeling Efficiency / Low DOL
| Potential Cause | Recommended Solution |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) are incompatible with NHS ester chemistry as they compete with the target protein for reaction with the dye.[4][7] Use an amine-free buffer such as PBS, MES, or HEPES.[4][8] Ensure any amine-containing substances are removed by dialysis or buffer exchange before labeling.[4] |
| Suboptimal pH | The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5.[7] For Cy3 NHS ester labeling, a pH of 8.3-8.5 is often recommended.[4][9] At lower pH, the primary amines are protonated and less reactive.[7] At higher pH, hydrolysis of the NHS ester increases, reducing its reactivity.[7] Verify and adjust the pH of your protein solution accordingly.[4] |
| Low Protein Concentration | Labeling efficiency is dependent on the concentration of the protein.[4] A protein concentration of at least 2 mg/mL is recommended, with 10 mg/mL being optimal for some kits.[4][7][9] If your protein solution is too dilute, consider concentrating it using spin concentrators.[4] |
| Presence of Competing Nucleophiles | Substances other than the target molecule that can react with the dye will lower the labeling efficiency. Ensure the protein sample is pure and free from other nucleophilic contaminants. |
| Inactive Dye | Cy3 NHS esters are moisture-sensitive and can hydrolyze over time if not stored properly.[4] Use fresh, high-quality dye and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[8] Store unused dye aliquots at -20°C, protected from light and moisture.[1] |
| Insufficient Molar Excess of Dye | A common starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.[8] If labeling is low, consider increasing this ratio. However, be mindful of the risk of over-labeling. |
Problem 2: Over-labeling / High DOL
| Potential Cause | Recommended Solution |
| High Molar Excess of Dye | A very high dye-to-protein ratio in the reaction mixture can lead to excessive labeling. Reduce the molar excess of the Cy3 dye in the labeling reaction.[4] |
| High Number of Accessible Lysine (B10760008) Residues | Proteins with a large number of surface-accessible primary amines (N-terminus and lysine side chains) are more prone to over-labeling.[4] |
| Prolonged Reaction Time | The extent of labeling increases with reaction time. Reduce the incubation time of the labeling reaction.[4] |
| Optimal Protein Characteristics at Reaction pH | Some proteins may be exceptionally reactive at the recommended labeling pH.[4] |
Problem 3: Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Low DOL | If the DOL is low, the signal will be inherently weak. Refer to the troubleshooting section for "Low Labeling Efficiency". |
| Fluorescence Quenching | Over-labeling can lead to self-quenching, where adjacent dye molecules interact and reduce the overall fluorescence emission.[3] Aim for an optimal DOL. Interestingly, Cy3 can exhibit an anomalous fluorescence enhancement upon covalent attachment to proteins, making it less prone to quenching at higher DOLs compared to Cy5.[10][11] |
| Photobleaching | Cy3, while relatively stable, can be susceptible to photobleaching upon prolonged exposure to intense light.[12][13] Protect labeled samples from light during storage and handling.[4][14] |
| Incorrect Instrument Settings | Ensure that the excitation and emission wavelengths on your imaging system or plate reader are correctly set for Cy3 (Excitation max ~550 nm, Emission max ~570 nm).[13][15][16] |
| Degraded Dye | Improper storage or handling of the Cy3 dye or the labeled conjugate can lead to degradation of the fluorophore. Store at recommended temperatures and protect from light.[4][17] |
Experimental Protocols
Protocol: Cy3 NHS Ester Labeling of Proteins
This protocol provides a general guideline for labeling proteins with Cy3 NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 2-10 mg/mL.[4][9]
-
Cy3 NHS Ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
1 M Sodium Bicarbonate solution.
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.[4]
Procedure:
-
Prepare the Protein Sample:
-
Prepare the Cy3 Stock Solution:
-
Labeling Reaction:
-
Calculate the required volume of the Cy3 stock solution to achieve the desired molar ratio of dye to protein (a 10:1 to 20:1 ratio is a good starting point).[8]
-
Slowly add the Cy3 stock solution to the protein solution while gently stirring or vortexing.[8]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[4][8]
-
-
Purification:
-
Quantification:
-
Measure the absorbance of the purified conjugate at 280 nm and ~555 nm.
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas provided in the FAQ section.
-
Visualization of Workflows
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. luminwaves.com [luminwaves.com]
- 14. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. lifetein.com [lifetein.com]
- 16. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 17. How should fluorescent labeled probes be stored? [qiagen.com]
Technical Support Center: Improving Cyanine3 (Cy3) Photostability in Live-Cell Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the photostability of Cyanine3 (Cy3) during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant problem for Cy3 in live-cell imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Cy3, upon exposure to excitation light. This process leads to a loss of fluorescence, which can significantly compromise the quality and duration of live-cell imaging experiments.[1] The mechanisms behind Cy3 photobleaching are complex and involve photooxidation and potential structural rearrangements of the dye molecule in its excited state.[2] In live-cell imaging, where long-term observation is often crucial, photobleaching limits the ability to track dynamic cellular processes accurately.
Q2: What are the primary factors that influence the photostability of Cy3?
A2: Several factors can affect the rate of Cy3 photobleaching:
-
Excitation Light Intensity and Duration: Higher laser power and longer exposure times directly increase the rate of photobleaching.[2][3]
-
Molecular Oxygen: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that chemically degrade the fluorophore.[2][4]
-
Local Environment: The chemical and physical environment surrounding the Cy3 molecule, including the rigidity of the medium and the presence of certain ions, can influence its photostability.[2][5]
-
Imaging Buffer Composition: The components of the imaging buffer can either enhance or diminish photostability.[6]
Q3: How can I minimize Cy3 photobleaching during my live-cell imaging experiments?
A3: Minimizing photobleaching involves a multi-faceted approach:
-
Optimize Imaging Parameters: Use the lowest possible excitation laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.[7][8]
-
Utilize Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your imaging medium.[9]
-
Employ Optimized Imaging Buffers: Use imaging buffers specifically designed to reduce photobleaching by scavenging oxygen or quenching triplet states.
-
Consider Alternative Fluorophores: If photobleaching remains a significant issue, consider using more photostable alternatives to Cy3.[10][11]
Q4: Are there any signs of phototoxicity I should watch for in my live cells?
A4: Yes, phototoxicity is a critical concern in live-cell imaging and can manifest as:
-
Detachment from the substrate.[8]
-
Formation of vacuoles.[12]
-
Arrest of dynamic processes like cell division or migration.[8][12]
-
Ultimately, cell death.[12] It's crucial to monitor cell health throughout the experiment, as phototoxic effects can invalidate your results.[13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of Cy3 signal | High excitation laser power. | Reduce laser power to the minimum required for a detectable signal.[7] |
| Long exposure times. | Decrease the exposure time per frame.[8] | |
| Oxygen-mediated photodamage. | Use an imaging medium with an oxygen scavenging system (e.g., glucose oxidase and catalase).[4] | |
| High background fluorescence | Autofluorescence from the cell culture medium. | Use a phenol (B47542) red-free imaging medium.[15] |
| Non-specific binding of the Cy3 probe. | Optimize your staining protocol to reduce background. | |
| Visible signs of cell stress or death (e.g., blebbing, detachment) | Phototoxicity from excessive light exposure. | Reduce overall light dose by lowering laser power, decreasing exposure time, and reducing the frequency of image acquisition.[8][12] |
| Inappropriate imaging buffer composition. | Ensure your imaging buffer is biocompatible and maintains physiological pH and osmolarity.[14] |
Quantitative Data Summary
Table 1: Comparison of Common Antifade Reagents for Live-Cell Imaging
| Antifade Reagent | Mechanism of Action | Typical Working Concentration | Compatibility Notes |
| Trolox | Triplet state quencher, antioxidant. | 100-500 µM | Cell-permeable and has low cytotoxicity in many cell lines.[4] |
| n-Propyl gallate (NPG) | Free radical scavenger.[16] | 1-2% (w/v) | Can be toxic to live cells and may affect biological processes.[16] |
| OxyFluor™ | Enzymatic oxygen removal.[4] | Varies by manufacturer | Specifically designed for live-cell imaging to reduce photobleaching and photodamage.[4] |
| ProLong™ Live Antifade Reagent | Proprietary formulation. | 1X (from 100X stock) | Compatible with a wide range of fluorescent dyes and proteins.[17] |
Table 2: Recommended Starting Points for Imaging Parameters
| Parameter | Recommendation | Rationale |
| Laser Power | < 1 mW | To minimize photobleaching and phototoxicity.[7] |
| Exposure Time | 50-200 ms | To capture sufficient photons while minimizing light exposure.[8] |
| Imaging Interval | As long as possible to still capture the dynamics of the process of interest. | To reduce the cumulative light dose on the cells.[13] |
| Numerical Aperture (NA) | High NA objective | To maximize light collection efficiency, allowing for lower excitation power. |
Experimental Protocols
Protocol 1: Preparation of an Oxygen Scavenging Imaging Buffer
This protocol describes the preparation of a commonly used imaging buffer containing a glucose oxidase and catalase oxygen scavenging system to improve fluorophore photostability.
Materials:
-
Live-cell imaging medium (e.g., phenol red-free DMEM, HBSS)
-
Glucose (D-glucose)
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
Procedure:
-
Prepare the base imaging medium. Ensure it is equilibrated to the appropriate temperature (e.g., 37°C) and pH (e.g., 7.2-7.4).
-
Just before starting the imaging session, add the following components to the imaging medium to the final concentrations indicated:
-
Glucose: 1-2 mM
-
Glucose Oxidase: 20-50 µg/mL
-
Catalase: 5-10 µg/mL
-
-
Optionally, for further photoprotection, Trolox can be added to a final concentration of 100-500 µM.[3]
-
Filter the final imaging buffer through a 0.22 µm syringe filter to ensure sterility.
-
Replace the cell culture medium with the prepared imaging buffer immediately before placing the sample on the microscope.
Protocol 2: Assessing Phototoxicity
This protocol provides a workflow to evaluate and minimize phototoxicity during a live-cell imaging experiment.
Materials:
-
Your live-cell sample labeled with Cy3.
-
A control (unlabeled) live-cell sample.
-
A marker for cell health/death (e.g., Propidium Iodide or a mitochondrial membrane potential dye).
Procedure:
-
Establish Baseline: Image a field of view of your Cy3-labeled cells using your intended acquisition settings for a short duration.
-
Control for Phototoxicity: On a separate dish of unlabeled cells, apply the same imaging parameters (laser power, exposure time, duration) as you intend for your experiment. Monitor these cells for any morphological changes indicative of stress (blebbing, shrinking, etc.).[8][12]
-
Time-Lapse Imaging: Acquire a time-lapse series of your Cy3-labeled cells.
-
Post-Imaging Viability Check: After the time-lapse acquisition, add a cell viability stain to the sample and acquire a final image to determine the percentage of dead cells in the imaged field of view compared to an adjacent, unimaged field of view.
-
Analyze Cellular Dynamics: Analyze the time-lapse data for any changes in cellular behavior over time that might be attributable to phototoxicity, such as a decrease in motility or the arrest of cell division.
-
Optimize and Repeat: If signs of phototoxicity are observed, reduce the excitation light intensity, decrease the exposure time, or increase the interval between acquisitions and repeat the assessment.[13]
Visualizations
Caption: Troubleshooting workflow for rapid Cy3 photobleaching.
Caption: Key strategies for improving Cy3 photostability.
References
- 1. luminwaves.com [luminwaves.com]
- 2. Identification of a thermally activated process in the Cy3 photobleaching mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. emsdiasum.com [emsdiasum.com]
- 10. Cy3 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 13. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5 Special Considerations for Live Cell Imaging - ExpertCytometry [expertcytometry.com]
- 15. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bidc.ucsf.edu [bidc.ucsf.edu]
- 17. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - CA [thermofisher.com]
Technical Support Center: Troubleshooting Cyanine3 (Cy3) Signal Loss
Welcome to the technical support center for troubleshooting Cyanine3 (Cy3) signal loss. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues related to diminished or absent Cy3 fluorescence following sample fixation.
Frequently Asked Questions (FAQs)
Q1: Why did my Cy3 signal significantly decrease or disappear after fixation?
Signal loss after fixation is a common issue that can stem from several factors, including the choice of fixative, the fixation time, the sample's chemical environment, and the mounting medium used. Aldehyde-based fixatives like paraformaldehyde (PFA) can sometimes modify the chemical structure of the fluorophore or the target molecule, leading to quenching (a reduction in fluorescence intensity).[1][2] Additionally, the pH of the buffers and the presence of certain ions can influence Cy3 stability.
Q2: Which fixative is best for preserving Cy3 fluorescence?
The optimal fixative often depends on the specific antibody and antigen. However, some general principles apply.
-
Paraformaldehyde (PFA): A 2%–4% PFA solution is a common choice and is generally compatible with Cy3.[3] However, over-fixation (prolonged incubation or high concentration) can lead to signal loss.[4][5][6] It is crucial to use fresh, methanol-free formaldehyde (B43269), as methanol (B129727) can alter cell permeability and affect staining.[7][8]
-
Methanol/Acetone (B3395972): Cold methanol or acetone fixation can be an alternative, but these organic solvents can extract lipids and may alter protein conformation, potentially destroying the epitope your antibody recognizes.[9] Methanol fixation has been shown to reduce the brightness of some fluorophores.[3]
A comparison of common fixatives is provided in the table below.
Q3: How does the choice of mounting medium impact Cy3 signal stability?
The mounting medium is critical for preserving fluorescence. Its primary roles are to provide the optimal refractive index for imaging and to protect the fluorophore from photobleaching.
-
Antifade Reagents: Mounting media should contain an antifade reagent, such as n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO), to scavenge free radicals that cause photobleaching.[10][11][12]
-
pH and Formulation: The pH of the mounting medium should be stable and optimized for Cy3 (typically around 7.4). Some antifade reagents, like p-phenylenediamine (B122844) (PPD), can react with cyanine (B1664457) dyes and cause signal loss, so they should be used with caution.[11]
Q4: Can my imaging settings contribute to signal loss?
Yes, intense or prolonged exposure to the excitation light during imaging can cause photobleaching, which is the irreversible destruction of the fluorophore. To minimize this:
-
Use the lowest possible laser power or excitation light intensity.
-
Minimize the exposure time for each image.
-
Image samples as soon as possible after mounting.[4]
Q5: What are the optimal handling and storage conditions for Cy3-labeled samples?
To preserve the fluorescent signal:
-
Protect from Light: All steps involving the fluorophore, from antibody incubation to storage, should be performed in the dark to prevent photobleaching.[15]
-
Storage Temperature: Mounted slides should be stored at 4°C.[12][13] Long-term storage can still lead to signal diffusion or quenching.[4]
Troubleshooting Workflow
If you are experiencing Cy3 signal loss, follow this decision tree to diagnose the potential cause.
Caption: A troubleshooting decision tree for diagnosing Cy3 signal loss.
Data Summaries
Table 1: Comparison of Common Fixatives for Cy3 Immunofluorescence
| Fixative | Concentration & Time | Pros | Cons |
| Paraformaldehyde (PFA) | 2-4% in PBS for 10-20 min at RT | Good preservation of cellular morphology. Generally compatible with Cy3 and most antibodies.[3][5] | Over-fixation can mask epitopes or quench fluorescence.[2][5] Methanol content in commercial formaldehyde can be problematic.[7] |
| Methanol (MeOH) | 100% pre-chilled (-20°C) for 5-10 min | Simultaneously fixes and permeabilizes. Can be better for some cytoskeletal antigens. | Can alter protein conformation and destroy epitopes.[9] May reduce brightness of some fluorophores.[3] Causes cell shrinkage.[16] |
| Acetone | 100% pre-chilled (-20°C) for 5-10 min | Similar to methanol; rapid fixation and permeabilization. | Can cause significant protein extraction and morphological distortion. Not widely recommended for Cy3. |
| Glutaraldehyde | 0.1-0.5% (often with PFA) | Excellent preservation of ultrastructure. | Causes high levels of autofluorescence, which can interfere with Cy3 signal.[5] |
Detailed Experimental Protocols
Protocol 1: Standard Immunofluorescence Workflow
This protocol outlines the key steps where signal integrity is crucial.
Caption: Standard workflow for immunofluorescence highlighting critical steps for Cy3.
Protocol 2: Paraformaldehyde (PFA) Fixation for Cy3 Staining
-
Preparation of 4% PFA Solution (Methanol-Free):
-
To 80 mL of 1x PBS, add 4 grams of paraformaldehyde powder.
-
Heat to 60-70°C in a fume hood while stirring until the powder dissolves.
-
Add a few drops of 1M NaOH to help dissolve the PFA if necessary.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.4 using 0.1M HCl.
-
Bring the final volume to 100 mL with 1x PBS.
-
Filter the solution through a 0.22 µm filter. Store at 4°C for up to one week or as single-use aliquots at -20°C.[17]
-
-
Fixation Procedure:
-
Remove the culture medium from cells grown on coverslips.
-
Gently wash the cells once with 1x PBS.
-
Add enough 4% PFA solution to completely cover the cells.
-
Incubate for 10-15 minutes at room temperature.[18]
-
Remove the fixative solution.
-
Wash the cells three times with 1x PBS for 5 minutes each.[15]
-
The sample is now ready for permeabilization and staining.
-
Protocol 3: Cold Methanol Fixation
-
Preparation:
-
Chill 100% methanol to -20°C.
-
-
Fixation Procedure:
-
Remove the culture medium and gently wash cells with 1x PBS.
-
Remove the PBS and add the pre-chilled 100% methanol.
-
Incubate for 5-10 minutes at -20°C.
-
Remove the methanol and gently wash the cells three times with 1x PBS for 5 minutes each.
-
The sample is now fixed and permeabilized. Proceed to the blocking step.
-
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CUT&Tag Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. How to increase IF signal in acetone/methanol fixed cells? - Cell Biology [protocol-online.org]
- 10. scispace.com [scispace.com]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. bicellscientific.com [bicellscientific.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. MightyMount™ Antifade Fluorescence Mounting Medium with Propidium Iodide (hardset) | Hello Bio [hellobio.com]
- 15. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 16. mdpi.com [mdpi.com]
- 17. timothyspringer.org [timothyspringer.org]
- 18. ptglab.com [ptglab.com]
Technical Support Center: Cyanine3 NHS Ester Labeling
This guide provides technical support for quenching unreacted Cyanine3 (Cy3) N-hydroxysuccinimide (NHS) ester following conjugation reactions. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure optimal labeling and minimize background signal in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a Cyanine3 NHS ester reaction?
After incubating your target molecule (e.g., a protein or antibody) with Cyanine3 NHS ester, any unreacted dye remains highly reactive. The quenching step is crucial to deactivate this excess dye.[1] This is achieved by adding a small molecule containing a primary amine, which rapidly reacts with the remaining NHS esters.[2] Deactivating the excess dye prevents it from non-specifically labeling other molecules or surfaces in subsequent steps, which could otherwise lead to high background fluorescence and inaccurate results.[2]
Q2: What are the recommended quenching reagents for Cy3 NHS ester reactions?
Commonly used quenching reagents are small molecules or buffers that contain primary amines.[2] These include:
-
Tris (tris(hydroxymethyl)aminomethane): Widely used and effective.[1][3]
-
Glycine (B1666218): Another common and effective choice.[1][3][4]
-
Lysine: Also a suitable option for quenching.[3]
-
Ethanolamine: Can be used as an alternative quenching agent.[3]
-
Hydroxylamine: This can also be used to stop the reaction.[3][5]
The choice of quencher is generally not critical, as long as it provides a high concentration of primary amines to rapidly consume all unreacted NHS esters.
Q3: Can I use Tris buffer for my labeling reaction itself?
No, buffers containing primary amines, such as Tris or glycine, must be avoided during the labeling reaction.[1][2][6] These buffers will compete with the primary amines on your target protein for reaction with the Cy3 NHS ester, which will significantly reduce the labeling efficiency.[2][6] For the labeling step, use amine-free buffers such as phosphate-buffered saline (PBS), carbonate/bicarbonate, borate, or HEPES at a pH between 7.2 and 8.5.[1][2][7]
Q4: What happens if I don't quench the reaction?
If the reaction is not quenched, the unreacted Cy3 NHS ester will remain active. During subsequent purification, storage, or experimental use, this free dye can bind non-specifically to your target molecule or other components in your assay. This leads to a poor signal-to-noise ratio, characterized by high background fluorescence, which can obscure your specific signal.
Q5: How do I prepare and use a quenching solution?
A quenching solution is typically prepared as a concentrated stock (e.g., 1 M Tris-HCl, pH 8.0). This stock is then added to the labeling reaction to achieve a final concentration sufficient to quickly deactivate the remaining dye. A common final concentration for quenchers like Tris or glycine is between 20 mM and 100 mM.[3][4] After adding the quencher, the reaction is typically incubated for an additional 10 to 60 minutes.[4][6]
Troubleshooting Guide
Problem: High background or non-specific staining after labeling.
High background is a frequent issue that can compromise experimental results.[8][9] It often stems from the presence of unconjugated dye or non-specific binding of the labeled conjugate.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Quenching | Ensure you have added a sufficient concentration of a primary amine-containing quenching reagent (e.g., Tris or glycine) to fully deactivate all unreacted Cy3 NHS ester.[2][3] Confirm the quenching incubation time was adequate (e.g., 15-60 minutes). |
| Inadequate Purification | Unreacted dye and quenched dye-adducts must be thoroughly removed from the labeled protein. Use size-exclusion chromatography, dialysis, or specialized dye removal columns for purification.[10] Ensure the molecular-weight cutoff of the dialysis membrane is appropriate to retain your protein while allowing small molecules to be removed.[10] |
| High Antibody Concentration | Using too much labeled primary or secondary antibody can increase non-specific binding, leading to high background.[11][12] Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with low background.[8] |
| Non-Specific Binding | The labeled antibody may be sticking to proteins or other molecules in your sample.[8] To minimize this, include a gentle detergent like Tween-20 (e.g., 0.05%) in your wash buffers and use appropriate blocking agents (e.g., Bovine Serum Albumin or normal serum).[8][9] |
| Hydrolysis of NHS Ester | Cy3 NHS ester can hydrolyze in aqueous buffers, especially at higher pH.[3] While this deactivates the dye, the resulting free carboxylate dye can still bind non-specifically through electrostatic interactions. Ensure proper purification to remove all forms of unconjugated dye. |
Quantitative Data Summary
The effectiveness and choice of quenching strategy can be guided by understanding the stability of the NHS ester and the characteristics of different quenching reagents.
Table 1: Stability of NHS Esters at Various pH Levels
The primary competing reaction during labeling is the hydrolysis of the NHS ester, which is highly pH-dependent.[3]
| pH | Temperature | Approximate Half-life |
| 7.0 | 4°C | 4-5 hours[3] |
| 8.0 | Room Temp | ~1 hour[3] |
| 8.6 | 4°C | ~10 minutes[3][13] |
Note: These values are approximate and can vary based on buffer composition and the specific NHS ester.
Table 2: Comparison of Common Quenching Reagents
| Reagent | Typical Final Concentration | Typical Incubation Time | Notes |
| Tris-HCl | 20-100 mM[3][4] | 10-60 min[4] | Highly effective and widely used. The primary amine of Tris reacts with the NHS ester.[1] |
| Glycine | 50-100 mM[4] | 10-15 min[4] | A simple amino acid that serves as an efficient quencher.[1] |
| Hydroxylamine | 10-50 mM[3][5] | 15-60 min | Also effective for quenching. Can be used to reverse O-acylation side reactions that may occur with some NHS esters, though this is less common with dye labeling.[14] |
| Ethanolamine | 20-50 mM[3] | 15-60 min | A suitable alternative to Tris or glycine. |
Experimental Protocols
Protocol: Quenching Unreacted Cyanine3 NHS Ester
This protocol describes the quenching step following the labeling of a protein with Cy3 NHS ester. It assumes the labeling reaction has already been performed in an appropriate amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3).
Materials:
-
Labeling reaction mixture containing protein and Cy3 NHS ester
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification equipment (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare the Quenching Solution: Ensure your 1 M Tris-HCl stock solution is at pH 8.0 and readily available.
-
Add Quencher to Reaction: Add the 1 M Tris-HCl stock solution to the labeling reaction mixture to achieve a final Tris concentration of 50-100 mM. For example, add 5 µL of 1 M Tris-HCl to a 100 µL reaction to get a final concentration of ~50 mM.
-
Incubate: Gently mix the reaction and incubate for 60 minutes at room temperature, protected from light.[6] This ensures that all unreacted Cy3 NHS ester is deactivated.
-
Purify the Labeled Protein: Proceed immediately to purification to separate the Cy3-labeled protein from the quenched dye, hydrolyzed dye, and excess quenching reagent.
-
Size-Exclusion Chromatography (e.g., Desalting Column): This is the recommended method for rapid and efficient removal of small molecules. Equilibrate the column with your desired storage buffer and apply the quenched reaction mixture. Collect the fractions containing the labeled protein.
-
Dialysis: Dialyze the sample against a large volume of an appropriate buffer (e.g., PBS) at 4°C. Perform at least three buffer changes over 24 hours to ensure complete removal of contaminants.[10]
-
-
Characterize and Store: After purification, determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the Cy3 dye (at ~550 nm). Store the purified conjugate according to standard protocols, typically at 4°C or -20°C, protected from light.[10]
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for labeling a protein with Cyanine3 NHS ester, including the critical quenching and purification steps.
References
- 1. covachem.com [covachem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Purification of Cyanine3-Conjugated Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unbound Cyanine3 (Cy3) dye following the labeling of proteins and other macromolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound Cyanine3 dye after a labeling reaction?
The removal of free or unconjugated dye is a critical step for accurate downstream applications.[1] Excess unbound dye can lead to high background noise and inaccuracies in the determination of the dye-to-protein ratio, also known as the degree of labeling (DOL).[1]
Q2: What are the most common methods to remove free Cy3 dye?
The most frequently employed techniques for purifying labeled proteins and other macromolecules from unconjugated dyes are gel filtration chromatography (also known as size-exclusion chromatography), dialysis, and precipitation.[2][3]
Q3: How do I choose the best purification method for my experiment?
The selection of a suitable purification method depends on factors such as the size of your molecule of interest, the required purity, sample volume, and the desired final concentration. Gel filtration is rapid and effective for a wide range of sample sizes, while dialysis is a gentler method suitable for larger sample volumes, though it is more time-consuming.[4][5] Precipitation is a quick method for concentrating samples but may sometimes lead to protein denaturation.
Q4: Can I use the same purification method for different fluorescent dyes?
Generally, the purification methods described here are applicable to a wide range of small-molecule fluorescent dyes. However, the efficiency of a particular method can be influenced by the specific physicochemical properties of the dye.[6] It is always recommended to optimize the purification protocol for your specific dye and biomolecule.
Method Comparison
The following table summarizes the key quantitative parameters for the most common methods used to remove unbound Cyanine3 dye.
| Method | Typical Protein Recovery | Typical Dye Removal Efficiency | Time Required | Key Advantages | Key Disadvantages |
| Gel Filtration (Spin Column) | >90% | High (>95%) | < 15 minutes | Fast, easy to use, high recovery | Limited sample volume per column |
| Gel Filtration (Gravity Flow) | >90% | High (>95%) | 30-60 minutes | Accommodates larger sample volumes than spin columns, gentle | Slower than spin columns, potential for sample dilution |
| Dialysis | >90%[7] | Very High (>99%) | 4 hours to overnight | Gentle, effective for large sample volumes, high purity | Time-consuming, can lead to sample dilution[3] |
| Acetone Precipitation | Variable (can be lower) | Moderate to High | ~1-2 hours | Quick, concentrates the protein sample | Risk of protein denaturation and difficulty in resuspending the pellet[8] |
Troubleshooting Guides
Problem 1: Low Protein Recovery After Purification
| Potential Cause | Troubleshooting Steps |
| Protein precipitation on the column or membrane | - Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability.[9]- For gel filtration, check that the column resin is compatible with your protein.[10] |
| Incorrect column or membrane choice | - For gel filtration, use a resin with an appropriate molecular weight cutoff (MWCO) to ensure your protein is not retained.[3]- For dialysis, select a membrane with an MWCO that is significantly smaller than your protein of interest (typically 2-3 times smaller).[11] |
| Protein degradation | - Add protease inhibitors to your buffers, especially if working with cell lysates.[9]- Perform purification steps at 4°C to minimize enzymatic activity.[9] |
| Non-specific binding to materials | - Use low-protein-binding tubes and membranes where possible.- For dialysis, ensure the membrane material is compatible with your protein.[11] |
Problem 2: Incomplete Removal of Unbound Dye
| Potential Cause | Troubleshooting Steps |
| Insufficient separation | - For gel filtration, ensure the column is adequately packed and equilibrated. Consider using a longer column for better resolution.- For dialysis, increase the number of buffer changes and the total dialysis time.[4] |
| Column overloading | - Do not exceed the recommended sample volume for the gel filtration column.[12] |
| Dye aggregation | - Some dyes can form aggregates that may co-elute with the protein. Ensure the dye is fully dissolved before the labeling reaction. |
| Inappropriate buffer conditions | - For gel filtration, ensure the ionic strength of the buffer is sufficient (e.g., by adding 0.1 M NaCl) to minimize non-specific interactions.[13] |
Experimental Protocols & Workflows
Method 1: Gel Filtration using a Spin Column
This method is ideal for rapid cleanup of small sample volumes.
Experimental Protocol:
-
Prepare the Spin Column: Invert the spin column several times to resuspend the resin. Remove the top cap, then snap off the bottom closure.
-
Equilibrate the Column: Place the column in a collection tube. Centrifuge for 2 minutes at 1,000 x g to remove the storage buffer. Discard the buffer and place the column in a new collection tube. Add your equilibration buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times.
-
Load the Sample: Carefully apply your labeling reaction mixture to the center of the packed resin bed.
-
Elute the Labeled Protein: Place the column in a clean collection tube and centrifuge for 2 minutes at 1,000 x g. The purified, labeled protein will be in the collection tube. The unbound dye will be retained in the resin.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Protein purification and fluorescent labeling [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. thomassci.com [thomassci.com]
- 6. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Protein Precipitation Methods for Proteomics [biosyn.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 11. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 12. Spin Columns and Gravity-flow Columns | Thermo Fisher Scientific [thermofisher.com]
- 13. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cyanine3 carboxylic acid vs Alexa Fluor 555 for microscopy
An Objective Comparison of Cyanine3 Carboxylic Acid and Alexa Fluor 555 for Microscopy Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data in microscopy. This guide provides a comprehensive, data-driven comparison of two popular orange-red fluorescent dyes: Cyanine3 (Cy3) carboxylic acid and Alexa Fluor 555.
While both dyes share a similar spectral range, their intrinsic photophysical properties differ significantly, influencing their performance in various microscopy applications.[1] Alexa Fluor 555 is widely recognized for its superior brightness and photostability compared to the traditional Cy3 dye.[1][2] This guide will delve into their key characteristics, supported by experimental data and protocols, to aid in making an informed choice for your specific research needs.
Quantitative Comparison of Fluorophore Properties
The performance of a fluorescent dye is primarily determined by its spectral characteristics, brightness (a product of its extinction coefficient and quantum yield), and photostability.[1][3] Alexa Fluor 555 generally exhibits higher brightness and greater resistance to photobleaching than Cy3.[4][5][6][7]
| Property | Cyanine3 (Cy3) | Alexa Fluor 555 | Reference |
| Excitation Maximum | ~550 nm | ~555 nm | [8][9] |
| Emission Maximum | ~570 nm | ~565 nm | [7][8][9] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [4][8] |
| Quantum Yield (Φ) | ~0.2 | ~0.1 | [1][6] |
| Relative Brightness (ε x Φ) | Lower | Higher | [1][3][4] |
| Photostability | Less Photostable | More Photostable | [4][5][6][7] |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.[6]
Performance in Microscopy
In practical applications, the superior photophysical properties of Alexa Fluor 555 translate to more robust and reliable data, particularly in demanding imaging experiments.
Brightness and Signal-to-Noise Ratio: The higher quantum yield of Alexa Fluor 555 conjugates results in a brighter signal compared to Cy3 conjugates, especially at high degrees of labeling where Cy3 is more prone to self-quenching.[4][10] This increased brightness leads to a better signal-to-noise ratio, which is critical for detecting low-abundance targets.[1]
Photostability: Alexa Fluor 555's enhanced photostability allows for longer exposure times and repeated imaging with less signal loss, which is crucial for time-lapse microscopy and complex imaging protocols.[6][7] Experimental data has shown that after prolonged illumination, Alexa Fluor 555 retains a significantly higher percentage of its initial fluorescence compared to Cy3.[6]
Experimental Workflows and Protocols
The choice between Cy3 carboxylic acid and Alexa Fluor 555 also depends on the desired conjugation chemistry. Cy3 carboxylic acid can be activated for conjugation, but a more common approach for labeling proteins is to use an amine-reactive N-hydroxysuccinimidyl (NHS) ester derivative of the dye. Alexa Fluor 555 is most commonly available as an NHS ester.
Below are generalized workflows and protocols for labeling proteins with the NHS ester forms of these dyes.
Protein Labeling Workflow
Caption: A generalized workflow for protein labeling with NHS ester dyes.
Detailed Experimental Protocol: Protein Labeling with NHS Esters
This protocol is a generalized procedure for labeling proteins with either Cyanine3 NHS ester or Alexa Fluor 555 NHS ester. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.[3]
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0, at 1-10 mg/mL)[3]
-
Cyanine3 NHS ester or Alexa Fluor 555 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate (pH 8.3)
-
Spin desalting column or dialysis tubing for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer.[3] If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged for a suitable buffer like PBS.[11]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.[12]
-
Adjust pH of Protein Solution: For efficient labeling, the pH of the protein solution should be between 8.3 and 8.5.[13] Add 1/10th volume of 1 M sodium bicarbonate to the protein solution.
-
Labeling Reaction:
-
Purification:
-
Separate the labeled protein from the unreacted dye using a spin desalting column or by dialysis.[3]
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~550 nm for Cy3, ~555 nm for Alexa Fluor 555).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law to determine the DOL (moles of dye per mole of protein).
-
Immunofluorescence Staining Workflow
Once the antibody is labeled, it can be used in a standard immunofluorescence protocol.
Caption: Standard workflow for indirect immunofluorescence microscopy.
Conclusion and Recommendations
The choice between this compound and Alexa Fluor 555 depends on the specific requirements of the experiment.
Choose Alexa Fluor 555 for:
-
Applications demanding the highest brightness and photostability.[1]
-
Experiments where maximizing the signal-to-noise ratio is critical.[1]
-
Demanding applications such as single-molecule studies and super-resolution microscopy.[3]
Choose Cyanine3 for:
-
Applications where cost is a primary concern.
-
When using established protocols that have been optimized with Cy3.
-
Experiments where the superior performance of Alexa Fluor 555 is not strictly necessary.
While Cy3 remains a viable and widely used fluorescent dye, the evidence strongly supports Alexa Fluor 555 as a more advanced and reliable tool for a majority of fluorescence microscopy applications due to its superior brightness and photostability.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. fluidic.com [fluidic.com]
A Head-to-Head Battle of Photostability: Cyanine3 vs. Cy3B
In the world of fluorescence imaging, the photostability of a fluorophore is paramount. It dictates the duration of observation, the intensity of illumination that can be used, and ultimately, the quality and reliability of the data obtained. For researchers utilizing cyanine (B1664457) dyes, the choice between the workhorse Cyanine3 (Cy3) and its structurally refined counterpart, Cy3B, is a critical one. This guide provides an objective comparison of their photostability, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Key Performance Metrics: A Quantitative Comparison
The superior photophysical properties of Cy3B are evident when comparing key quantitative metrics with Cy3. The most striking difference lies in their fluorescence quantum yield and lifetime, which are direct indicators of a fluorophore's brightness and temporal emission characteristics.
| Property | Cyanine3 (Cy3) | Cy3B | Reference |
| Fluorescence Quantum Yield (Φf) | 0.04 - 0.16 (highly dependent on environment) | ~0.85 (largely independent of environment) | [1] |
| Fluorescence Lifetime (τ) | ~180 ps (in Tris buffer) | ~2.70 ns (in Tris buffer) | [1] |
| Structural Feature | Flexible polymethine chain | Conformationally locked polymethine chain | [1][2] |
| Key Advantage | Widely used, well-characterized | Significantly higher brightness and photostability | [3][4][5] |
The significantly lower fluorescence quantum yield and shorter lifetime of Cy3 are attributed to its flexible polymethine chain, which allows for photo-induced cis/trans isomerization.[1][2] This non-radiative decay pathway effectively quenches the fluorescence. In contrast, Cy3B possesses a rigid, conformationally locked structure that prevents this isomerization, leading to a dramatic increase in its fluorescence quantum yield and lifetime.[1][2] Consequently, Cy3B is substantially brighter and more photostable than Cy3, making it an improved version for demanding applications.[3][4][5]
While the consensus points to Cy3B's superior photostability, it is crucial to note that experimental conditions, such as the use of pulsed versus continuous-wave lasers, can influence the perceived photostability of a dye.[6]
Experimental Workflow for Photostability Assessment
To quantitatively assess the photostability of fluorescent dyes like Cy3 and Cy3B, a standardized experimental workflow is essential. The following diagram illustrates a typical procedure for measuring photobleaching, a key indicator of photostability.
Experimental Protocol for Photostability Measurement
The following provides a detailed methodology for a typical experiment designed to compare the photostability of Cy3 and Cy3B.
1. Sample Preparation:
-
Dye Conjugation: Covalently label the biomolecule of interest (e.g., a specific protein or DNA oligonucleotide) with Cy3 and Cy3B NHS esters according to the manufacturer's protocol. Ensure a similar degree of labeling for both dyes to allow for a fair comparison.
-
Purification: Remove unconjugated dye from the labeled biomolecules using appropriate chromatography techniques (e.g., size-exclusion or affinity chromatography).
-
Immobilization: Immobilize the labeled biomolecules on a passivated microscope slide to prevent non-specific binding and allow for single-molecule imaging. A common method is to use a biotin-streptavidin linkage.
-
Imaging Buffer: Use an imaging buffer optimized for single-molecule fluorescence, which may include an oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet-state quencher to minimize photobleaching.
2. Imaging and Data Acquisition:
-
Microscopy: Utilize a total internal reflection fluorescence (TIRF) microscope for single-molecule imaging, as it provides high signal-to-noise by exciting only the fluorophores near the coverslip.
-
Excitation: Excite the Cy3 and Cy3B molecules using a laser with an appropriate wavelength (e.g., 532 nm or 561 nm). It is critical to use the same laser power and illumination intensity for both dyes.
-
Detection: Collect the fluorescence emission using a high-numerical-aperture objective and appropriate emission filters for each dye. An electron-multiplying charge-coupled device (EMCCD) camera is typically used for sensitive and rapid detection.
-
Time-Lapse Imaging: Acquire a time-lapse series of images under continuous laser illumination. The frame rate and total acquisition time will depend on the photobleaching rate of the dyes.
3. Data Analysis:
-
Single-Molecule Identification: Identify individual fluorescent spots in the first frame of the time-lapse series.
-
Intensity Measurement: Measure the fluorescence intensity of each identified single molecule over time.
-
Photobleaching Time Determination: Determine the time at which the fluorescence intensity of each molecule abruptly drops to the background level. This represents the photobleaching event.
-
Survival Curve Generation: Plot the fraction of surviving (unbleached) molecules as a function of time.
-
Half-Life Calculation: Fit the survival curve with an exponential decay function to determine the photobleaching half-life (τ1/2), which is the time at which 50% of the fluorophores have photobleached. A longer half-life indicates greater photostability.
By following this standardized protocol, researchers can obtain robust and comparable data on the photostability of Cyanine3 and Cy3B, enabling them to select the optimal dye for their specific experimental needs. The superior photostability of Cy3B generally makes it the preferred choice for single-molecule studies and other applications requiring prolonged or intense illumination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cy3B acid | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cyanine3 vs. TAMRA for Oligonucleotide Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for oligonucleotide labeling is a critical decision that can significantly impact experimental outcomes. Cyanine3 (Cy3) and Tetramethylrhodamine (TAMRA) are two of the most prevalently used fluorophores in the orange-red region of the spectrum. This guide provides an objective, data-driven comparison of their performance for oligonucleotide labeling to aid in making an informed choice for your specific application.
This comparison delves into the key performance characteristics of Cy3 and TAMRA, including their spectral properties, brightness, and photostability. We also provide a generalized experimental protocol for oligonucleotide labeling and purification, along with visual workflows to clarify the process.
Key Performance Characteristics: A Quantitative Overview
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and cost. The following table summarizes the key quantitative data for Cy3 and TAMRA to facilitate a direct comparison.
| Property | Cyanine3 (Cy3) | TAMRA (Carboxytetramethylrhodamine) |
| Excitation Maximum (λex) | ~550 nm | ~555 nm |
| Emission Maximum (λem) | ~570 nm | ~580 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[1] | ~90,000 - 95,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | 0.15 - 0.4 (highly context-dependent)[2][3] | 0.1 - 0.3 |
| Brightness (ε x Φ) | Variable (can be higher than TAMRA) | Moderate |
| Photostability | Moderate | Generally considered more photostable than Cy3[4] |
In-Depth Comparison
Spectral Properties: Both Cy3 and TAMRA exhibit excitation and emission spectra in the orange-red region, making them compatible with common excitation sources like the 532 nm laser line and standard filter sets for rhodamine. TAMRA's emission is slightly red-shifted compared to Cy3, which can be advantageous in multiplexing experiments to reduce spectral overlap with fluorophores in the yellow region.
Brightness: Brightness, a crucial factor for sensitivity, is a product of the molar extinction coefficient and the quantum yield. Cy3 possesses a significantly higher molar extinction coefficient than TAMRA, suggesting a greater ability to absorb light. However, the quantum yield of Cy3 is highly sensitive to its local environment, including the adjacent nucleotide sequence, and can be lower than that of TAMRA in some contexts. While Cy3 has the potential to be brighter, TAMRA often provides more consistent and stable fluorescence intensity.
Photostability: Photostability, or the resistance to photobleaching upon exposure to light, is a critical parameter for applications requiring long or intense illumination, such as single-molecule studies or extended imaging experiments. While direct quantitative comparisons under identical conditions are scarce in published literature, the general consensus is that TAMRA exhibits superior photostability compared to Cy3[4]. Cy3 is known to be susceptible to photo-isomerization, a process that can lead to a non-fluorescent state.
Experimental Protocols
The most common method for labeling oligonucleotides with Cy3 and TAMRA involves the use of N-hydroxysuccinimide (NHS) esters of the dyes, which react with a primary amine group incorporated into the oligonucleotide.
General Protocol for NHS Ester Labeling of Amino-Modified Oligonucleotides
1. Reagent Preparation:
- Amino-modified Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0) to a final concentration of 1-5 mM.
- Dye-NHS Ester: Immediately before use, dissolve the Cy3-NHS or TAMRA-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mg/mL.
2. Labeling Reaction:
- Combine the amino-modified oligonucleotide solution with the dissolved dye-NHS ester. A molar excess of the dye (typically 5-20 fold) is recommended to ensure efficient labeling.
- Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. Gentle mixing during incubation can improve reaction efficiency.
3. Purification of the Labeled Oligonucleotide:
- It is crucial to remove unreacted dye from the labeled oligonucleotide. Common purification methods include:
- Ethanol Precipitation: This method is simple but may not completely remove all free dye.
- Size-Exclusion Chromatography (e.g., Gel Filtration Columns): This is an effective method for separating the larger labeled oligonucleotide from the smaller, unreacted dye molecules.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique provides the highest purity and is recommended for demanding applications. It effectively separates the labeled oligonucleotide from both the unlabeled oligonucleotide and the free dye.
4. Quantification:
- After purification, the concentration and labeling efficiency of the dye-labeled oligonucleotide can be determined spectrophotometrically by measuring the absorbance at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye (e.g., ~550 nm for Cy3).
Visualizing the Workflow and Comparison
To further clarify the experimental process and the key decision points, the following diagrams have been generated.
References
- 1. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA | PLOS One [journals.plos.org]
- 2. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Photophysical Showdown: Cyanine3 vs. ATTO 550 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the choice of fluorophore is a critical determinant of experimental success. This guide provides a detailed, data-driven comparison of two widely used fluorescent dyes in the orange-red spectral region: Cyanine3 (Cy3) and ATTO 550. This objective analysis of their photophysical properties, supported by experimental methodologies, aims to empower informed decisions for applications ranging from cellular imaging to single-molecule studies.
Executive Summary
ATTO 550 emerges as a superior alternative to the traditional Cyanine3 dye, offering significantly enhanced photostability and a higher fluorescence quantum yield, which translates to brighter and more durable signals in demanding applications. While both dyes exhibit similar absorption and emission profiles, the increased performance of ATTO 550 in key photophysical parameters makes it a more robust choice for experiments requiring prolonged or intense light exposure.
Quantitative Photophysical Comparison
The selection of a fluorescent probe is often dictated by its specific photophysical characteristics. The following table summarizes the key performance metrics for Cy3 and ATTO 550.
| Photophysical Property | Cyanine3 (Cy3) | ATTO 550 |
| Absorption Maximum (λ_abs_) | 555 nm[1][2] | 554 nm[3][4][5][6][7] |
| Emission Maximum (λ_em_) | 570 nm[1][2][8] | 576 nm[3][4][5][6][7] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹[2] | 120,000 cm⁻¹M⁻¹[3][4][5][6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31[2][8] | ~0.80[3][4][5][7] |
| Fluorescence Lifetime (τ) | In the nanosecond range[9][10] | 3.6 ns[3][4][5][6][7] |
| Photostability | Susceptible to photobleaching[11][12] | High photostability[5][11][12] |
Note: Molar extinction coefficients and quantum yields can be influenced by the molecular conjugate and solvent conditions.[11]
Visualizing Photophysical Principles
To understand the underlying processes governing fluorescence, a simplified Jablonski diagram is presented below. This diagram illustrates the electronic transitions that occur when a fluorophore absorbs and emits light.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Panel Builder [beta.fluorofinder.com]
- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. Cyanine - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Choosing the Best FRET Partner for Cyanine3: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the selection of an appropriate fluorescent dye pair is paramount to experimental success. Cyanine3 (Cy3), a bright and photostable donor fluorophore, is a popular choice for many FRET applications. This guide provides an objective comparison of common FRET acceptor partners for Cy3, supported by experimental data, to facilitate an informed decision for your specific research needs.
This comprehensive comparison will delve into the essential photophysical parameters, practical advantages and disadvantages, and detailed experimental protocols for utilizing Cy3 in FRET-based assays.
Key Performance Indicators for Cy3 FRET Pairs
The efficiency of FRET is critically dependent on several factors, including the spectral overlap between the donor's emission and the acceptor's excitation, the quantum yield of the donor, and the distance and orientation between the two fluorophores. The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a key parameter for comparing different FRET pairs. A larger R₀ value indicates that FRET can be measured over a longer distance.[1][2][3]
Below is a summary of key quantitative data for Cy3 and its potential FRET partners.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | R₀ with Cy3 (nm) |
| Cy3 (Donor) | 552 - 554 | 565 - 570 | 150,000 | 0.15 - 0.31 | - |
| Cy5 (Acceptor) | ~650 | ~670 | 250,000 | 0.27 | 5.0 - 6.0 |
| Cy3.5 (Acceptor) | 581 | 594 | 110,000 | 0.15 | ~4.7 |
| Alexa Fluor 555 (Acceptor) | 555 | 565 | 155,000 | 0.10 | ~5.1 |
| Alexa Fluor 647 (Acceptor) | 650 | 668 | 270,000 | 0.33 | ~5.1 |
| Cy5.5 (Acceptor) | 675 | 694 | 250,000 | 0.28 | ~5.9 |
| Cy7 (Acceptor) | 743 | 767 | 250,000 | 0.28 | ~3.8 |
Note: Values can vary depending on the local environment and conjugation partner.[4][5][6][7][8][9]
In-Depth Comparison of Cy3 FRET Partners
Cy5: The Workhorse Acceptor
Cy5 is the most widely used and well-characterized FRET acceptor for Cy3.[1] This pairing is often considered the "gold standard" for single-molecule FRET (smFRET) studies due to its favorable spectral overlap and high FRET efficiency within a biologically relevant distance range.[1][2][3]
Advantages:
-
Large Förster Distance: The R₀ of 5-6 nm is suitable for studying a wide range of biological interactions.[1][2]
-
High Molar Extinction Coefficient: This contributes to a bright acceptor signal.
-
Well-Separated Spectra: The emission peaks of Cy3 and Cy5 are distinct enough to be separated with appropriate filter sets, minimizing spectral bleed-through.[1]
-
Extensive Literature: A vast body of research utilizes the Cy3-Cy5 pair, providing a wealth of established protocols and troubleshooting resources.
Disadvantages:
-
Photoswitching and Blinking: Cy5 can exhibit photoswitching behavior, which can complicate data analysis in single-molecule studies.
-
Sensitivity to Environment: The fluorescence of Cy5 can be sensitive to its local chemical environment.
Cy3.5: A Shorter-Wavelength Alternative
Cy3.5 offers a smaller Stokes shift compared to Cy5, which can be advantageous in certain experimental setups. However, its lower quantum yield and smaller Förster distance with Cy3 make it a less common choice.
Advantages:
-
Spectral Tuning: Can be useful in multi-color FRET experiments to introduce an additional, spectrally distinct channel.
Disadvantages:
-
Lower FRET Efficiency: The smaller R₀ results in a lower FRET efficiency for a given distance compared to Cy5.
-
Lower Quantum Yield: This leads to a dimmer acceptor signal.
Alexa Fluor Dyes: Enhanced Photostability
The Alexa Fluor family of dyes is renowned for its superior photostability and pH insensitivity compared to traditional cyanine (B1664457) dyes. Alexa Fluor 555 is spectrally similar to Cy3 and can act as an acceptor, while Alexa Fluor 647 is a common alternative to Cy5.
Advantages:
-
High Photostability: Reduces photobleaching, allowing for longer observation times in single-molecule experiments.[10]
-
pH Insensitivity: Provides more stable fluorescence across a range of experimental conditions.[10]
-
High Brightness: Alexa Fluor dyes generally have high quantum yields and extinction coefficients.
Disadvantages:
-
Cost: Generally more expensive than cyanine dyes.
-
Slightly Lower R₀ with Cy3 (for AF647 vs. Cy5): While still a very effective partner, the R₀ may be slightly lower than that of the Cy3-Cy5 pair in some contexts.
Longer Wavelength Acceptors: Cy5.5 and Cy7 for Three-Color FRET
For more complex experiments requiring the simultaneous measurement of multiple distances, three-color FRET can be employed. In such a setup, Cy3 can serve as the primary donor, transferring energy to an intermediate acceptor (like Cy5), which in turn transfers energy to a final, longer-wavelength acceptor (like Cy5.5 or Cy7).[2][8][11]
Advantages of Cy5.5 and Cy7:
-
Spectral Separation: Their emission spectra are well-separated from both Cy3 and Cy5, enabling three-color detection.[8][11]
-
Extended Distance Measurements: Three-color FRET can be used to probe longer distances or more complex conformational changes.
Disadvantages:
-
Complex Data Analysis: Three-color FRET experiments require more sophisticated data analysis to correct for spectral crosstalk and direct excitation of the acceptors.[11][12]
-
Lower FRET Efficiency for Cy3-Cy7: The direct FRET efficiency between Cy3 and Cy7 is low due to poor spectral overlap, making a cascaded FRET system with an intermediate dye necessary.[8]
Experimental Workflows and Protocols
Logical Flow of a FRET Experiment
Caption: General workflow for a FRET experiment.
Detailed Experimental Protocols
1. Labeling of Biomolecules with Cy3 and Acceptor Dyes
The choice of labeling chemistry depends on the available functional groups on the biomolecule.
-
Amine Labeling (for Proteins):
-
Buffer Preparation: Prepare a labeling buffer of 0.1 M sodium bicarbonate, pH 8.3. Ensure the protein solution is in an amine-free buffer (e.g., PBS).
-
Dye Preparation: Dissolve the amine-reactive NHS-ester form of Cy3 and the acceptor dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-10 fold molar excess of the reactive dye to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted dye using a desalting column (e.g., Sephadex G-25) or dialysis.
-
-
Thiol Labeling (for Proteins with Cysteine residues):
-
Reduction of Disulfides: If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT, followed by its removal.
-
Buffer Preparation: Prepare a labeling buffer such as PBS with EDTA, pH 7.2-7.5.
-
Dye Preparation: Dissolve the maleimide-activated Cy3 and acceptor dyes in DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye to the protein.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule thiol (e.g., β-mercaptoethanol).
-
Purification: Purify the labeled protein as described for amine labeling.
-
-
Labeling of Nucleic Acids:
-
Internal Labeling: Modified phosphoramidites containing Cy3 or an acceptor dye can be incorporated during solid-phase oligonucleotide synthesis. This method provides precise control over the dye's position.[13][14][15]
-
Post-Synthetic Labeling: Oligonucleotides can be synthesized with a reactive group (e.g., an amino or thiol modifier) at a specific position, followed by labeling with the corresponding reactive dye as described for proteins.
-
2. Ensemble FRET Measurements
Ensemble FRET provides an average measurement from a population of molecules.
-
Instrumentation: A spectrofluorometer capable of measuring excitation and emission spectra.
-
Procedure:
-
Sample Preparation: Prepare samples of the donor-only labeled biomolecule, the acceptor-only labeled biomolecule, and the dual-labeled (FRET) biomolecule in the desired buffer.
-
Donor Emission Scan: Excite the donor-only and the FRET samples at the donor's excitation maximum (e.g., 530 nm for Cy3) and record the emission spectrum. A decrease in the donor's fluorescence intensity in the FRET sample compared to the donor-only sample indicates FRET.
-
Acceptor Emission Scan: Excite the acceptor-only and the FRET samples at the acceptor's excitation maximum to determine the acceptor's direct emission profile.
-
Sensitized Emission: Excite the FRET sample at the donor's excitation wavelength and observe the emission spectrum. The appearance of the acceptor's emission is a hallmark of FRET.
-
-
Data Analysis (Sensitized Emission Method):
-
Correct for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency (E) using the ratio of the sensitized acceptor emission to the total fluorescence emission (quenched donor and sensitized acceptor).
-
3. Single-Molecule FRET (smFRET) Measurements
smFRET allows the observation of individual molecules, revealing population heterogeneity and dynamics.
-
Instrumentation: A Total Internal Reflection Fluorescence (TIRF) microscope equipped with appropriate lasers (e.g., 532 nm for Cy3 excitation) and sensitive detectors (EMCCD camera).
-
Procedure:
-
Surface Passivation: Prepare a quartz slide with a passivated surface (e.g., using polyethylene (B3416737) glycol, PEG) to prevent non-specific binding of the biomolecules.
-
Immobilization: Immobilize the biotinylated, dual-labeled biomolecules on the streptavidin-coated surface at a low density to ensure individual molecules can be resolved.
-
Imaging:
-
Excite the Cy3 donor with a 532 nm laser in TIRF mode.
-
Simultaneously acquire images in two separate channels for the donor (e.g., 560-600 nm) and the acceptor (e.g., 650-700 nm) fluorescence using a dichroic mirror and emission filters.
-
Record time-lapse movies to observe dynamic changes in FRET.
-
-
-
Data Analysis:
-
Identify single-molecule spots and extract the fluorescence intensity time traces for the donor (I_D) and acceptor (I_A) channels.
-
Correct for background and spectral crosstalk.
-
Calculate the FRET efficiency for each time point: E = I_A / (I_D + I_A).
-
Generate FRET efficiency histograms to visualize different conformational states and their populations.
-
Signaling Pathway and Logical Relationship Diagrams
FRET Energy Transfer Pathway
Caption: Energy transfer pathway in a FRET experiment.
Decision Tree for Choosing a Cy3 FRET Partner
Caption: Decision guide for selecting a Cy3 FRET partner.
Conclusion
The choice of the best FRET partner for Cy3 is highly dependent on the specific experimental goals, available instrumentation, and budget. For most applications, particularly single-molecule studies, Cy5 remains an excellent and well-documented choice due to its large Förster distance and favorable spectral properties. However, for experiments demanding high photostability, Alexa Fluor 647 presents a superior alternative. For researchers venturing into more complex biological questions requiring the simultaneous measurement of multiple distances, a three-color FRET system incorporating Cy5 and a longer-wavelength acceptor like Cy5.5 or Cy7 opens up new avenues of investigation. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can confidently select the optimal FRET pair to achieve high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensemble and single-molecule FRET studies of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extinction Coefficient [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 5. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. metabion.com [metabion.com]
- 8. Single-Molecule Three-Color FRET with Both Negligible Spectral Overlap and Long Observation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. Single-Molecule Three-Color FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative multi-color FRET measurements by Fourier lifetime excitation-emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Cyanine3-Labeled Antibody Activity
For professionals in research, science, and drug development, the accurate validation of antibody activity is paramount for reproducible and reliable experimental outcomes. When utilizing fluorescently-labeled antibodies, such as those conjugated with Cyanine3 (Cy3), it is crucial to verify that the labeling process has not compromised the antibody's binding affinity and specificity. This guide provides a comprehensive comparison of Cyanine3-labeled antibodies with viable alternatives and details the experimental protocols necessary for their validation.
Performance Comparison: Cyanine3 vs. Alternatives
The selection of a fluorophore for antibody conjugation can significantly impact experimental results. Key characteristics to consider are photostability, quantum yield, and brightness of the conjugated antibody. While Cyanine3 is a widely used red-fluorescent dye, alternatives like Alexa Fluor 555 offer competitive or even superior performance in certain aspects.
Table 1: Comparison of Key Photophysical Properties
| Property | Cyanine3 (Cy3) | Alexa Fluor 555 | FITC |
| Excitation Max (nm) | ~550 | ~555 | ~495 |
| Emission Max (nm) | ~570 | ~565 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~75,000 |
| Quantum Yield | ~0.15 | ~0.10 | ~0.92 |
| Photostability | Moderate | High | Low |
| pH Sensitivity | Low | Low | High |
Alexa Fluor 555, a common alternative to Cy3, demonstrates significantly greater resistance to photobleaching, which is a critical factor in imaging experiments that require prolonged exposure to excitation light.[1][2][3][4] Studies have shown that protein conjugates of Alexa Fluor 555 are significantly more fluorescent and exhibit less self-quenching at high degrees of labeling compared to Cy3 conjugates.[1][2] FITC, another common fluorescent dye, is susceptible to changes in pH, which can affect the consistency of its fluorescent signal.
Experimental Validation Workflows
The following diagrams illustrate a typical workflow for validating the activity of a Cyanine3-labeled antibody and a simplified representation of a signaling pathway that can be investigated using such antibodies.
Detailed Experimental Protocols
Rigorous validation of Cyanine3-labeled antibodies should be performed using multiple application-specific assays. Below are detailed protocols for key validation experiments.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for an indirect ELISA to assess the binding activity of a Cy3-labeled primary antibody.
-
Antigen Coating : Coat the wells of a 96-well microplate with 100 µL of the target antigen (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing : Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Blocking : Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation : Wash the plate three times. Add 100 µL of the Cyanine3-labeled primary antibody, serially diluted in blocking buffer, to the wells. Incubate for 2 hours at room temperature.
-
Washing : Wash the plate five times with wash buffer.
-
Detection : Since the primary antibody is labeled, proceed directly to detection. Read the fluorescence signal at the appropriate excitation and emission wavelengths for Cyanine3 (Ex: ~550 nm, Em: ~570 nm) using a microplate reader.
Western Blotting
This protocol outlines the use of a Cy3-labeled secondary antibody for the detection of a target protein.
-
Sample Preparation and Electrophoresis : Prepare protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation : Incubate the membrane with the unlabeled primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the Cyanine3-labeled secondary antibody (at the appropriate dilution) for 1-2 hours at room temperature, protected from light.[5]
-
Washing : Wash the membrane three times for 10 minutes each with TBST, protected from light.
-
Imaging : Image the blot using a fluorescent imaging system equipped with the appropriate filters for Cyanine3.
Immunofluorescence (IF)
This protocol is for the visualization of a target antigen in cultured cells using a directly conjugated Cy3 primary antibody.
-
Cell Culture and Fixation : Culture cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[6][7]
-
Washing : Wash the cells three times with PBS.
-
Permeabilization : If the target antigen is intracellular, permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10-20 minutes.
-
Blocking : Block with a suitable blocking buffer (e.g., 1% BSA and 5% normal serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the cells with the Cyanine3-labeled primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[6][7]
-
Washing : Wash the cells three times with PBS, protected from light.
-
Counterstaining (Optional) : Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting and Imaging : Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope with the appropriate filter sets for Cy3 and any counterstains.
Flow Cytometry
This protocol details the staining of cell surface markers using a directly conjugated Cy3 primary antibody.
-
Cell Preparation : Prepare a single-cell suspension from your sample and wash the cells with staining buffer (e.g., PBS with 2% FCS and 0.1% sodium azide).
-
Fc Receptor Blocking (Optional) : If your cells express high levels of Fc receptors, incubate them with an Fc blocking antibody for 10-15 minutes to reduce non-specific binding.
-
Antibody Staining : Add the predetermined optimal concentration of the Cyanine3-labeled primary antibody to the cell suspension (typically 10^6 cells in 100 µL).[8] Incubate for 30 minutes at 4°C in the dark.[8][9]
-
Washing : Wash the cells twice by adding 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.[9]
-
Resuspension : Resuspend the cells in 500 µL of staining buffer.
-
Analysis : Analyze the cells on a flow cytometer equipped with a laser and detectors suitable for Cyanine3 excitation and emission.
By following these comparative guidelines and detailed protocols, researchers can confidently validate the activity of their Cyanine3-labeled antibodies, ensuring the integrity and reproducibility of their experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 6. ptglab.com [ptglab.com]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. ohsu.edu [ohsu.edu]
The Performance of Cyanine3 in Super-Resolution Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of super-resolution microscopy, the choice of fluorophore is a critical determinant of imaging success. This guide provides an objective comparison of Cyanine3 (Cy3) performance against other common alternatives, supported by experimental data and detailed methodologies, to facilitate informed decisions for achieving optimal resolution and clarity in your research.
Cyanine3 (Cy3), a member of the cyanine (B1664457) dye family, has been a workhorse in fluorescence microscopy for decades. In the realm of super-resolution, particularly in techniques like Stochastic Optical Reconstruction Microscopy (STORM), Cy3 has found a niche role, often as an "activator" dye. In this activator-reporter pairing, Cy3's photo-switchable properties are harnessed to control the fluorescence of a nearby "reporter" dye, such as Alexa Fluor 647.[1] This controlled photoswitching is the fundamental principle that allows for the sequential localization of individual molecules, thereby reconstructing an image that surpasses the diffraction limit of light.
While Cy3 is valuable in this context, its performance as a standalone emitter in super-resolution imaging is often surpassed by other fluorophores. Factors such as photon yield, photostability, and on/off duty cycle are paramount for achieving the highest localization precision and image quality. This guide will delve into a quantitative comparison of Cy3 with popular alternatives like Alexa Fluor 647, Alexa Fluor 568, ATTO 647N, and ATTO 565, providing a clear perspective on their respective strengths and weaknesses across different super-resolution modalities.
Quantitative Performance Comparison
The selection of an appropriate fluorophore is a trade-off between various photophysical parameters. The following tables summarize key quantitative data for Cy3 and its alternatives in the context of localization-based super-resolution microscopy (STORM/PALM). The data is compiled from a systematic characterization of 26 organic dyes under specific imaging buffer conditions.[2]
Table 1: Switching Properties of Fluorophores in GLOX Buffer with 10 mM MEA [2]
| Fluorophore | Family | Detected Photons per Event | Duty Cycle | Survival Fraction (at 400s) | Switching Cycles |
| Cy3 | Cyanine | 1003 | 0.0002 | 0.28 | 102 |
| Cy3B | Cyanine | 1365 | 0.0002 | 0.29 | 119 |
| Alexa Fluor 568 | Rhodamine | 2826 | 0.0003 | 0.26 | 136 |
| ATTO 565 | Rhodamine | 1033 | 0.0002 | 0.16 | 77 |
| Alexa Fluor 647 | Cyanine | 3823 | 0.0001 | 0.50 | 258 |
| ATTO 647N | Carbopyronine | 1489 | 0.0001 | 0.20 | 103 |
Table 2: Switching Properties of Fluorophores in GLOX Buffer with 140 mM βME [2]
| Fluorophore | Family | Detected Photons per Event | Duty Cycle | Survival Fraction (at 400s) | Switching Cycles |
| Cy3 | Cyanine | 1373 | 0.0001 | 0.17 | 100 |
| Cy3B | Cyanine | 2057 | 0.0001 | 0.23 | 142 |
| Alexa Fluor 568 | Rhodamine | 3141 | 0.0002 | 0.25 | 185 |
| ATTO 565 | Rhodamine | 1290 | 0.0001 | 0.11 | 71 |
| Alexa Fluor 647 | Cyanine | 5202 | 0.0001 | 0.44 | 290 |
| ATTO 647N | Carbopyronine | 2132 | 0.0001 | 0.16 | 100 |
From this data, it is evident that while Cy3 is a capable photoswitchable dye, alternatives like Alexa Fluor 647 and Alexa Fluor 568 offer significantly higher photon yields per switching event, which directly translates to better localization precision.[2] Alexa Fluor 647, in particular, stands out for its high photon output, low duty cycle, and greater number of switching cycles, making it a top choice for dSTORM.[2][3] For STED microscopy, dyes with high photostability are crucial. While not detailed in the tables, ATTO 647N is frequently cited as a benchmark for red-emitting, photostable fluorophores in STED microscopy.[4][5]
Visualizing Key Concepts and Workflows
To further clarify the principles and processes involved in super-resolution microscopy, the following diagrams, created using the DOT language, illustrate fundamental concepts.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cy3 vs. DyLight 549 for Fluorescence-Based Applications
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent dyes, the selection of an appropriate fluorophore is paramount for generating robust and reproducible data. This guide provides a detailed, data-driven comparison of two commonly utilized orange-fluorescent dyes: Cyanine3 (Cy3) and DyLight 549. While spectrally similar, these dyes exhibit key differences in their photophysical properties and performance across various applications.
This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs, be it in immunofluorescence, Western blotting, or microscopy. It is important to note that DyLight 549 has been discontinued (B1498344) by some suppliers and is often replaced by the spectrally similar DyLight 550. The data presented herein for DyLight 549 is still relevant for those who may have existing stock or for comparison with its successor.
Photophysical Properties: A Quantitative Overview
The foundational characteristics of a fluorescent dye dictate its suitability for a given application. The following table summarizes the key photophysical properties of Cy3 and DyLight 549.
| Property | Cy3 | DyLight 549 |
| Maximum Excitation (λex) | ~554 nm[1] | ~562 nm[2] |
| Maximum Emission (λem) | ~568 nm[1] | ~576 nm[2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[1] | ~150,000 cm⁻¹M⁻¹[3] |
| Quantum Yield (Φ) | ~0.15 - 0.24[1][4] | Not consistently reported |
| Molecular Weight | ~627 g/mol [1] | Not consistently reported |
Performance in Key Applications: Experimental Insights
The practical performance of these dyes is best evaluated through application-specific experimental data. This section delves into their utility in immunofluorescence and Western blotting, and discusses the critical aspect of photostability.
Immunofluorescence
Both Cy3 and DyLight 549 are widely used as secondary antibody conjugates in immunofluorescence (IF) to visualize specific proteins within cells and tissues. The choice between them often comes down to factors like signal brightness, photostability, and background fluorescence.
A study comparing various fluorescent dyes for immunofluorescence has shown that while both Cy3 and DyLight dyes provide bright signals, the DyLight series is generally reported to have improved photostability over traditional cyanine (B1664457) dyes like Cy3.[5] This is a crucial consideration for experiments requiring prolonged exposure to excitation light, such as in confocal microscopy or time-lapse imaging.
Western Blotting
In fluorescent Western blotting, Cy3 and DyLight 549-conjugated secondary antibodies enable the detection of specific proteins on a membrane. An application note comparing these dyes in a Western blotting workflow demonstrated that both can achieve a sensitivity of less than 10ng of protein.[6] The choice of imaging system and appropriate filters is critical for optimal performance of either dye.
Photostability
Photostability, or the resistance of a dye to photobleaching upon exposure to light, is a critical performance metric. While Cy3 is a widely used and bright dye, it is known to be susceptible to photobleaching, especially under prolonged or high-intensity illumination.[5] In contrast, the DyLight series of dyes, including those spectrally similar to DyLight 549, are generally marketed as having superior photostability compared to traditional cyanine dyes.[5]
Sequence-Dependent Fluorescence in Nucleic Acid Labeling
A study comparing the sequence-dependent fluorescence of Cy3 and a spectrally similar DyLight dye (DY547) on single-stranded DNA revealed that the fluorescence intensity of both dyes is influenced by the adjacent nucleotide sequence.[7][8][9] However, the study found that the DyLight dye exhibited a reduced magnitude of intensity variation compared to Cy3, suggesting it may be less likely to introduce sequence-dependent bias in nucleic acid labeling experiments.[7][8][9]
Experimental Protocols
To provide a practical context for the comparison, here are representative protocols for immunofluorescence and Western blotting.
General Immunofluorescence Protocol
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. isogen-lifescience.com [isogen-lifescience.com]
- 4. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. seracare.com [seracare.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the sequence-dependent fluorescence of the cyanine dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA | PLOS One [journals.plos.org]
Evaluating the Performance of Cyanine3 Labeled Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. Cyanine3 (Cy3), a member of the cyanine (B1664457) dye family, has long been a workhorse in molecular biology for applications such as Fluorescent in situ Hybridization (FISH) and microarrays. This guide provides an objective comparison of Cy3 labeled probes with common alternatives, supported by experimental data and detailed protocols to inform probe selection for your specific research needs.
Data Presentation: A Quantitative Comparison of Fluorescent Dyes
The performance of a fluorescent probe is dictated by several key photophysical properties. Brightness, a function of molar extinction coefficient and quantum yield, determines the signal intensity, while photostability dictates the robustness of the fluorescent signal under illumination. The following tables summarize the key performance indicators of Cy3 and its common alternatives.
Table 1: Photophysical Properties of Cy3 and Common Alternatives
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.10 |
| DyLight 550 | ~562 | ~576 | ~150,000 | High |
| ATTO 550 | ~554 | ~576 | ~120,000 | ~0.80 |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.
Table 2: Photostability Comparison
| Dye | Relative Photostability |
| Cyanine3 (Cy3) | Standard |
| Alexa Fluor 555 | Higher than Cy3 |
| DyLight 550 | Higher than Cy3 |
| ATTO 550 | Higher than Cy3 |
Note: After 95 seconds of continuous illumination, Cy3 retains about 75% of its initial fluorescence, while Alexa Fluor 555 retains almost 90%[1].
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate evaluation and application of fluorescent probes. Below are methodologies for two key applications of Cy3 labeled probes: Fluorescent in situ Hybridization (FISH) and two-color microarray analysis.
Protocol 1: Fluorescent in situ Hybridization (FISH) with Cy3-Labeled Probes
This protocol outlines the key steps for visualizing specific DNA sequences within cells or tissues using a Cy3-labeled probe.
Materials:
-
Slides with fixed cells or tissue sections
-
Cy3-labeled DNA probe
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
-
Coverslips
-
Water bath or incubator
-
Fluorescence microscope with appropriate filter sets for Cy3 and DAPI
Procedure:
-
Probe Preparation: Dilute the Cy3-labeled probe to the desired concentration in the hybridization buffer.
-
Denaturation of Probe and Target DNA:
-
Apply the probe solution to the slide.
-
Cover with a coverslip and seal the edges.
-
Denature the probe and target DNA by incubating the slide at 75-80°C for 5-10 minutes.
-
-
Hybridization:
-
Incubate the slide in a humidified chamber at 37°C overnight to allow the probe to hybridize to the target sequence.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slide in 2x SSC at room temperature to remove excess probe.
-
Perform a high-stringency wash in 0.1x SSC at a higher temperature (e.g., 60°C) to remove non-specifically bound probes.
-
Wash again in 2x SSC at room temperature.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI.
-
Mount the slide with an antifade mounting medium and a clean coverslip.
-
-
Visualization:
-
Visualize the fluorescent signals using a fluorescence microscope. The Cy3 signal will appear in the orange-red channel, and the DAPI signal will be in the blue channel.
-
Troubleshooting Common FISH Issues: [2][3]
-
Weak or no signal: Check probe concentration, denaturation temperature and time, and hybridization time.
-
High background: Optimize wash stringency and ensure blocking of repetitive sequences if necessary.
-
Photobleaching: Use an antifade reagent and minimize exposure to the excitation light.
Protocol 2: Two-Color Microarray Experiment Using Cy3 and Cy5 Labeled Probes
This protocol describes the comparison of two different mRNA samples on a single microarray slide using Cy3 and Cy5 labeling.
Materials:
-
Microarray slide with printed DNA probes
-
Two RNA samples for comparison (e.g., control and treated)
-
Reverse transcriptase
-
Aminoallyl-dUTP
-
Cy3 and Cy5 NHS esters
-
Hybridization buffer
-
Wash buffers
-
Microarray scanner
Procedure:
-
RNA Labeling:
-
Reverse transcribe both RNA samples into cDNA. During this process, incorporate aminoallyl-dUTP into the cDNA.
-
Couple the aminoallyl-cDNA from the control sample with Cy3 NHS ester and the cDNA from the treated sample with Cy5 NHS ester.
-
Purify the labeled cDNA to remove unincorporated dyes.
-
-
Hybridization:
-
Combine the Cy3-labeled (control) and Cy5-labeled (treated) cDNA samples.
-
Denature the labeled cDNA mixture.
-
Apply the mixture to the microarray slide and cover with a coverslip.
-
Hybridize overnight in a humidified chamber at a specific temperature (e.g., 65°C).
-
-
Washing:
-
Wash the microarray slide with a series of buffers to remove unbound labeled cDNA and reduce background noise.
-
-
Scanning and Data Analysis:
-
Scan the microarray slide using a scanner that can detect both Cy3 and Cy5 fluorescence.
-
The scanner will generate two separate images, one for the Cy3 signal and one for the Cy5 signal.
-
Use image analysis software to quantify the fluorescence intensity of each spot in both channels.
-
The ratio of Cy5 to Cy3 intensity for each spot indicates the relative abundance of the corresponding mRNA in the treated sample compared to the control.
-
Visualizations
Visualizing experimental workflows and the principles behind them can aid in understanding and execution. The following diagrams were created using the DOT language.
Caption: Workflow for Fluorescent in situ Hybridization (FISH).
Caption: Workflow for a two-color microarray experiment.
Caption: Conceptual comparison of photostability between Cy3 and Alexa Fluor 555.
References
A Researcher's Guide to Cross-Reactivity Testing of Cyanine3 Conjugates
For researchers, scientists, and drug development professionals utilizing fluorescently labeled antibodies, ensuring the specificity of these reagents is paramount for generating reliable and reproducible data. Cyanine3 (Cy3), a bright and relatively photostable orange-fluorescent dye, is a popular choice for bioconjugation. However, like all fluorescent probes, Cy3 conjugates are not immune to non-specific binding, which can lead to high background and false-positive signals. This guide provides an objective comparison of Cyanine3 conjugates with common alternatives, supported by experimental protocols and data presentation to aid in the critical assessment of their performance.
Understanding Cross-Reactivity and Non-Specific Binding
Cross-reactivity in the context of fluorescent conjugates refers to the binding of the labeled antibody to unintended targets within a sample. This can be due to several factors, including:
-
Fc Receptor Binding: Immune cells (e.g., macrophages, B cells) express Fc receptors that can non-specifically bind the Fc region of antibodies.
-
Hydrophobic and Ionic Interactions: The dye molecule or the antibody itself can interact non-specifically with various cellular components through hydrophobic or electrostatic forces.
-
Endogenous Biotin or Enzymes: In detection systems utilizing biotin-avidin or enzymatic amplification, endogenous molecules can lead to background signal.[1][2]
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can obscure the specific signal. Common sources of autofluorescence include collagen, elastin, and red blood cells.[3][4][5]
It is crucial to distinguish between true cross-reactivity (antibody binding to an unintended epitope) and non-specific background staining arising from the fluorophore or other experimental factors.
Comparative Performance of Cyanine3 Conjugates
While Cyanine3 is a widely used and effective fluorophore, several alternatives are available, each with distinct characteristics. The choice of fluorophore can significantly impact the signal-to-noise ratio and the potential for off-target binding.
| Feature | Cyanine3 (Cy3) | Alexa Fluor 555 | DyLight 549 |
| Brightness | Bright | Very Bright | Bright |
| Photostability | Good | Excellent | Good |
| pH Sensitivity | Moderately Sensitive | Low | Low |
| Known Non-Specific Binding | Tendency for non-specific binding to monocytes/macrophages in some applications.[6] | Generally low non-specific binding. | Low non-specific binding. |
| Spectrum Match | Good spectral match for TRITC filter sets. | Excellent spectral match for Cy3/TRITC filter sets.[7] | Good spectral match for TRITC filter sets. |
| Self-Quenching | Can exhibit self-quenching at high degrees of labeling.[8] | Less prone to self-quenching than Cy3.[8] | Information not readily available. |
Summary of Comparison:
Alexa Fluor 555 is often considered a superior alternative to Cy3, offering greater brightness and photostability with a lower propensity for non-specific binding and self-quenching.[7][8][9][10] While Cy3 remains a cost-effective and viable option for many applications, careful optimization and stringent controls are essential to mitigate its potential for non-specific interactions. DyLight 549 presents a comparable alternative to Cy3 with good performance characteristics.
Experimental Protocols for Assessing Cross-Reactivity
To empirically evaluate the cross-reactivity of a Cyanine3 conjugate, a well-designed set of experiments is necessary. The following protocols for immunofluorescence (IF) and immunohistochemistry (IHC) can be adapted to compare different fluorescent conjugates.
General Workflow for Cross-Reactivity Assessment
References
- 1. biossusa.com [biossusa.com]
- 2. Blocking of Unwanted Non-specific Staining for Immunohistochemistry - IHC WORLD [ihcworld.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
A Head-to-Head Comparison of Cyanine3 and Other Leading Orange Fluorescent Dyes
In the dynamic field of biomedical research and drug development, the selection of the appropriate fluorescent dye is paramount for generating high-fidelity imaging data. Cyanine3 (Cy3), a member of the cyanine (B1664457) dye family, has long been a workhorse for labeling biomolecules due to its bright orange-red fluorescence.[1][2] This guide provides an objective, data-driven comparison of Cyanine3 against other popular orange fluorescent dyes, including TRITC, Alexa Fluor 546, and Alexa Fluor 555, to aid researchers in making informed decisions for their specific applications.
Quantitative Performance Metrics
The selection of a fluorescent dye is often a trade-off between various performance characteristics. The following table summarizes the key quantitative data for Cyanine3 and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness |
| Cyanine3 (Cy3) | ~550-555[2][3] | ~570-572[2][3] | ~150,000[3] | ~0.15 - 0.24[3][4] | High[3] |
| TRITC | ~557[3] | ~576[3] | ~95,000[3] | ~0.50[3] | Moderate[3] |
| Alexa Fluor 546 | ~556[5][6] | ~573[5][6] | ~104,000 - 112,000[5][7] | ~0.1[5] | High[6] |
| Alexa Fluor 555 | ~555[7][8] | ~565[7][8] | ~150,000 - 155,000[2][7] | ~0.1[2] | High[8] |
Note: Values can vary depending on the conjugation partner and the local chemical environment.[3] Relative brightness is a product of the molar extinction coefficient and the quantum yield.
Photostability: A Critical Consideration
Photostability, the ability of a fluorophore to resist photobleaching under illumination, is a critical factor for quantitative imaging and time-lapse experiments. While quantitative, head-to-head comparisons of photobleaching rates under identical conditions are not always readily available in the literature, a general consensus exists regarding the relative photostability of these dyes.
-
Cyanine3 (Cy3): Offers moderate to good photostability, superior to older dyes like FITC.[2][9] However, it is generally considered less photostable than the Alexa Fluor dyes.[4][8]
-
TRITC: Exhibits good photostability, making it suitable for many standard fluorescence microscopy applications.[10] However, newer dyes have surpassed it in this regard.[9]
-
Alexa Fluor 546 & 555: The Alexa Fluor family of dyes is widely recognized for its superior photostability compared to traditional cyanine and rhodamine dyes.[4][8] Alexa Fluor 555, in particular, is noted to be significantly more resistant to photobleaching than Cy3.[4][11]
Experimental Protocols
To ensure a fair and accurate comparison of fluorescent dyes, it is crucial to employ standardized experimental protocols. Below are detailed methodologies for key experiments.
Measurement of Brightness
The brightness of a fluorescent dye is a product of its molar extinction coefficient and its quantum yield. While these are intrinsic properties, the perceived brightness in an imaging experiment can be influenced by various factors. A common method to compare the relative brightness of different dye conjugates is through flow cytometry.
Protocol for Brightness Comparison using Flow Cytometry:
-
Antibody Conjugation: Conjugate the same primary antibody to each of the fluorescent dyes (Cyanine3, TRITC, Alexa Fluor 546, Alexa Fluor 555) following the manufacturer's protocols. Ensure a similar degree of labeling (DOL) for each conjugate.
-
Cell Staining:
-
Prepare a single-cell suspension of a cell line known to express the target antigen.
-
Incubate the cells with each of the fluorescently labeled primary antibodies at a saturating concentration for 1-2 hours at 4°C.
-
Wash the cells three times with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer equipped with the appropriate laser for excitation (e.g., a 532 nm or 561 nm laser) and corresponding emission filters.
-
Record the mean fluorescence intensity (MFI) of the positively stained cell population for each dye.
-
-
Data Analysis: The "Stain Index" is a useful metric for comparing brightness and is calculated as follows: Stain Index = (MFIpositive - MFInegative) / (2 * SDnegative) where MFIpositive is the mean fluorescence intensity of the stained population, MFInegative is the mean fluorescence intensity of an unstained control population, and SDnegative is the standard deviation of the negative population.[12] A higher stain index indicates a brighter fluorophore.[12]
Workflow for comparing fluorescent dye brightness using flow cytometry.
Measurement of Photostability
Photostability can be quantitatively assessed by measuring the rate of photobleaching under continuous illumination.
Protocol for Photostability Comparison using Fluorescence Microscopy:
-
Sample Preparation:
-
Prepare microscope slides with cells stained with each of the dye-conjugated antibodies as described in the brightness comparison protocol.
-
Mount the coverslips using an antifade mounting medium.
-
-
Image Acquisition:
-
Using a fluorescence microscope with a suitable excitation source and filters, locate a field of view with positively stained cells.
-
Set the illumination intensity to a constant and reproducible level.
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 5-10 seconds) under continuous illumination.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity of a region of interest (ROI) within the stained cells for each image in the time series.
-
Plot the normalized fluorescence intensity (intensity at time t / initial intensity) against time.
-
The photobleaching half-life (t1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[13]
-
Workflow for comparing fluorescent dye photostability.
Conclusion
The choice of an orange fluorescent dye is a critical decision that can significantly impact the outcome of a research project. Cyanine3 remains a reliable and widely used fluorophore, offering a good balance of brightness and photostability.[2][3] However, for demanding applications that require the highest levels of brightness and photostability, the Alexa Fluor dyes, particularly Alexa Fluor 555, present a superior alternative.[4][8] TRITC, while a historically important dye, has been largely surpassed by these newer fluorophores in terms of performance.[9][14] Researchers should carefully consider the specific requirements of their experiments, including the imaging modality, duration of image acquisition, and the need for quantitative analysis, when selecting the optimal orange fluorescent dye.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 10. optolongfilter.com [optolongfilter.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
Navigating the Spectrum: A Guide to Cyanine3 in Multi-Color Imaging
For researchers, scientists, and drug development professionals venturing into multi-color fluorescence imaging, the choice of fluorophores is paramount to generating clear, reliable, and quantifiable data. Cyanine3 (Cy3), a popular orange-fluorescent dye, is a workhorse in many laboratories. However, its broad spectral profile necessitates careful consideration when pairing it with other fluorophores to avoid the common pitfall of spectral overlap and bleed-through. This guide provides an objective comparison of Cy3 with alternative fluorophores, supported by experimental data and protocols, to aid in the design of robust multi-color imaging experiments.
Cyanine3 is a bright and relatively photostable dye, making it a good choice for detecting moderately abundant targets.[1][2] Its excitation and emission maxima are approximately 550 nm and 570 nm, respectively, placing it in the orange part of the visible spectrum.[2][3][4] The primary challenge in multi-color imaging arises from the overlap of the emission spectrum of one fluorophore with the excitation or emission spectrum of another, leading to signal from one channel being detected in another. This "bleed-through" can lead to false positives and inaccurate co-localization analysis.[5][6]
Spectral Properties of Common Fluorophores
To minimize spectral overlap, it is crucial to select fluorophores with well-separated excitation and emission spectra. The following table summarizes the spectral properties of Cy3 and a selection of commonly used fluorophores for multi-color imaging.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color | Notes |
| FITC | 495 | 519 | Green | Prone to photobleaching and pH sensitivity.[7] |
| Alexa Fluor 488 | 496-499 | 519-520 | Green | A photostable and bright alternative to FITC.[8][9][10] |
| Cyanine3 (Cy3) | 550-555 | 569-570 | Orange | Good brightness and photostability. [2][3] |
| TRITC | 544-560 | 570-590 | Orange-Red | Less bright and photostable than modern alternatives.[11][12] |
| Alexa Fluor 594 | 590 | 617-618 | Red | Spectrally similar to Texas Red, offering good separation from Cy3.[1][13] |
| Texas Red | 586-596 | 603-615 | Red | A traditional red fluorophore, though newer dyes may offer better performance.[2][4][14][15] |
Experimental Protocol: Two-Color Immunofluorescence with Cy3 and Alexa Fluor 488
This protocol provides a general workflow for sequential immunofluorescence staining to minimize cross-reactivity and spectral bleed-through when using Cy3 in combination with a green fluorophore like Alexa Fluor 488.
Materials:
-
Fixed and permeabilized cells or tissue sections on slides
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody 1 (from species A, targeting antigen 1)
-
Primary antibody 2 (from species B, targeting antigen 2)
-
Secondary antibody 1 (goat anti-species A, conjugated to Alexa Fluor 488)
-
Secondary antibody 2 (goat anti-species B, conjugated to Cy3)
-
Phosphate-buffered saline (PBS)
-
Mounting medium with antifade reagent (e.g., ProLong Gold)
Procedure:
-
Blocking: Incubate samples with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation (Antigen 1): Incubate with primary antibody 1 diluted in blocking buffer overnight at 4°C.
-
Washing: Wash samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation (Alexa Fluor 488): Incubate with Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash samples three times with PBS for 5 minutes each, protected from light.
-
Primary Antibody Incubation (Antigen 2): Incubate with primary antibody 2 diluted in blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation (Cy3): Incubate with Cy3-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash samples three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount coverslips using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for Alexa Fluor 488 and Cy3. Crucially, use sequential scanning (if available on a confocal microscope) to excite and capture the emission for each fluorophore independently to eliminate bleed-through.
Visualizing Spectral Overlap
The following diagram illustrates the concept of spectral overlap between Cy3 and a spectrally closer fluorophore, Alexa Fluor 594. While this combination can be used with careful filter selection and controls, it highlights the potential for the tail of the Cy3 emission spectrum to bleed into the detection channel for Alexa Fluor 594.
Caption: Spectral relationship between Cy3 and Alexa Fluor 594.
Logical Workflow for Minimizing Spectral Bleed-through
To ensure the fidelity of multi-color imaging data, a logical workflow should be followed to identify and correct for spectral bleed-through.
Caption: Workflow for mitigating spectral bleed-through.
Conclusion and Recommendations
When using Cyanine3 in multi-color imaging, careful planning and the right choice of partner fluorophores are essential for obtaining high-quality, artifact-free data.
-
For two-color imaging with Cy3, pairing it with a spectrally well-separated green fluorophore like Alexa Fluor 488 is a robust choice. The significant separation between their emission spectra minimizes the risk of bleed-through.
-
For three-color imaging, a combination such as Alexa Fluor 488 (green), Cy3 (orange), and Alexa Fluor 647 (far-red) provides good spectral separation.
-
Always perform single-color controls to empirically assess the level of bleed-through with your specific instrument and filter sets.
-
Utilize sequential scanning on confocal microscopes to eliminate bleed-through between channels during image acquisition.
-
When significant spectral overlap is unavoidable, consider using spectral unmixing software to computationally separate the signals from different fluorophores.
By following these guidelines and understanding the spectral properties of the fluorophores you employ, you can confidently perform multi-color imaging experiments and generate reliable data for your research.
References
- 1. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - NP [thermofisher.com]
- 6. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 12. optolongfilter.com [optolongfilter.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. Texas Red - Wikipedia [en.wikipedia.org]
- 15. Spectrum [Texas Red] | AAT Bioquest [aatbio.com]
A Comparative Analysis of Cyanine3 and Rhodamine Dyes for Förster Resonance Energy Transfer (FRET)
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore pair is paramount for the success of Förster Resonance Energy Transfer (FRET) experiments. This guide provides a detailed comparative analysis of Cyanine3 (Cy3) and rhodamine dyes, two popular classes of fluorophores, to aid in the selection of the optimal FRET pair for your specific application.
This comparison will focus on the key photophysical properties that directly impact FRET efficiency and data quality. We will present a quantitative comparison, detail experimental protocols for utilizing these dyes in FRET assays, and provide visualizations of a relevant signaling pathway and experimental workflow.
Quantitative Comparison of Photophysical Properties
The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's excitation, the quantum yield of the donor, and the extinction coefficient of the acceptor. The following table summarizes these key photophysical properties for Cy3 and a representative rhodamine dye, Tetramethylrhodamine (B1193902) (TAMRA), which is commonly used in FRET applications.
| Property | Cyanine3 (Cy3) | Tetramethylrhodamine (TAMRA) | Reference |
| Excitation Maximum (λex) | ~550 nm | ~555 nm | [1] |
| Emission Maximum (λem) | ~570 nm | ~580 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~95,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.15 - 0.33 | ~0.1 - 0.3 | [3][4] |
| Fluorescence Lifetime (τ) | ~0.2 - 2.5 ns | ~2.5 ns | [5][6] |
| Förster Distance (R₀) with Cy5 | ~5.4 nm | N/A | [3] |
| Förster Distance (R₀) with TAMRA | ~5.0 nm | N/A | [3] |
Key Observations:
-
Spectral Overlap: Cy3 and TAMRA have similar excitation and emission spectra, making them suitable as a FRET pair where Cy3 acts as the donor and TAMRA as the acceptor. The emission spectrum of Cy3 shows good overlap with the excitation spectrum of TAMRA.
-
Brightness: Cy3 generally exhibits a higher molar extinction coefficient than TAMRA, indicating it can absorb more light, which can contribute to a brighter signal.
-
Quantum Yield and Lifetime: Both dyes have moderate quantum yields and fluorescence lifetimes that are suitable for FRET measurements. The quantum yield of both Cy3 and TAMRA can be influenced by their local environment, such as when conjugated to DNA or proteins.[3]
-
Förster Distance: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. The R₀ for the Cy3-TAMRA pair is approximately 5.0 nm, making it a useful spectroscopic ruler for studying molecular interactions within this range.[3]
Experimental Protocols
The following provides a generalized, detailed methodology for an in vitro FRET experiment using Cy3 and a rhodamine dye (e.g., TAMRA) labeled oligonucleotides to study DNA hybridization.
I. Labeling of Oligonucleotides
-
Oligonucleotide Synthesis: Synthesize two complementary DNA oligonucleotides. One oligonucleotide should be modified with an amine group at the 5' end for labeling with the donor dye (Cy3), and the other with an amine group at the 3' end for labeling with the acceptor dye (TAMRA).
-
Dye Conjugation:
-
Dissolve the amine-modified oligonucleotides in a labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Dissolve the NHS-ester functionalized Cy3 and TAMRA dyes in anhydrous dimethylformamide (DMF).
-
Add the reactive dye solution to the respective oligonucleotide solutions in a 5-10 fold molar excess.
-
Incubate the reactions for 2-4 hours at room temperature in the dark.
-
-
Purification of Labeled Oligonucleotides:
-
Purify the dye-labeled oligonucleotides from unconjugated dye using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Verify the successful labeling and purity of the oligonucleotides using UV-Vis spectroscopy and mass spectrometry.
-
II. FRET Measurement
-
Sample Preparation:
-
Prepare a series of solutions in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
Donor-only sample: Contains only the Cy3-labeled oligonucleotide.
-
Acceptor-only sample: Contains only the TAMRA-labeled oligonucleotide.
-
FRET sample: Contains both the Cy3-labeled and TAMRA-labeled complementary oligonucleotides to allow for hybridization.
-
-
Spectrofluorometer Setup:
-
Use a spectrofluorometer with a temperature-controlled cuvette holder.
-
Set the excitation wavelength to the maximum absorption of Cy3 (~550 nm).
-
Set the emission scan range to cover the emission spectra of both Cy3 and TAMRA (e.g., 560 nm to 700 nm).
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum of the donor-only sample.
-
Measure the fluorescence emission spectrum of the acceptor-only sample (to check for direct excitation of the acceptor at the donor's excitation wavelength).
-
Measure the fluorescence emission spectrum of the FRET sample.
-
-
Data Analysis:
-
FRET Efficiency (E): Calculate the FRET efficiency using the following formula based on the quenching of the donor fluorescence: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Distance Calculation (r): Calculate the distance between the donor and acceptor using the Förster equation: r = R₀ * [(1/E) - 1]^(1/6)
-
Mandatory Visualization
Signaling Pathway: Kinase Activity FRET Biosensor
FRET biosensors are powerful tools for visualizing the spatiotemporal dynamics of signaling events within living cells. A common application is the monitoring of kinase activity. The following diagram illustrates the general principle of a kinase FRET biosensor, which can be constructed using a Cy3-rhodamine FRET pair.
Caption: General mechanism of a FRET-based kinase activity biosensor.
Experimental Workflow: In Vitro FRET Assay
The following diagram outlines the key steps in the experimental workflow for the in vitro FRET assay described in the protocol section.
Caption: Workflow for an in vitro FRET assay using labeled oligonucleotides.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyanine3 Carboxylic Acid: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Cyanine3 carboxylic acid, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of a safe and efficient workflow. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), responsible disposal is paramount to prevent environmental contamination and maintain regulatory compliance. This guide provides a step-by-step procedure for the proper disposal of this compound, emphasizing consultation with institutional safety protocols.
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound are familiar with its properties and have access to the appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Although not considered hazardous, direct contact with the skin or eyes should be avoided. In case of a spill, absorb the material with an inert substance and collect it for disposal.
Step-by-Step Disposal Procedure
The recommended disposal route for this compound, as with many laboratory dyes and stains, is collection for chemical waste disposal by a licensed contractor. This approach minimizes the risk of environmental impact and ensures compliance with local and institutional regulations.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
2. Waste Collection:
-
Solid Waste: Collect solid this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in the designated, sealed waste container.
-
Aqueous Solutions: While some non-hazardous liquid waste may be eligible for drain disposal with EHS approval, it is best practice to collect aqueous solutions of this compound for chemical waste pickup. This is because dyes can be persistent in the environment and may interfere with wastewater treatment processes.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected as hazardous chemical waste. Ensure the waste container is compatible with the solvent used.
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from drains and sources of ignition.
4. Scheduling Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the collected this compound waste.
-
Provide a clear and accurate description of the waste to the EHS personnel.
5. Documentation:
-
Maintain a log of the amount of this compound waste generated and the date of disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Quantitative Data Summary
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | Chemical Waste Collection | Do not dispose of in regular trash to avoid incidental exposure. |
| Aqueous Solutions of Cyanine3 | Chemical Waste Collection (Recommended) | Consult EHS for potential drain disposal approval for very dilute solutions. |
| Organic Solvent Solutions of Cyanine3 | Hazardous Waste Collection | Segregate from other waste streams; use a compatible container. |
| Contaminated Labware (non-sharp) | Chemical Waste Collection | Bag or contain to prevent spread of the dye. |
| Contaminated Sharps | Sharps Container for Chemical Waste | Do not mix with biohazardous sharps unless instructed by EHS. |
Experimental Protocols Cited
This guidance is based on a review of standard laboratory safety protocols and information from Safety Data Sheets for this compound and its derivatives. Specific experimental protocols that generate this waste will vary, but the principles of waste segregation and collection remain constant.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations. Your institution's Environmental Health & Safety department is the primary resource for guidance on chemical waste disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanine3 Carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized chemical compounds. This guide provides essential, immediate safety and logistical information for handling Cyanine3 carboxylic acid, a fluorescent dye integral to numerous biological applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Immediate Safety and Handling Protocols
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat | A fully fastened |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
